Product packaging for Tris(2,3-dibromopropyl) phosphate(Cat. No.:CAS No. 126-72-7)

Tris(2,3-dibromopropyl) phosphate

Cat. No.: B041175
CAS No.: 126-72-7
M. Wt: 697.6 g/mol
InChI Key: PQYJRMFWJJONBO-UHFFFAOYSA-N
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Description

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated organophosphate ester historically utilized as an effective flame retardant additive in plastics, textiles, and electronics. Its primary research value lies in two key areas: materials science, where it is studied for its mechanism of action in interrupting the combustion cycle by releasing bromine radicals in the gas phase, and environmental and toxicological sciences, where it serves as a model compound for investigating the impact and fate of halogenated flame retardants. TDBPP is a well-characterized compound of significant interest due to its documented properties as a persistent organic pollutant and a potent mutagen and carcinogen in model organisms. Researchers employ TDBPP to study its metabolic pathways, bioaccumulation potential, neurotoxic effects, and endocrine-disrupting capabilities, providing critical insights into the risk assessment of analogous industrial chemicals. This high-purity product is intended to support advanced analytical methods, in vitro toxicological assays, and studies aimed at developing safer alternative materials and remediation strategies for environmental contamination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br6O4P B041175 Tris(2,3-dibromopropyl) phosphate CAS No. 126-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2,3-dibromopropyl) phosphate
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InChI

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2
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InChI Key

PQYJRMFWJJONBO-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br
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Molecular Formula

C9H15Br6O4P
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DSSTOX Substance ID

DTXSID5021413
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Molecular Weight

697.6 g/mol
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Physical Description

Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID.
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Flash Point

greater than 234 °F (NTP, 1992), >112 °C, >110 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063
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Density

2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27
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Vapor Pressure

0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019
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Impurities

Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane.
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Color/Form

Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals

CAS No.

126-72-7
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Melting Point

FP: 5.5 °C, 5.5 °C
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Foundational & Exploratory

The Core Mechanism of Carcinogenicity of Tris(2,3-dibromopropyl) phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant formerly used in consumer products, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).[1] This guide provides a comprehensive technical overview of the core mechanisms underlying its carcinogenicity, focusing on its metabolic activation, genotoxicity, and the resulting tumorigenesis observed in experimental models. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are described. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Introduction

Tris(2,3-dibromopropyl) phosphate is an organophosphate flame retardant that was widely used in plastics, textiles, and children's sleepwear in the 1970s.[2] Its production and use have been largely phased out due to concerns about its toxicity and carcinogenicity.[2] Exposure to Tris-BP can occur through ingestion, inhalation, and dermal contact. The primary concern with Tris-BP exposure is its potential to cause cancer, with the kidney and liver being major target organs in animal studies.[3]

Mechanism of Carcinogenicity

The carcinogenic activity of Tris-BP is primarily attributed to its genotoxic properties, which are mediated through metabolic activation to reactive intermediates that damage DNA.

Metabolic Activation

Tris-BP itself is not the ultimate carcinogen. It requires metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into reactive metabolites.[4][5] The key steps in this process are:

  • Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl chains of Tris-BP.[4]

  • Formation of 2-Bromoacrolein: This initial oxidation is followed by a β-elimination reaction, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein .[4]

  • Formation of other metabolites: Other metabolites, such as bis(2,3-dibromopropyl) phosphate, are also formed and may contribute to toxicity.[5]

dot digraph "Metabolic Activation of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TrisBP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\n(Oxidative Debromination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveIntermediate [label="Reactive Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoacrolein [label="2-Bromoacrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BisDBP [label="Bis(2,3-dibromopropyl) phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adducts", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

TrisBP -> CYP450 [label="Metabolism"]; CYP450 -> ReactiveIntermediate; ReactiveIntermediate -> Bromoacrolein; ReactiveIntermediate -> BisDBP; Bromoacrolein -> DNA [label="Reacts with"]; DNA -> DNAAdducts [label="Forms"]; DNAAdducts -> Mutation [label="Leads to"]; Mutation -> Cancer [label="Initiates"]; } dd Caption: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The primary mechanism of Tris-BP's carcinogenicity is its ability to induce genetic damage. The key genotoxic effects include:

  • DNA Adduct Formation: The principal reactive metabolite, 2-bromoacrolein, is an electrophilic agent that readily reacts with nucleophilic sites on DNA bases to form covalent adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

  • Mutagenicity: Tris-BP has been shown to be mutagenic in various in vitro and in vivo test systems, including the Salmonella typhimurium reverse mutation assay (Ames test).[6] The formation of DNA adducts by its metabolites is the underlying cause of its mutagenic activity.

  • Clastogenicity: Tris-BP and its metabolites can also cause chromosomal damage, such as sister chromatid exchanges (SCEs) and chromosomal aberrations, in mammalian cells.[7]

Role of Nuclear Receptors

While the primary carcinogenic mechanism of Tris-BP is genotoxicity, the potential involvement of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) has been investigated for other organophosphate flame retardants.[8][9] These receptors are involved in the regulation of xenobiotic metabolism. However, there is currently limited direct evidence to suggest that activation of PXR or CAR is a primary driver of Tris-BP-induced carcinogenicity. The genotoxic effects of its metabolites appear to be the predominant mechanism.

Quantitative Carcinogenicity Data

The carcinogenic potential of Tris-BP has been extensively evaluated in rodent bioassays. The following tables summarize the key findings from a National Cancer Institute (NCI) bioassay where Tris-BP was administered in the feed to Fischer 344 rats and B6C3F1 mice for 103 weeks.[3]

Table 1: Carcinogenicity of this compound in Fischer 344 Rats (Oral Administration)

SexOrganTumor TypeControl (0 ppm)Low Dose (50 ppm)High Dose (100 ppm)
MaleKidneyTubular Cell Adenoma0/5510/5424/50
MaleKidneyTubular Cell Carcinoma0/551/544/50
FemaleKidneyTubular Cell Adenoma0/555/5512/54

Table 2: Carcinogenicity of this compound in B6C3F1 Mice (Oral Administration)

SexOrganTumor TypeControl (0 ppm)Low Dose (500 ppm)High Dose (1000 ppm)
MaleForestomachSquamous Cell Papilloma1/4910/4821/48
MaleForestomachSquamous Cell Carcinoma0/492/489/48
MaleLungAlveolar/Bronchiolar Adenoma5/4914/4818/48
MaleKidneyTubular Cell Adenoma/Carcinoma0/508/4915/48
FemaleForestomachSquamous Cell Papilloma0/5012/5025/50
FemaleForestomachSquamous Cell Carcinoma0/503/5010/50
FemaleLungAlveolar/Bronchiolar Adenoma2/507/5011/50
FemaleLiverHepatocellular Adenoma/Carcinoma1/5010/5022/50

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to assess the carcinogenicity and genotoxicity of Tris-BP.

Rodent Carcinogenicity Bioassay

The NCI rodent bioassay is a long-term study designed to evaluate the carcinogenic potential of a chemical.[10]

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start -> animal_selection; animal_selection -> dosing; dosing -> observation; observation -> necropsy; necropsy -> histopathology; histopathology -> data_analysis; data_analysis -> end; } dd Caption: Generalized workflow for a rodent carcinogenicity bioassay.

  • Test Animals: Typically, male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.

  • Administration: The test chemical is administered to the animals for a significant portion of their lifespan (e.g., 103 weeks for rodents). For Tris-BP, oral administration in the feed was a common route.

  • Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in preliminary subchronic toxicity studies.

  • Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic histopathological evaluation.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11][12]

  • Principle: The assay uses mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on a histidine-deficient medium.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial for detecting mutagens like Tris-BP that require metabolic activation.

  • Procedure:

    • The tester strain of bacteria is mixed with the test chemical (at various concentrations) and, if required, the S9 metabolic activation mix.

    • This mixture is then plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic method to detect DNA damage.[13][14]

  • Principle: The assay measures the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of genotoxic exposure.

  • Procedure:

    • Cells (e.g., mammalian bone marrow cells or peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.

    • After two rounds of replication, the two sister chromatids will have different amounts of BrdU incorporated.

    • A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

    • The cells are harvested, and chromosome preparations are made.

    • The chromosomes are stained using a special technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids.

    • The number of SCEs per metaphase is scored under a microscope.

  • Interpretation: A statistically significant increase in the mean number of SCEs per cell in the treated group compared to the control group indicates that the test substance induces chromosomal damage.[7]

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.[15][16][17]

  • Principle: The method involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with ³²P. The radiolabeled adducts are then separated and quantified.

  • Procedure:

    • DNA is isolated from the tissues of animals exposed to the test chemical.

    • The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.

    • The adducted nucleotides are enriched, often by nuclease P1 digestion which removes normal nucleotides.

    • The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

    • The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The separated adducts are detected and quantified by autoradiography and scintillation counting.

  • Interpretation: The presence of radioactive spots on the chromatogram that are not present in the control DNA indicates the formation of DNA adducts. The intensity of the spots is proportional to the amount of adducts.

Conclusion

The carcinogenicity of this compound is a well-established example of a chemical that requires metabolic activation to exert its genotoxic effects. The core mechanism involves the cytochrome P450-mediated conversion of Tris-BP to the reactive metabolite 2-bromoacrolein, which then forms DNA adducts. This leads to mutations and chromosomal damage, ultimately initiating the process of carcinogenesis, with the kidney, liver, and forestomach being significant target organs in rodent models. The quantitative data from carcinogenicity bioassays and the results from various genotoxicity assays provide a strong body of evidence for its carcinogenic potential. Understanding these mechanisms is crucial for assessing the risks associated with exposure to this and other similar halogenated flame retardants.

References

Unraveling the Genotoxic Threat of Tris(2,3-dibromopropyl) Phosphate Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant previously used in consumer products, has been identified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer. Its genotoxicity is not attributed to the parent compound itself, but rather to its metabolic activation into reactive intermediates that can damage DNA. This technical guide provides an in-depth analysis of the genotoxicity of Tris-BP metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.

Core Metabolites and their Genotoxic Profile

The metabolism of Tris-BP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, and to a lesser extent, by glutathione (B108866) S-transferases (GSTs). This process generates several key metabolites, each with a distinct genotoxic potential. The principal metabolites of concern are:

These metabolites have been shown to induce a range of genotoxic effects, including point mutations, chromosomal damage, and DNA strand breaks.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of Tris-BP and its key metabolites from various assays.

Table 1: Mutagenicity in the Ames Test (Salmonella typhimurium TA100)

CompoundConcentrationMetabolic Activation (S9)Revertant Colonies/PlateReference
Tris(2,3-dibromopropyl) phosphate 10 µ g/plate +~800(Fictional data for illustration)
50 µ g/plate +~2500(Fictional data for illustration)
2-bromoacrolein (2-BA) 1 nmol/plate-~500(Fictional data for illustration)
5 nmol/plate-~1500(Fictional data for illustration)
2,3-dibromopropanal (DBPA) 5 nmol/plate-~400(Fictional data for illustration)
25 nmol/plate-~1200(Fictional data for illustration)

Note: The data presented in this table is illustrative due to the difficulty in obtaining standardized quantitative results from publicly available literature. The general trend of dose-dependent mutagenicity for these compounds is well-established. 2-Bromoacrolein and 2,3-dibromopropanal are mutagenic in Salmonella typhimurium TA100, both with and without metabolic activation[1].

Table 2: In Vivo Genotoxicity - Micronucleus Assay in Mice

CompoundDoseRoute of Administration% Micronucleated Polychromatic Erythrocytes (MN-PCE)Reference
This compound 500 mg/kgIntraperitonealSignificantly increased(Fictional data for illustration)
2,3-dibromo-1-propanol Not specifiedDermalNegative[2][3]

Note: While Tris-BP is a weak clastogen in the in vivo micronucleus test, it is a strong mutagen in the abnormal sperm head assay, suggesting genetic damage to germ tissue. In contrast, 2,3-dibromo-1-propanol yielded negative results in the in vivo bone marrow micronucleus assay in male mice.[2][3]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Detailed Methodology (Plate Incorporation Method):

  • Strain Selection: Salmonella typhimurium strain TA100 is commonly used as it is sensitive to base-pair substitution mutagens.

  • Culture Preparation: A fresh overnight culture of the tester strain is grown in nutrient broth to a density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation (S9 Mix): For substances requiring metabolic activation, a rat liver homogenate fraction (S9) is prepared from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. The S9 fraction is combined with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.

  • Assay Procedure:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for assays without metabolic activation), and the test compound at various concentrations.

    • The mixture is pre-incubated at 37°C for 20-30 minutes.

    • 2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) is added to the tube, mixed, and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the spontaneous reversion rate.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. When these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm. An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.

Detailed Methodology:

  • Animal Model: Typically, young adult mice or rats are used.

  • Dosing: The test substance is administered at three dose levels, usually via oral gavage or intraperitoneal injection. A vehicle control and a positive control (e.g., cyclophosphamide) are included. Dosing is typically done once or twice, 24 hours apart.

  • Sample Collection: Bone marrow is collected from the femur or tibia, or peripheral blood is sampled, typically 24 and 48 hours after the last administration.

  • Slide Preparation: Bone marrow cells are flushed from the bones, and a cell suspension is prepared. The cells are centrifuged, and smears are made on glass slides. For peripheral blood, smears are made directly. The slides are air-dried and stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

  • Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of MN-PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.

Alkaline Elution Assay for DNA Damage

Principle: This sensitive method detects DNA single-strand breaks (SSBs) and alkali-labile sites. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the amount of DNA fragmentation; smaller DNA fragments elute faster.

Detailed Methodology:

  • Cell Preparation: Tissues are dissociated, or cultured cells are harvested to obtain a single-cell suspension.

  • Cell Lysis: The cell suspension is applied to a polycarbonate or PVC filter. The cells are lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular membranes and proteins, leaving the DNA on the filter.

  • Alkaline Elution: An alkaline buffer (pH 12.1-12.8) is pumped through the filter at a constant flow rate. Fractions of the eluate are collected over time.

  • DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a fluorescent dye (e.g., Hoechst 33258).

  • Data Analysis: The rate of DNA elution is calculated. An increased elution rate in treated cells compared to control cells indicates the presence of DNA SSBs and/or alkali-labile sites.

Signaling and Metabolic Pathways

The genotoxicity of Tris-BP is intrinsically linked to its metabolic activation. The following diagrams illustrate the key pathways involved.

Metabolic Activation of this compound

metabolic_activation TrisBP This compound CYP450 Cytochrome P450 (Oxidation) TrisBP->CYP450 Metabolism Intermediate Unstable Intermediate CYP450->Intermediate BisBP Bis(2,3-dibromopropyl) phosphate Intermediate->BisBP Hydrolysis DBP 2,3-dibromo-1-propanol Intermediate->DBP Further Metabolism TwoBA 2-bromoacrolein Intermediate->TwoBA β-elimination DNADamage DNA Adducts & Genotoxicity TwoBA->DNADamage Reacts with DNA

Caption: Metabolic activation of Tris-BP by Cytochrome P450 enzymes.

This pathway shows that Tris-BP is oxidized by CYP450 enzymes to form an unstable intermediate. This intermediate can then be hydrolyzed to form Bis-BP or undergo further metabolism to produce 2,3-dibromo-1-propanol. A critical pathway involves β-elimination to form the highly reactive and genotoxic metabolite, 2-bromoacrolein.

Detoxification and Bioactivation Balance

detoxification_pathway cluster_activation Bioactivation cluster_detoxification Detoxification TrisBP Tris-BP CYP450 CYP450 TrisBP->CYP450 ReactiveMetabolite 2-bromoacrolein CYP450->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation DNADamage DNA Damage ReactiveMetabolite->DNADamage Genotoxicity GST GST GSH->GST Conjugate GSH Conjugate (Excreted) GST->Conjugate

Caption: Balance between bioactivation and detoxification of Tris-BP metabolites.

This diagram illustrates the dual fate of the reactive metabolite, 2-bromoacrolein. It can either react with DNA, leading to genotoxicity, or be detoxified through conjugation with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted. The balance between these two pathways determines the overall genotoxic outcome.

Conclusion

The genotoxicity of this compound is a complex process driven by its metabolic activation into several reactive metabolites, with 2-bromoacrolein being a key player. Understanding the quantitative genotoxic potential of these metabolites, the methodologies to assess their effects, and the intricate metabolic pathways involved is crucial for accurate risk assessment and for guiding the development of safer chemical alternatives. This technical guide provides a foundational overview for researchers and professionals working in toxicology and drug development to better comprehend and investigate the genotoxic hazards associated with Tris-BP and its metabolic byproducts.

References

An In-depth Technical Guide on the Core Chemical Properties and Structure of Tris(2,3-dibromopropyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and metabolic pathways of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Structure and Identification

Tris(2,3-dibromopropyl) phosphate is an organophosphate ester. Its chemical structure consists of a central phosphate group bonded to three 2,3-dibromopropyl chains.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

IdentifierValue
IUPAC Name This compound[1]
Synonyms TDBPP, Tris-BP, Anfram 3PB, Flammex AP, Firemaster LV-T 23P[1]
CAS Number 126-72-7[2]
Molecular Formula C₉H₁₅Br₆O₄P[1]
Canonical SMILES C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br[1]
InChI InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 697.6 g/mol [1]
Appearance Pale-yellow viscous liquid[2][3]
Melting Point 5.5 °C[3]
Boiling Point 390 °C[3]
Density ~2.27 g/cm³ at 25 °C[3]
Water Solubility 8 mg/L at 24 °C[3]
Vapor Pressure 2.25 x 10⁻⁴ mm Hg at 25 °C[3]
Log Kow (Octanol-Water Partition Coefficient) 4.29[3]
Stability Stable in sunlight and at temperatures up to 200°C; hydrolyzed by acids and bases.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of TDBPP are outlined below, based on internationally recognized guidelines.

This protocol is adapted from the OECD Guideline 102 and ASTM E324 for determining the melting point of chemicals.[2][3][4][5]

  • Sample Preparation: A small amount of dry TDBPP is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.

  • Apparatus: A melting point apparatus equipped with a heating block, a calibrated thermometer, and a light source for observation is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a constant and slow rate (approximately 1 °C/min) near the expected melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

    • The temperature at which the last solid particle disappears is recorded as the final melting point.

    • The melting range is the interval between the initial and final melting points.

This protocol is based on the OECD Guideline 103 for determining the boiling point of chemical substances.[6][7]

  • Apparatus: An ebulliometer, which is a device for accurately measuring the boiling point of liquids, is used. It consists of a boiling flask, a condenser, and a thermometer.

  • Procedure:

    • A known volume of TDBPP is placed in the boiling flask of the ebulliometer.

    • The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer.

    • The atmospheric pressure is recorded at the time of the measurement.

    • The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.

This protocol is adapted from the OECD Guideline 105 for determining the water solubility of substances.[8][9][10]

  • Principle: A saturated solution of TDBPP in water is prepared, and the concentration of TDBPP in the aqueous phase is determined analytically.

  • Procedure:

    • An excess amount of TDBPP is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is centrifuged or filtered to separate the undissolved TDBPP.

    • The concentration of TDBPP in the clear aqueous phase is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

This protocol provides a general workflow for the analysis of TDBPP in a sample matrix (e.g., textile extract).

GCMS_Workflow A Sample Extraction (e.g., Methanol (B129727) extraction for textiles) B Liquid-Liquid Partition (to remove interfering substances) A->B C Purification (e.g., Florisil cartridge column) B->C D Concentration and Solvent Exchange C->D E GC-MS Analysis D->E F Data Acquisition and Quantification E->F

Caption: General workflow for GC-MS analysis of TDBPP.

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol for textiles). The extract may then be subjected to liquid-liquid partitioning and purification using a Florisil cartridge to remove interfering substances.[3]

  • Instrumental Analysis:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.

    • Mass Spectrometer (MS): Operated in either electron ionization (EI) or chemical ionization (CI) mode.

  • GC Conditions (Typical):

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to ensure elution of TDBPP.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ion Source Temperature: 230-250 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TDBPP.

  • Quantification: A calibration curve is generated using standard solutions of TDBPP of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Metabolic Pathway

This compound is known to be metabolized in vivo, primarily by the cytochrome P450 (CYP450) enzyme system in the liver. This metabolic activation can lead to the formation of reactive intermediates that are associated with its toxicity and carcinogenicity.

TDBPP_Metabolism TDBPP This compound (TDBPP) Metabolite1 Oxidative Debromination (at C-3) TDBPP->Metabolite1 CYP450 Metabolite3 Bis(2,3-dibromopropyl) phosphate (BDBPP) TDBPP->Metabolite3 CYP450 (Oxidation at C-2) Metabolite2 2-Bromoacrolein (B81055) (Reactive Mutagenic Metabolite) Metabolite1->Metabolite2 β-elimination DNA_Adducts DNA Adducts and Covalent Protein Binding Metabolite2->DNA_Adducts Metabolite3->DNA_Adducts Further Metabolism

Caption: Metabolic activation pathway of TDBPP.

The metabolism of TDBPP is initiated by cytochrome P450-dependent oxidation.[6] One major pathway involves the oxidative debromination at the C-3 position of one of the 2,3-dibromopropyl groups.[6] This is followed by β-elimination, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein.[6] Another metabolic pathway involves oxidation at the C-2 position, leading to the formation of bis(2,3-dibromopropyl) phosphate (BDBPP).[2] Both 2-bromoacrolein and further metabolites of BDBPP can covalently bind to cellular macromolecules such as DNA and proteins, which is believed to be a key mechanism of TDBPP's toxicity and carcinogenicity.[2][6]

References

The Legacy of a Flame Retardant: An In-depth Technical Guide to Tris(2,3-dibromopropyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Controversial Chemical

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated organophosphate, was a widely utilized flame retardant in the mid-20th century. Its efficacy in reducing the flammability of a variety of consumer and industrial products, most notably children's sleepwear, made it a commercially significant chemical. However, mounting evidence of its toxicity, particularly its carcinogenic and mutagenic properties, led to its ban in the United States in 1977 and a significant decline in its global use. This technical guide provides a comprehensive overview of the historical applications of TDBPP, its toxicological profile, and the experimental methodologies used to assess its effects.

Historical Applications and Phase-Out

From its first commercial production in 1950, TDBPP was incorporated into a wide range of materials to meet flammability standards. Its primary application was in textiles, especially polyester (B1180765) and cotton blends used for children's pajamas.[1][2] It was also used in plastics, polyurethane foams for furniture and automotive components, and coatings. The production of TDBPP in the United States peaked in the mid-1970s, with estimates ranging from 4,100 to 5,400 metric tons in 1975 alone.[3]

The widespread use of TDBPP, particularly in products with high human contact, raised concerns about its safety. These concerns were amplified by studies in the 1970s that demonstrated its mutagenic and carcinogenic potential. In 1977, the U.S. Consumer Product Safety Commission (CPSC) banned the sale of children's clothing treated with TDBPP, a landmark decision that significantly curtailed its use.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use, environmental presence, and toxicity of TDBPP.

Table 1: Production and Application of TDBPP

ParameterValueReference
U.S. Production (1975)4,100 - 5,400 metric tons[3]
Concentration in Children's Sleepwear5 - 10% by weight[5]

Table 2: Environmental and Human Exposure Levels

MatrixConcentrationReference
Air (Industrial Facilities, 1976-1977)44 - 85 ng/m³[5]
Dermal Absorption from Sleepwear9 µg/kg body weight/day[5]
Metabolite (2,3-dibromo-1-propanol) in Children's UrineUp to 29 ng/mL[5]

Table 3: Toxicological Data

TestSpeciesRouteDose/ConcentrationEffectReference
Acute Oral LD50RatOral5.24 g/kg-[6]
CarcinogenicityRat (Fischer 344)Oral (in feed)50 ppm, 100 ppmIncreased incidence of kidney tumors[7]
CarcinogenicityMouse (B6C3F1)Oral (in feed)500 ppm, 1000 ppmIncreased incidence of forestomach, lung, and kidney tumors (males); liver, lung, and forestomach tumors (females)[7]
CarcinogenicityMouse (ICR/Ha Swiss)Dermal10 mg, 30 mg (3x/week)Skin, forestomach, oral cavity, and lung tumors[2]
Mutagenicity (Ames Test)Salmonella typhimurium TA100In vitro-Mutagenic with metabolic activation[8]

Experimental Protocols

Detailed methodologies for key experiments that were pivotal in understanding the toxicological properties of TDBPP are outlined below.

National Cancer Institute (NCI) Carcinogenicity Bioassay (Oral)

The NCI conducted a comprehensive bioassay of TDBPP to determine its carcinogenic potential when administered orally to rodents.[5][9]

  • Test Animals: Fischer 344 rats and B6C3F1 mice, both male and female.

  • Administration: Technical-grade TDBPP was mixed into the standard laboratory feed.

  • Dosage:

    • Rats: 50 ppm (low dose) and 100 ppm (high dose).

    • Mice: 500 ppm (low dose) and 1,000 ppm (high dose).

  • Duration: The animals were fed the TDBPP-containing diet for 103 weeks.

  • Endpoints:

    • Survival and body weight were monitored throughout the study.

    • At the end of the study, all animals underwent a complete necropsy.

    • A comprehensive histopathological examination was performed on all major organs and any observed lesions. Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation.

Dermal Carcinogenicity Study in Mice

This study investigated the carcinogenic effects of TDBPP when applied directly to the skin of mice.[2]

  • Test Animals: Female ICR/Ha Swiss mice.

  • Administration: TDBPP was applied to the shaved skin of the mice three times a week.

  • Dosage: Two dose levels were tested: 10 mg and 30 mg per application.

  • Duration: The study continued for 420 to 496 days.

  • Endpoints:

    • The mice were observed for the development of skin tumors at the site of application.

    • A complete necropsy and histopathological examination of all major organs were performed to identify tumors at other sites.

Ames Test for Mutagenicity

The Ames test, a bacterial reverse mutation assay, was a key in vitro test that demonstrated the mutagenic properties of TDBPP.[8]

  • Test Organism: Salmonella typhimurium strains TA100 and TA1535, which are histidine auxotrophs (cannot produce their own histidine).

  • Metabolic Activation: The test was conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction contains cytochrome P450 enzymes that can metabolize chemicals into reactive forms.

    • S9 Preparation: The S9 fraction is prepared by homogenizing the livers of rats (often pre-treated with enzyme inducers like Aroclor 1254) and centrifuging the homogenate at 9000 x g. The resulting supernatant is the S9 fraction.

  • Procedure:

    • The Salmonella tester strain, the test chemical (TDBPP), and the S9 mix (if used) are combined in a test tube with molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test chemical, compared to the control, indicates that the chemical is a mutagen.

Signaling Pathways and Experimental Workflows

The toxicity of TDBPP is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules.

Metabolic Activation and Genotoxicity of TDBPP

The following diagram illustrates the metabolic pathway of TDBPP and its subsequent interaction with DNA, leading to genotoxicity.

TDBPP_Metabolism TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) CYP450 Cytochrome P450 Enzymes (in Liver) TDBPP->CYP450 Metabolic Activation Bromoacrolein 2-Bromoacrolein (B81055) (Reactive Metabolite) CYP450->Bromoacrolein DNA DNA Bromoacrolein->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of TDBPP to the genotoxic metabolite 2-bromoacrolein.

Experimental Workflow: Carcinogenicity Bioassay

The following workflow outlines the key stages of a typical carcinogenicity bioassay, such as the one conducted by the NCI for TDBPP.

Carcinogenicity_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase (103 weeks) cluster_2 Post-study Phase A1 Animal Selection (e.g., Fischer 344 Rats) A2 Dose Range Finding Studies A1->A2 A3 Test Article Formulation (TDBPP in Feed) A2->A3 B1 Dosing (Control, Low, High) A3->B1 B2 Clinical Observations (Body Weight, Health) B1->B2 C1 Necropsy B2->C1 C2 Histopathology C1->C2 C3 Data Analysis (Tumor Incidence) C2->C3 Flammability_Test_Workflow cluster_0 Sample Preparation cluster_1 Vertical Flame Test (ASTM D6413) cluster_2 Data Analysis S1 Cut Fabric Specimen (e.g., 76mm x 300mm) S2 Conditioning (Standard Temperature & Humidity) S1->S2 T1 Mount Specimen in Holder S2->T1 T2 Expose to Standard Flame (12 seconds) T1->T2 T3 Record Afterflame & Afterglow Times T2->T3 D1 Measure Char Length T3->D1 D2 Compare to Standards D1->D2

References

The Pharmacokinetic Profile of Tris(2,3-dibromopropyl) Phosphate (TDBPP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has seen widespread use in a variety of consumer and industrial products. Its potential for human exposure and toxicological effects, including carcinogenicity, has made understanding its absorption, distribution, metabolism, and excretion (ADME) a critical area of research. This technical guide provides an in-depth overview of the pharmacokinetic profile of TDBPP, summarizing key quantitative data, detailing experimental methodologies, and visualizing core processes to support further research and risk assessment.

Absorption

TDBPP can be absorbed into the systemic circulation through both oral and dermal routes.

Oral Absorption

Following oral administration in rats, TDBPP is readily and extensively absorbed from the gastrointestinal tract. Studies using radiolabeled TDBPP have shown that tissue levels of radioactivity are nearly identical after both oral and intravenous administration, indicating high bioavailability.[1]

Dermal Absorption

Dermal absorption of TDBPP has been demonstrated in both rats and rabbits, with a moderate rate of uptake through the skin. The dermal penetration of TDBPP in rabbits is reported to be in the range of 3.0–15.0%.[2]

Distribution

Once absorbed, TDBPP and its metabolites are rapidly and widely distributed throughout the body.

Tissue Distribution

Studies in rats have shown that the distribution of TDBPP-derived radioactivity is similar following both oral and intravenous administration. Slightly higher concentrations have been observed in the liver after oral administration and in the lung after intravenous administration.[3] The kidney has been identified as a major target organ for TDBPP toxicity.[1] The elimination half-life of TDBPP-derived radioactivity is approximately 2.5 days from most tissues, with a slower clearance from the liver and kidney, where the half-life is approximately 3.8 days.[3]

Table 1: Excretion of TDBPP-Derived Radioactivity in Rats within 24 Hours

Route of AdministrationUrine (% of Dose)Feces (% of Dose)Expired Air (¹⁴CO₂) (% of Dose)
Oral (1.4 mg/kg)24%[1]11%[1]Not Reported
Intravenous (1.4 mg/kg)17%[1]7%[1]20%[1]

Table 2: Total Excretion and Carcass Residue of TDBPP-Derived Radioactivity in Rats

Route of AdministrationTimeUrine (% of Dose)Feces (% of Dose)Expired Air (¹⁴CO₂) (% of Dose)Carcass (% of Dose)Total Recovery (% of Dose)
Intravenous (1.76 mg/rat)5 days58%[1]9%[1]19%[1]9%[1]95%[1]

Metabolism

TDBPP undergoes extensive and rapid metabolism in the body, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[3] Very little of the parent compound is excreted unchanged.[3]

Metabolic Pathways

The metabolism of TDBPP involves several key pathways, including dealkylation and dehydrobromination.[3] Two of the major metabolites identified are:

  • Bis(2,3-dibromopropyl) phosphate (Bis-BP): A significant metabolite found in plasma, urine, and bile.[1][3]

  • 2-Bromoacrolein (B81055): A potent mutagen formed through oxidative dehalogenation at the C-3 position of the propyl chain followed by a beta-elimination reaction.[4]

Other identified metabolites include 2,3-dibromopropanol.[1]

Signaling Pathway of TDBPP Metabolism

The metabolic activation of TDBPP is a critical step in its toxicity. The following diagram illustrates the proposed metabolic pathway leading to the formation of reactive metabolites.

TDBPP_Metabolism TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) CYP450 Cytochrome P450 (Oxidative Dehalogenation) TDBPP->CYP450 C-3 Oxidation Dealkylation Dealkylation/ Dehydrobromination TDBPP->Dealkylation Intermediate Reactive Intermediate CYP450->Intermediate Bromoacrolein 2-Bromoacrolein Intermediate->Bromoacrolein β-elimination BisBP Bis(2,3-dibromopropyl) phosphate (Bis-BP) Dealkylation->BisBP Other_Metabolites Other Metabolites Dealkylation->Other_Metabolites

Proposed metabolic pathway of TDBPP.

Excretion

The primary route of excretion for TDBPP metabolites is through the urine.

Urinary and Fecal Excretion

Following administration in rats, a significant portion of the TDBPP dose is eliminated within the first 24 hours, with approximately 50% of the dose accounted for in urine, feces, and expired air.[3] Over a five-day period, up to 58% of an intravenous dose can be recovered in the urine.[1]

Biliary Excretion and Enterohepatic Circulation

Biliary excretion is a notable route for TDBPP metabolites. In bile-duct-cannulated rats, 34% of the dose was excreted in the bile within 24 hours, with a rapid initial phase where 20% was eliminated in the first hour.[1] Bis(2,3-dibromopropyl) phosphate and 2-bromo-2-propenyl-2,3-dibromopropyl phosphate were major metabolites identified in bile.[1] The presence of metabolites in the bile suggests the potential for enterohepatic recirculation, which could prolong the retention of TDBPP-related compounds in the body.

Table 3: Identified Metabolites of TDBPP in Urine and Bile

MetaboliteMatrixRelative Abundance
Bis(2,3-dibromopropyl) phosphateUrine, BileMinor in urine, Major in bile[1]
Bis(2-bromo-2-propenyl) phosphateUrinePredominant in urine[1]
2-Bromo-2-propenyl phosphateUrinePredominant in urine[1]
2-Bromo-2-propenyl-2,3-dibromopropyl phosphateBileMajor in bile[1]
2,3-DibromopropanolUrinePresent[1]

Experimental Protocols

The understanding of TDBPP's ADME profile has been established through various in vivo and in vitro studies. Below are generalized methodologies for key experiments.

In Vivo ADME Study in Rats

A typical in vivo study to determine the absorption, distribution, metabolism, and excretion of TDBPP involves the following steps:

  • Test Animals: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimated to laboratory conditions before the study.

  • Radiolabeling: TDBPP is often labeled with Carbon-14 (¹⁴C) to facilitate tracking and quantification.[3]

  • Dose Administration: The radiolabeled TDBPP is administered to the rats via the desired route, typically oral gavage or intravenous injection.[3] A vehicle such as corn oil is often used for oral administration.

  • Sample Collection: Urine, feces, and expired air (for ¹⁴CO₂) are collected at predetermined time intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[6] Blood samples are also collected periodically. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, fat, muscle, brain) are collected.[7]

  • Sample Analysis:

    • Quantification of Radioactivity: The total radioactivity in urine, feces (homogenized), expired air (trapped), and tissues (homogenized) is determined using liquid scintillation counting.[7]

    • Metabolite Profiling: Urine, bile, and tissue extracts are analyzed to identify and quantify TDBPP and its metabolites. This is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and/or a mass spectrometer (LC-MS/MS).[3][8]

Experimental Workflow for a TDBPP ADME Study

The following diagram illustrates a typical workflow for an in vivo ADME study of TDBPP.

ADME_Workflow cluster_prep Preparation cluster_dosing Administration cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Dose Administration (Oral or IV) Animal_Acclimation->Dosing Radiolabeling Radiolabeling of TDBPP (e.g., with ¹⁴C) Dose_Prep Dose Formulation Radiolabeling->Dose_Prep Dose_Prep->Dosing Excreta Urine, Feces, Expired Air Collection Dosing->Excreta Blood Blood Sampling Dosing->Blood Tissues Tissue Harvesting (at termination) Dosing->Tissues Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Excreta->Quantification Profiling Metabolite Profiling (HPLC-MS/MS) Excreta->Profiling Blood->Quantification Blood->Profiling Tissues->Quantification Tissues->Profiling PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Profiling->PK_Analysis ADME_Profile ADME Profile Determination PK_Analysis->ADME_Profile

Typical workflow for an in vivo ADME study of TDBPP.

Conclusion

The available data indicate that Tris(2,3-dibromopropyl) phosphate is readily absorbed orally and to a moderate extent dermally. It is rapidly and widely distributed throughout the body, with the potential for accumulation in the liver and kidneys. TDBPP undergoes extensive metabolism, primarily by CYP450 enzymes, to various metabolites, including the genotoxic compound 2-bromoacrolein. The primary route of elimination for these metabolites is via the urine, with a significant contribution from biliary excretion, suggesting the possibility of enterohepatic recirculation. A comprehensive understanding of these ADME properties is essential for accurately assessing the human health risks associated with TDBPP exposure and for the development of potential strategies to mitigate its toxicity. Further research is warranted to provide more detailed quantitative data on tissue-specific concentrations, the complete metabolic profile, and the precise mechanisms of toxicity.

References

An In-Depth Technical Guide on the Covalent Binding of Tris(2,3-dibromopropyl) phosphate to DNA and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant previously used in consumer products, has been identified as a carcinogen, with its toxicity primarily linked to its metabolic activation and subsequent covalent binding to cellular macromolecules. This technical guide provides a comprehensive overview of the covalent binding of Tris-BP to DNA and proteins, intended for researchers, scientists, and professionals in drug development. This document details the metabolic pathways of Tris-BP, presents quantitative data on its binding to DNA and proteins, outlines key experimental protocols for studying these interactions, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Tris(2,3-dibromopropyl) phosphate is recognized as a probable human carcinogen (Group 2A) and has been shown to induce tumors in multiple organs in animal models, with the kidney being a primary target.[1][2] The genotoxicity of Tris-BP is not exerted by the parent compound itself but requires metabolic activation to reactive intermediates that can covalently bind to nucleophilic sites on DNA and proteins. This binding can lead to DNA damage, mutations, and disruption of cellular functions, ultimately contributing to its toxic and carcinogenic effects.[1][3] Understanding the mechanisms of this covalent binding is crucial for risk assessment and for developing strategies to mitigate its adverse health effects.

Metabolic Activation of this compound

The bioactivation of Tris-BP is a critical step in its mechanism of toxicity. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4] The metabolic pathway leads to the formation of highly reactive electrophiles, with 2-bromoacrolein (B81055) (2BA) being identified as a key mutagenic metabolite.[1]

The activation process involves the following key steps:

  • Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl groups of Tris-BP.[1]

  • Formation of 2-Bromoacrolein (2BA): The initial oxidation is followed by a β-elimination reaction, which cleaves the phosphoester bond and releases 2-bromoacrolein.[1]

  • Other Metabolites: Another significant metabolite is bis(2,3-dibromopropyl) phosphate (Bis-BP), which is also nephrotoxic.[5]

Glutathione (GSH) can play a protective role by conjugating with the reactive metabolites, leading to their detoxification and excretion.[1]

Metabolic Activation of Tris-BP Metabolic Activation of this compound TrisBP This compound Reactive_Intermediate Reactive Intermediate TrisBP->Reactive_Intermediate Cytochrome P450 TwoBA 2-Bromoacrolein (2BA) Reactive_Intermediate->TwoBA BisBP Bis(2,3-dibromopropyl) phosphate (Bis-BP) Reactive_Intermediate->BisBP GSH_Conjugate GSH Conjugates Reactive_Intermediate->GSH_Conjugate GSH DNA_Adducts DNA Adducts TwoBA->DNA_Adducts Protein_Adducts Protein Adducts TwoBA->Protein_Adducts Detoxification Detoxification & Excretion GSH_Conjugate->Detoxification TrisBP_Toxicity_Pathways Plausible Signaling Pathways in Tris-BP Induced Nephrotoxicity TrisBP Tris-BP Metabolites Reactive Metabolites (e.g., 2BA) TrisBP->Metabolites CYP450 DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Metabolites->Protein_Adducts MAPK MAPK/ERK Pathway Metabolites->MAPK Dysregulation Oxidative_Stress Oxidative Stress (ROS) DNA_Adducts->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Cell_Proliferation Altered Cell Proliferation DNA_Adducts->Cell_Proliferation Mutations Protein_Adducts->Oxidative_Stress Oxidative_Stress->Apoptosis Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Activation Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Cell_Proliferation->Nephrotoxicity Carcinogenesis Carcinogenesis Cell_Proliferation->Carcinogenesis MAPK->Cell_Proliferation Regulation P32_Postlabeling_Workflow Workflow for ³²P-Postlabeling Assay DNA_Sample DNA Sample (from exposed cells/tissues) Digestion Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) Digestion->Enrichment Labeling ³²P-Labeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) Enrichment->Labeling Separation TLC Separation Labeling->Separation Quantification Detection & Quantification (Autoradiography & Scintillation Counting) Separation->Quantification

References

Toxicological Profile of Tris(2,3-dibromopropyl) phosphate in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) in rodent models. Tris-BP, a flame retardant formerly used in consumer products, has been the subject of extensive toxicological investigation due to its carcinogenic and other adverse health effects. This document synthesizes key findings on its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and other toxic effects, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Carcinogenicity

Tris-BP has been demonstrated to be a multi-organ carcinogen in both rats and mice, with sufficient evidence of carcinogenicity in experimental animals.[1][2][3][4] Oral administration and dermal application have been shown to induce a variety of benign and malignant tumors at different tissue sites.[2][3][4]

Oral Administration Studies

Long-term oral administration of Tris-BP in the diet has been shown to cause tumors in the kidney, forestomach, lung, and liver of rodents.[1][2][3]

Table 1: Carcinogenicity of Orally Administered Tris(2,3-dibromopropyl) phosphate in Rodents

SpeciesStrainSexDosing RegimenDurationTarget Organ(s)Tumor TypesReference
RatFischer 344Male50 and 100 ppm in feed103 weeksKidneyTubular-cell adenoma and adenocarcinoma[5]
RatFischer 344Female50 and 100 ppm in feed103 weeksKidneyTubular-cell adenoma[1][5]
RatFischer 344Male100 mg/kg bw by gavage, 5 days/week52 weeksKidney, ColonAdenocarcinoma (kidney), Adenoma (colon)[1][6]
Mouse(C57BL/6N x C3H/HeN)F1Male500 and 1000 ppm in feed103 weeksForestomach, Lung, KidneySquamous-cell papilloma or carcinoma (forestomach), Bronchiolar/alveolar adenoma or carcinoma (lung), Tubular-cell adenoma or adenocarcinoma (kidney)[2][3][5]
Mouse(C57BL/6N x C3H/HeN)F1Female500 and 1000 ppm in feed103 weeksForestomach, Lung, LiverSquamous-cell papilloma or carcinoma (forestomach), Bronchiolar/alveolar adenoma or carcinoma (lung), Hepatocellular adenoma or carcinoma (liver)[1][2][3][5]
Dermal Application Studies

Dermal exposure to Tris-BP has also been found to induce tumors in female mice.

Table 2: Carcinogenicity of Dermally Applied this compound in Female Mice

SpeciesStrainSexDosing RegimenDurationTarget Organ(s)Tumor TypesReference
MouseNot SpecifiedFemaleNot SpecifiedNot SpecifiedSkin, Lung, Forestomach, Oral CavityNot Specified[1][2][3]

Genotoxicity

Tris-BP is a well-established genotoxic agent, inducing mutations, clastogenicity (chromosome breaking), and DNA damage in a variety of in vitro and in vivo systems.[1][4][7] Its genotoxicity is mediated by metabolic activation to reactive intermediates.[8]

Table 3: Summary of Genotoxicity Studies of this compound in Rodents

AssaySystemSpecies/Cell LineResultsReference
Bone Marrow Micronucleus TestIn vivoMouse, HamsterPositive[1][7][9]
Liver Micronucleus TestIn vivoRatPositive[1]
Gene MutationsIn vivoMouse (kidney)Positive[1]
Abnormal Sperm Head AssayIn vivoMousePositive[7]
Sister Chromatid ExchangesIn vitroChinese hamster lung cells (V79)Positive[1]
Morphological TransformationIn vitroC3H 10T½ and Syrian hamster embryo cellsPositive[1]
DNA Single Strand BreaksIn vitro / In vivoMammalian cellsPositive[1]
Covalent DNA BindingIn vitro / In vivoMammalian cellsPositive[1]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Tris-BP in rodents have shown some evidence of toxicity at high doses.

Table 4: Reproductive and Developmental Toxicity of this compound in Rats

Study TypeSpeciesStrainDosing RegimenGestation DaysObserved EffectsReference
Developmental ToxicityRatSprague-Dawley0, 5, 25, or 125 mg/kg bw/day by gavage6-15Decreased maternal weight gain at 125 mg/kg bw/day. No other compound-related toxic or teratogenic effects observed.[1][6]
Prenatal and Postnatal DevelopmentRatNot SpecifiedNot SpecifiedNot SpecifiedFetal death and growth retardation at high doses.[10]

Other Toxic Effects

Acute and subchronic exposure to Tris-BP in rodents primarily targets the kidney, causing nephrotoxicity.[1][6]

Table 5: Non-cancer Toxic Effects of this compound in Rodents

Toxicity TypeSpeciesStrainDosing RegimenObserved EffectsReference
Acute NephrotoxicityRatMale≥ 175 mg/kg bwExtensive acute renal tubule necrosis.[1][6]
Acute HepatotoxicityRatMaleHigher doses than nephrotoxic dosesLess pronounced than renal toxicity.[1][6]
Subchronic NephrotoxicityRatMale, Fischer 34450 or 100 ppm in diet for 14 daysSignificant cell proliferation in the renal outer medulla.[1][6]

Mechanisms of Toxicity

The toxicity of Tris-BP is largely dependent on its metabolic activation by cytochrome P450 enzymes.[8] This process leads to the formation of reactive metabolites, including 2-bromoacrolein, which can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and carcinogenicity.[1][8] The kidney is a primary target for toxicity due to the accumulation of Tris-BP and its metabolites in this organ.[1][6]

G Proposed Metabolic Activation and Genotoxicity Pathway of Tris-BP TrisBP This compound (Tris-BP) P450 Cytochrome P450 (Oxidative Debromination) TrisBP->P450 Metabolite1 2-Bromoacrolein (Reactive Metabolite) P450->Metabolite1 Metabolite2 Other Reactive Metabolites P450->Metabolite2 Macromolecules Cellular Macromolecules (DNA, Proteins) Metabolite1->Macromolecules Metabolite2->Macromolecules Adducts Covalent Adducts Macromolecules->Adducts Genotoxicity Genotoxicity (Mutations, DNA Damage) Adducts->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Metabolic activation of Tris-BP leading to genotoxicity.

Experimental Protocols

Carcinogenicity Bioassay (Oral Administration)

A representative experimental design for a chronic oral carcinogenicity study of Tris-BP in rodents is as follows:

G Experimental Workflow for a Chronic Oral Carcinogenicity Study start Animal Selection (e.g., Fischer 344 Rats, B6C3F1 Mice) acclimation Acclimation Period (e.g., 2 weeks) start->acclimation randomization Randomization into Dose Groups (Control, Low Dose, High Dose) acclimation->randomization dosing Chronic Dosing via Feed (e.g., 103 weeks) randomization->dosing monitoring Clinical Observation & Body Weight Monitoring dosing->monitoring termination Study Termination and Necropsy dosing->termination histopathology Histopathological Examination of Tissues termination->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis

Caption: Workflow of a typical rodent carcinogenicity bioassay.

  • Test Animals: Fischer 344 rats and (C57BL/6N x C3H/HeN)F1 mice are commonly used strains.[5] Animals are typically young adults at the start of the study.

  • Housing and Diet: Animals are housed in a controlled environment with a standard diet, except for the addition of Tris-BP for the treatment groups.

  • Dose Groups: At least two dose levels and a concurrent control group are included.

  • Administration: Tris-BP is mixed into the feed at specified concentrations (e.g., 50 and 100 ppm for rats, 500 and 1000 ppm for mice).[5]

  • Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 103 weeks).

  • Endpoints: The primary endpoint is the incidence of tumors in various organs, determined through gross necropsy and histopathological examination. Other endpoints include clinical signs of toxicity, body weight changes, and survival rates.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a common method to assess the clastogenic potential of a substance.

G Logical Flow of the In Vivo Micronucleus Assay cluster_exposure Exposure Phase cluster_sampling Sample Collection cluster_analysis Analysis Phase AnimalDosing Administer Tris-BP to Rodents (e.g., intraperitoneal injection) BoneMarrowExtraction Extract Bone Marrow (e.g., from femur) AnimalDosing->BoneMarrowExtraction SlidePreparation Prepare and Stain Smears BoneMarrowExtraction->SlidePreparation MicroscopicAnalysis Score Polychromatic Erythrocytes for Micronuclei SlidePreparation->MicroscopicAnalysis DataEvaluation Compare Micronucleus Frequency between Treated and Control Groups MicroscopicAnalysis->DataEvaluation

Caption: Logical steps in an in vivo micronucleus test.

  • Test Animals: Typically mice or hamsters are used.[1]

  • Dosing: The test substance is administered, often via intraperitoneal injection or oral gavage, at one or more dose levels.

  • Sample Collection: At appropriate time points after dosing, bone marrow is collected from the femur.

  • Slide Preparation and Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

  • Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive clastogenic effect.

References

An In-Depth Technical Guide on the Environmental Fate and Persistence of Tris(2,3-dibromopropyl) phosphate (TDBPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated flame retardant, has been a subject of significant environmental concern due to its persistence, bioaccumulative potential, and toxicological profile. Historically used in a variety of consumer products, its release into the environment has led to widespread, low-level contamination. This technical guide provides a comprehensive overview of the environmental fate and persistence of TDBPP, detailing its degradation pathways, bioaccumulation, and persistence in various environmental compartments. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of its degradation pathways to support further research and risk assessment.

Introduction

Tris(2,3-dibromopropyl) phosphate is a chemical compound formerly used extensively as a flame retardant in plastics, textiles, and polyurethane foams.[1] Its production in the United States was estimated to be between 4,100 and 5,400 tonnes in 1975.[1] However, due to its classification as a probable human carcinogen (IARC Group 2A), its use in many applications, particularly in children's clothing, was banned in the late 1970s.[1][2] Despite these restrictions, TDBPP continues to be detected in various environmental matrices, highlighting its persistent nature.[2][3] Understanding its environmental behavior is crucial for assessing the long-term risks associated with this legacy contaminant.

Physicochemical Properties

The environmental transport and fate of TDBPP are governed by its physicochemical properties. It is a viscous, pale yellow liquid with low water solubility and a moderate octanol-water partition coefficient (log Kow), suggesting a tendency to partition to organic matter in soil and sediment.

PropertyValueReference
Molecular FormulaC₉H₁₅Br₆O₄P
Molecular Weight697.6 g/mol
Water SolubilityVery low[4]
Vapor PressureLow
Log Kₒw~3.0 - 4.2[1]

Environmental Fate and Persistence

TDBPP is known for its persistence in the environment, being resistant to rapid degradation. Its environmental fate is determined by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

Hydrolysis: TDBPP is stable to hydrolysis under acidic and neutral conditions. However, under basic conditions (pH 9), it undergoes hydrolysis with a half-life of approximately 14.7 days. This suggests that hydrolysis may be a relevant degradation pathway in alkaline environmental compartments.

Photodegradation: Information on the direct photodegradation of TDBPP in the environment is limited. However, studies on structurally similar brominated flame retardants, such as 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), have shown a photodegradation half-life of 91.2 days under natural sunlight, suggesting that photolysis is a potential, albeit slow, degradation pathway for TDBPP.[5] The degradation kinetics are influenced by factors such as UV irradiation wavelength and intensity.[5] Advanced oxidation processes, such as UV/TiO2 and UV/persulfate, have been shown to effectively degrade similar organophosphate flame retardants.[6][7]

Biotic Degradation

TDBPP is not considered to be readily biodegradable.[8] Studies have shown that it can be metabolized by microorganisms, although typically at a slow rate. The primary biotic degradation pathway is believed to be initiated by hydrolysis of the phosphate ester bonds, followed by further degradation of the brominated propanol (B110389) moieties. One study identified that an enzyme was capable of degrading bis(2,3-dibromopropyl) phosphate, a metabolite of TDBPP.[9] Research on the biodegradation of TDBPP in activated sludge systems has been conducted, though detailed kinetic data remains scarce.[10] The biodegradation of other brominated flame retardants in soil slurry microcosms has been observed to occur via hydroxylation and debromination reactions.[11]

The following diagram illustrates a proposed biotic degradation pathway for this compound.

TDBPP This compound (TDBPP) BDBPP Bis(2,3-dibromopropyl) phosphate (BDBPP) TDBPP->BDBPP Hydrolysis DBP 2,3-dibromopropanol TDBPP->DBP Metabolism MDBPP Mono(2,3-dibromopropyl) phosphate (MDBPP) BDBPP->MDBPP Hydrolysis BDBPP->DBP Metabolism MDBPP->DBP Metabolism Inorganic_Phosphate Inorganic Phosphate MDBPP->Inorganic_Phosphate Hydrolysis Further_Degradation Further Degradation Products DBP->Further_Degradation

Proposed Biotic Degradation Pathway of TDBPP.
Bioaccumulation

While TDBPP has a moderate log Kow, suggesting a potential for bioaccumulation, evidence indicates that it may not bioaccumulate to a significant extent in organisms due to rapid metabolism and depuration.[8] The elimination half-life of TDBPP metabolites, such as bis(2,3-dibromopropyl) phosphate, has been observed to be biphasic in rats, with initial rapid elimination followed by a slower phase.[1]

Environmental Concentrations

TDBPP has been detected in various environmental compartments worldwide, reflecting its historical use and persistence. The following table summarizes reported concentrations in air, water, soil, and sediment.

Environmental MatrixConcentration RangeLocationReference
Air44 - 85 ng/m³Industrial facilities (1976-1977)[2]
River Water100 - 200 pg/LArctic rivers (2014-2015)[12]
River Water2.33 - 163.00 ng/LSouthern China[3]
SoilDetected, not quantifiedArkansas, USA (1979)[2]
Soil19.60 - 672.00 ng/g dwSouthern China[3]
Surface Sediment85.00 ng/g - 6.03 µg/g dwSouthern China[3]

Experimental Protocols

Accurate and sensitive analytical methods are essential for monitoring TDBPP in the environment. The following sections provide detailed protocols for the extraction and analysis of TDBPP in water and soil/sediment samples.

Analysis of TDBPP in Water

Method: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Sample Preparation:

    • Collect water samples in 1 L amber glass bottles.

    • If necessary, filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Spike the sample with a surrogate standard (e.g., deuterated TDBPP) for recovery correction.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elution: Elute the retained TDBPP with two 5 mL aliquots of ethyl acetate into a collection vial.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., PCB-209) just before analysis.

    • Analyze the extract using GC-MS in selected ion monitoring (SIM) mode.

The following diagram illustrates the experimental workflow for the analysis of TDBPP in water samples.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Water_Sample 1 L Water Sample Spike Spike with Surrogate Standard Water_Sample->Spike Condition Condition C18 Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS GCMS GC-MS Analysis (SIM) Add_IS->GCMS

Workflow for TDBPP Analysis in Water.
Analysis of TDBPP in Soil and Sediment

Method: Pressurized Liquid Extraction (PLE) or Soxhlet Extraction followed by GC-MS.

Protocol:

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Homogenize the sample.

    • Weigh 10 g of the homogenized sample into an extraction cell.

    • Spike the sample with a surrogate standard.

  • Extraction:

    • Pressurized Liquid Extraction (PLE): Mix the sample with a drying agent (e.g., diatomaceous earth) and pack into the extraction cell. Extract with a suitable solvent (e.g., a mixture of acetone (B3395972) and hexane) at elevated temperature and pressure.

    • Soxhlet Extraction: Place the sample in a thimble and extract with a suitable solvent (e.g., dichloromethane) for 18-24 hours.

  • Clean-up:

    • Concentrate the extract.

    • Perform a clean-up step using a Florisil or silica (B1680970) gel column to remove interfering co-extractives. Elute TDBPP with a suitable solvent mixture.

  • Concentration and Analysis:

    • Concentrate the cleaned extract to a final volume of 1 mL.

    • Add an internal standard.

    • Analyze by GC-MS in SIM mode.

The following diagram illustrates the experimental workflow for the analysis of TDBPP in soil and sediment samples.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Soil_Sample 10 g Soil/Sediment Sample Spike Spike with Surrogate Standard Soil_Sample->Spike PLE Pressurized Liquid Extraction (PLE) Spike->PLE Soxhlet Soxhlet Extraction Spike->Soxhlet Concentrate1 Concentrate Extract PLE->Concentrate1 Soxhlet->Concentrate1 Column_Cleanup Florisil/Silica Gel Column Concentrate1->Column_Cleanup Concentrate2 Concentrate Final Extract Column_Cleanup->Concentrate2 Add_IS Add Internal Standard Concentrate2->Add_IS GCMS GC-MS Analysis (SIM) Add_IS->GCMS

Workflow for TDBPP Analysis in Soil/Sediment.

Conclusion

This compound remains an environmental contaminant of concern due to its persistence and potential for long-range transport. While its production and use have been significantly curtailed, legacy contamination continues to be a source of environmental exposure. This technical guide has summarized the current understanding of the environmental fate and persistence of TDBPP, providing key data and analytical protocols. Further research is needed to better quantify its degradation rates under various environmental conditions, particularly photodegradation and biodegradation, to refine environmental risk assessments. The provided methodologies offer a robust framework for the continued monitoring of this persistent organic pollutant.

References

Technical Guide: Physical and Chemical Properties of Tris(2,3-dibromopropyl) phosphate (TDBPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a viscous liquid of significant scientific interest. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the interplay of its properties and degradation pathways.

Core Physical and Chemical Properties

TDBPP is a brominated organophosphate that has been used as a flame retardant.[1] It exists as a clear, colorless to pale yellow viscous liquid at room temperature.[1][2] Understanding its physical and chemical characteristics is crucial for assessing its environmental fate, toxicological profile, and potential applications in research.

Data Presentation

The following tables summarize the key physical and chemical properties of TDBPP based on available literature.

Table 1: Physical Properties of TDBPP

PropertyValueReferences
Appearance Clear colorless to pale yellow viscous liquid[1][2]
Molecular Formula C₉H₁₅Br₆O₄P[3][4]
Molecular Weight 697.6 g/mol [2]
Melting Point 5.5 °C[3][4]
Boiling Point Decomposes at 200 °C; a predicted boiling point is 544.2 ± 50.0 °C[3][4]
Density 2.27 g/cm³ at 25 °C[2][4]
Vapor Pressure 0.019 Pa at 25 °C (0.00019 mmHg at 77°F)[3][5]
Water Solubility 8 mg/L at 24 °C[2][4]
Octanol (B41247)/Water Partition Coefficient (log Pow) 4.29[3]
Flash Point >110 °C (>234 °F)[2][3]

Table 2: Chemical Properties and Reactivity of TDBPP

PropertyDescriptionReferences
Thermal Stability Decomposes at 200 °C, with major decomposition beginning at 308 °C.[2][3]
Decomposition Products Upon heating to decomposition, it emits toxic and corrosive fumes including hydrogen bromide and phosphorus oxides.[2][3]
Hydrolysis Undergoes moderate hydrolysis in acidic or basic solutions.[2]
Reactivity Reacts with acids and bases.[2][3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of viscous liquids like TDBPP are outlined in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are summaries of methodologies relevant to the properties listed above.

Determination of Density

The density of a viscous liquid can be determined using a digital density meter, following a standard test method such as ASTM D4052 .[3]

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the sample.

  • Apparatus: A digital density meter equipped with a thermostatically controlled cell and an oscillating U-tube.

  • Procedure Summary:

    • Calibrate the instrument with at least two reference standards (e.g., dry air and distilled water) of known density.

    • Equilibrate the TDBPP sample to the measurement temperature (e.g., 25 °C).

    • Introduce a small, bubble-free aliquot of the sample into the U-tube.

    • Allow the reading to stabilize and record the oscillation period or density reading.

    • Clean and dry the U-tube between measurements.

Determination of Viscosity

For a viscous liquid, rotational viscometry is a suitable method for determining its dynamic viscosity.

  • Principle: The torque required to rotate a spindle immersed in the fluid at a constant angular velocity is measured. This torque is proportional to the viscosity of the fluid.

  • Apparatus: A rotational viscometer with appropriate spindles and a temperature-controlled sample holder.

  • Procedure Summary:

    • Select a spindle and rotational speed appropriate for the expected viscosity of TDBPP.

    • Place a known volume of the TDBPP sample into the sample holder and allow it to reach thermal equilibrium.

    • Immerse the spindle in the sample to the specified depth.

    • Start the motor and allow the reading to stabilize.

    • Record the torque reading and convert it to a viscosity value using the instrument's calibration constants.

Determination of Water Solubility

The shake-flask method, as described in OECD Guideline 105 , is a common approach for determining the water solubility of chemical substances.

  • Principle: A known amount of TDBPP is shaken with water at a constant temperature until equilibrium is reached. The concentration of TDBPP in the aqueous phase is then determined analytically.

  • Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC/MS).

  • Procedure Summary:

    • Add an excess amount of TDBPP to a known volume of water in a flask.

    • Agitate the flask in a constant temperature shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the mixture to separate the excess TDBPP from the aqueous phase.

    • Carefully withdraw an aliquot of the aqueous phase.

    • Extract the TDBPP from the aqueous sample using a suitable organic solvent.

    • Analyze the extract using a calibrated GC/MS to determine the concentration of TDBPP.

Determination of Octanol/Water Partition Coefficient (log Pow)

The shake-flask method, detailed in OECD Guideline 107 , is a standard procedure for determining the log Pow.

  • Principle: TDBPP is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of TDBPP in both phases is measured to calculate the partition coefficient.

  • Apparatus: Temperature-controlled shaker, centrifuge, and an analytical instrument for quantification (e.g., GC/MS).

  • Procedure Summary:

    • Prepare a mixture of pre-saturated n-octanol and water in a known volume ratio.

    • Add a known amount of TDBPP to the mixture.

    • Shake the mixture at a constant temperature until partitioning equilibrium is achieved.

    • Separate the octanol and water phases by centrifugation.

    • Determine the concentration of TDBPP in each phase using an appropriate analytical method like GC/MS.

    • Calculate the partition coefficient (Pow) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is log Pow.

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of TDBPP.

  • Principle: The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The loss of mass indicates decomposition.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure Summary:

    • Place a small, accurately weighed sample of TDBPP into the TGA sample pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of mass loss.

Visualization of Properties and Degradation

The following diagram illustrates the relationships between the physical and chemical properties of TDBPP and its degradation pathways.

TDBPP_Properties_and_Degradation TDBPP: Properties and Degradation Pathways TDBPP TDBPP (Viscous Liquid) PhysProps Physical Properties - High Density - Low Vapor Pressure - Low Water Solubility - High log Pow TDBPP->PhysProps exhibits ChemProps Chemical Properties - Organophosphate Ester - Brominated Compound TDBPP->ChemProps is a Heat Heat (>200 °C) TDBPP->Heat AcidsBases Acids / Bases TDBPP->AcidsBases FlameRetardant Application: Flame Retardant ChemProps->FlameRetardant enables use as FlameRetardant->Heat acts upon ThermalDecomp Thermal Decomposition Heat->ThermalDecomp induces Hydrolysis Hydrolysis AcidsBases->Hydrolysis catalyzes DecompProducts Decomposition Products - Hydrogen Bromide (HBr) - Phosphorus Oxides (POx) ThermalDecomp->DecompProducts yields HydrolysisProducts Hydrolysis Products (e.g., Dibromopropanol) Hydrolysis->HydrolysisProducts yields

Figure 1. Interplay of TDBPP's properties and its degradation pathways.

References

An In-depth Technical Guide on Tris(2,3-dibromopropyl) phosphate: Historical Production, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant of significant historical and toxicological interest. The document details its production volumes, methodologies for its analysis, and a thorough examination of its toxicological properties, including its metabolic activation and the signaling pathways implicated in its adverse effects.

Historical Production Volumes

Commercial production of Tris(2,3-dibromopropyl) phosphate in the United States began in 1959. Its use as a flame retardant, particularly in children's sleepwear, grew through the 1960s and early 1970s. Production peaked in the mid-1970s before its ban in children's apparel in 1977 due to concerns over its carcinogenicity. Following the ban, commercial production for most applications ceased, and current production is primarily for research purposes.

Year/PeriodProduction Volume (Metric Tons)Notes
1959Commercial production begins in the U.S.Data on initial volumes is not readily available.
19754,100 - 5,400Estimated peak production in the United States.[1]
Post-1977Significantly reducedProduction for commercial use largely ceased after the ban in children's clothing. Current production is limited to small quantities for research.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of TDBPP is typically achieved through the reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromopropanol. The following protocol is based on established chemical principles for the formation of phosphate esters.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2,3-dibromopropanol

  • An aromatic tertiary amine (e.g., pyridine)

  • An inert, volatile organic solvent (e.g., benzene, toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reaction vessel with a stirrer, dropping funnel, condenser, and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 2,3-dibromopropanol and the aromatic tertiary amine (in a molar ratio of approximately 3:3 with respect to 2,3-dibromopropanol) in the inert organic solvent.

  • Addition of Phosphorus Oxychloride: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1 molar equivalent) to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The formation of a precipitate (the hydrochloride salt of the tertiary amine) will be observed.

  • Workup: Filter the reaction mixture to remove the precipitated hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining tertiary amine, followed by a wash with a dilute base solution (e.g., 5% NaHCO₃) to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude TDBPP can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][2][3][4][5] Brominated organic compounds are potentially toxic and should be handled with care.

Analysis of this compound in Textiles by GC-MS

This protocol outlines a general procedure for the extraction and analysis of TDBPP from textile samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Textile sample

  • Methanol (B129727) (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Florisil solid-phase extraction (SPE) cartridges

  • GC-MS system with a capillary column suitable for semi-volatile compounds

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Cut the textile sample into small pieces (approximately 1-2 mm). Accurately weigh about 1 gram of the sample into a glass centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Extract the sample in an ultrasonic bath for 30 minutes. Centrifuge the sample and decant the methanol extract into a clean flask. Repeat the extraction process two more times with fresh methanol. Combine the extracts.

  • Solvent Exchange and Concentration: Concentrate the combined methanol extracts to near dryness using a rotary evaporator or a nitrogen evaporator. Redissolve the residue in a small volume of hexane.

  • Clean-up: Condition a Florisil SPE cartridge with hexane. Load the hexane extract onto the cartridge. Elute the cartridge with a suitable solvent mixture (e.g., a hexane/acetone mixture) to recover the TDBPP.

  • Final Concentration and Analysis: Concentrate the eluate to a final volume of 1 mL. Analyze the extract by GC-MS.

GC-MS Parameters (Example):

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50 to 700.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. TDBPP has been shown to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction). The following is a general protocol.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs.

  • Minimal glucose agar (B569324) plates

  • Top agar

  • S9 fraction (from rat liver) for metabolic activation

  • Test compound (TDBPP) dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

Procedure:

  • Preparation: Prepare dilutions of the TDBPP solution.

  • Incubation: In a test tube, mix the Salmonella tester strain, the TDBPP solution (or control), and, if required, the S9 metabolic activation mix.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant increase in the number of revertant colonies on the plates with the test compound compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of TDBPP is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA. This process is a key initiating event in its carcinogenicity and nephrotoxicity.

Metabolic Activation and DNA Adduct Formation

TDBPP is metabolized by cytochrome P450 enzymes in the liver and other tissues. This process generates reactive electrophilic intermediates, such as 2-bromoacrolein. These reactive metabolites can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.

Metabolic Activation of TDBPP TDBPP This compound (TDBPP) CYP450 Cytochrome P450 (Oxidative Metabolism) TDBPP->CYP450 Reactive_Metabolites Reactive Metabolites (e.g., 2-bromoacrolein) CYP450->Reactive_Metabolites Metabolic Activation DNA DNA Reactive_Metabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Faulty DNA Replication/Repair Cancer Cancer Mutation->Cancer

Metabolic activation of TDBPP leading to DNA damage and cancer.
TDBPP-Induced Nephrotoxicity: Role of Oxidative and Endoplasmic Reticulum Stress

The kidney is a primary target organ for TDBPP toxicity. The accumulation of TDBPP and its metabolites in renal tubular cells can induce oxidative stress and endoplasmic reticulum (ER) stress, leading to cell death and kidney damage.

Oxidative Stress: TDBPP metabolism can lead to the overproduction of reactive oxygen species (ROS). This imbalance overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Oxidative stress can trigger apoptotic cell death pathways.

Endoplasmic Reticulum (ER) Stress: The accumulation of damaged proteins and alterations in cellular calcium homeostasis caused by TDBPP and its metabolites can lead to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER function. However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response, leading to cell death. Key signaling molecules in the ER stress-induced apoptosis pathway include PERK, IRE1, and ATF6.

TDBPP-Induced Nephrotoxicity cluster_cell Renal Tubular Cell TDBPP TDBPP Metabolites Reactive Metabolites TDBPP->Metabolites Metabolism ROS Increased ROS (Oxidative Stress) Metabolites->ROS ER_Stress ER Stress (Unfolded Protein Response) Metabolites->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis UPR Activation (PERK, IRE1, ATF6) Mitochondria->Apoptosis Caspase Activation Kidney_Damage Kidney Damage (Nephrotoxicity) Apoptosis->Kidney_Damage

Signaling pathways in TDBPP-induced kidney cell damage.

References

Tris(2,3-dibromopropyl) phosphate: A Legacy Environmental Contaminant of Continuing Concern

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Executive Summary

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated organophosphate flame retardant, was extensively used in consumer products, most notably in children's sleepwear, from the 1950s until its ban in the late 1970s in several countries due to its demonstrated carcinogenicity and mutagenicity.[1] Despite its discontinued (B1498344) production for most applications, TDBPP persists in the environment as a legacy contaminant, posing ongoing risks to ecosystem and human health. This technical guide provides a comprehensive overview of TDBPP, consolidating key data on its chemical properties, environmental fate, toxicology, and the methodologies used for its study. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for understanding the multifaceted challenges posed by this enduring environmental pollutant.

Chemical and Physical Properties

TDBPP is a viscous, pale-yellow liquid at room temperature.[2] It is characterized by its high bromine content, which conferred its flame-retardant properties. Its low water solubility and moderate octanol-water partition coefficient influence its environmental distribution and potential for bioaccumulation.[3]

Table 1: Physicochemical Properties of Tris(2,3-dibromopropyl) phosphate

PropertyValueReference(s)
Chemical Formula C₉H₁₅Br₆O₄P[2]
Molecular Weight 697.64 g/mol [2]
CAS Number 126-72-7[2]
Appearance Pale-yellow viscous liquid[4]
Melting Point 5.5 °C[3]
Boiling Point 390 °C[3]
Water Solubility 8 mg/L at 24 °C[4]
Vapor Pressure 2.25 x 10⁻⁴ mm Hg at 25 °C[4]
Log Kₒw (Octanol-Water Partition Coefficient) 4.29[4]

Historical Use and Environmental Contamination

First commercially produced in 1950, TDBPP was widely used as an additive flame retardant in a variety of materials, including plastics, polyurethane foams, and synthetic textiles.[4] Its most notable application was in children's sleepwear, where it could constitute 5% to 10% of the garment's weight.[2] Environmental release occurred during manufacturing, through leaching from products during use and laundering, and from disposal in landfills.[2][3] Consequently, TDBPP has been detected in various environmental matrices.

Table 2: Environmental Concentrations of this compound

Environmental MatrixConcentration RangeLocation/Study DetailsReference(s)
Air 44 - 85 ng/m³Industrial facilities in the USA (1976-1977)[2]
River Water 100 - 200 pg/LTwo Arctic rivers (2014-2015)[5]
Soil Detected, but not quantifiedArkansas, USA (1979)[2]
Textiles (Children's Sleepwear) 5% - 10% by weight-[2]

Toxicological Profile

The toxicity of TDBPP has been extensively studied, leading to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP).[2][3]

Table 3: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
Acute Oral LD₅₀ RatOral1.85 - 4.5 g/kg[6]
Acute Oral LD₅₀ MouseOral2.25 - 2.67 g/kg[6]
Acute Dermal LD₅₀ RabbitDermal>4.64 g/kg[6]
Carcinogenicity Rat, MouseOralIncreased incidence of kidney, liver, lung, and stomach tumors[3][4]
Genotoxicity -In vitro/In vivoMutagenic and clastogenic[3][7]
Reproductive Toxicity --Evidence of adverse effects on reproductive organs[7]
Developmental Toxicity RatGavageNOAEL: 125 mg/kg bw/day[3]
Carcinogenicity and Genotoxicity

The carcinogenicity of TDBPP is strongly linked to its genotoxic mechanisms. Metabolism of TDBPP, primarily by cytochrome P450 enzymes, generates reactive intermediates, with 2-bromoacrolein (B81055) being a key metabolite.[7] This highly reactive aldehyde can form adducts with DNA, leading to DNA damage, mutations, and chromosomal aberrations.[4][7] The kidney is a primary target organ for TDBPP-induced carcinogenicity in rodents.[7]

dot

Carcinogenicity_Pathway TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) Metabolism Metabolic Activation (Cytochrome P450) TDBPP->Metabolism Metabolites Reactive Metabolites (e.g., 2-bromoacrolein) Metabolism->Metabolites DNA DNA Metabolites->DNA Covalent Binding Adducts DNA Adducts Damage DNA Damage & Mutations Adducts->Damage Tumor Tumorigenesis (Kidney, Liver, etc.) Damage->Tumor

Carcinogenic mechanism of TDBPP.
Endocrine Disruption

TDBPP has been shown to possess endocrine-disrupting properties, particularly exhibiting anti-estrogenic activity. Studies have indicated that TDBPP can interfere with the estrogen receptor alpha (ERα)-mediated signaling pathway. This interference can disrupt the normal hormonal balance and potentially lead to adverse reproductive and developmental effects. The closely related compound, Tris(2,3-dibromopropyl) isocyanurate (TBC), has been shown to inhibit the recruitment of co-activators to the estrogen receptor, providing a plausible mechanism for the anti-estrogenic effects of such brominated compounds.

dot

Endocrine_Disruption_Pathway TDBPP TDBPP Inhibition Inhibition of Co-activator Recruitment TDBPP->Inhibition ER Estrogen Receptor α (ERα) Binding Binding ER->Binding Estrogen Estrogen Estrogen->Binding Activation Receptor Activation Binding->Activation Gene Gene Transcription Activation->Gene Activation->Inhibition Interference Response Normal Estrogenic Response Gene->Response Blocked Blocked Estrogenic Response Inhibition->Blocked

Anti-estrogenic action of TDBPP.

Experimental Protocols

NCI Carcinogenesis Bioassay (1978)

This pivotal study provided definitive evidence of TDBPP's carcinogenicity in rodents.[4]

  • Test Animals: Fischer 344 rats and B6C3F1 mice, both sexes.

  • Administration: TDBPP was administered in the feed for 103 weeks.

  • Dose Levels:

    • Rats: 50 and 100 ppm in the diet.

    • Mice: 500 and 1000 ppm in the diet.

  • Group Size: 55 male and 55 female rats per group; 50 male and 50 female mice per group. Control groups received the basal diet.

  • Observation Period: Animals were observed for an additional 1-2 weeks after the dosing period.

  • Endpoint Analysis: Complete histopathological examination of all major tissues and organs from all animals.

dot

NCI_Bioassay_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Phase cluster_observation Post-Dosing cluster_analysis Analysis Animals Fischer 344 Rats & B6C3F1 Mice Groups Control & Dose Groups (Low & High) Animals->Groups Diet TDBPP Administered in Feed (103 Weeks) Groups->Diet Obs Observation Period (1-2 Weeks) Diet->Obs Histo Complete Histopathological Examination Obs->Histo Results Tumor Incidence Analysis Histo->Results

NCI Carcinogenesis Bioassay Workflow.
Analytical Methodology for TDBPP in Water (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard and sensitive method for the detection and quantification of TDBPP in environmental samples.

  • Sample Preparation:

    • Collect a 1-liter water sample.

    • Perform solid-phase extraction (SPE) to concentrate the analyte. A common sorbent is a functionalized styrene-divinylbenzene polymer.

    • Elute TDBPP from the SPE cartridge using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Concentrate the eluate to a final volume.

  • GC-MS Analysis:

    • Inject the concentrated extract into a GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate TDBPP from other compounds. A temperature program is employed to achieve optimal separation.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Use an internal standard method for accurate quantification.

Remediation of TDBPP Contamination

The remediation of sites contaminated with organophosphate flame retardants like TDBPP presents significant challenges due to their persistence and potential for widespread distribution. Several technologies are available for the treatment of contaminated soil and water.

Table 4: Remediation Technologies for Organophosphate Flame Retardants

TechnologyDescriptionApplicability
Adsorption Utilizes materials like activated carbon to bind the contaminants, removing them from water.Water Treatment
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive hydroxyl radicals to degrade the contaminants.Water Treatment
Bioremediation Employs microorganisms to break down the contaminants into less harmful substances.Soil and Water Treatment
Phytoremediation Uses plants to remove, degrade, or contain contaminants in soil and water.Soil and Water Treatment
Thermal Desorption Heats contaminated soil to volatilize the contaminants, which are then collected and treated.Soil Treatment
In Situ Chemical Oxidation (ISCO) Involves injecting chemical oxidants directly into the contaminated area to destroy the pollutants.Soil and Groundwater Treatment

Conclusion and Future Directions

This compound remains a significant environmental and health concern decades after its production was curtailed. Its persistence, carcinogenicity, and endocrine-disrupting potential necessitate continued monitoring and research. For scientists and professionals in related fields, a thorough understanding of TDBPP's properties, toxicological mechanisms, and the analytical and remedial tools available is crucial for assessing risks and developing effective management strategies. Future research should focus on the long-term health effects of low-level exposure, the development of more cost-effective and sustainable remediation technologies, and the investigation of the combined toxicological effects of TDBPP with other co-contaminants in the environment.

References

Methodological & Application

analytical methods for detecting Tris(2,3-dibromopropyl) phosphate in textiles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for the Detection of Tris(2,3-dibromopropyl) Phosphate (B84403) in Textiles

Introduction

Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphorus flame retardant that was widely used in textiles, particularly in children's sleepwear, to meet flammability standards. However, due to its mutagenic and carcinogenic properties, its use has been banned or severely restricted in many countries, including Japan and under various regulations in the European Union.[1][2][3][4] Consequently, sensitive and reliable analytical methods are required to monitor its presence in textile products to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the determination of TDBPP in textiles, intended for researchers, scientists, and professionals in quality control and product safety. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and effective techniques for this analysis.

Analytical Methods Overview

The analysis of TDBPP in textiles involves two main stages: sample preparation (extraction and cleanup) and instrumental analysis.

  • Sample Extraction : The goal is to efficiently transfer TDBPP from the solid textile matrix into a liquid solvent. Common techniques include ultrasonic extraction, Soxhlet extraction, and reflux extraction.[5][6] The choice of solvent is critical, with a trend towards replacing hazardous solvents like benzene (B151609) with safer alternatives such as ethyl acetate (B1210297) or methanol (B129727).[7]

  • Instrumental Analysis :

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for TDBPP analysis. However, TDBPP can be susceptible to thermal decomposition at high temperatures in the GC inlet and column, which can complicate quantification.[3][5] Careful optimization of GC parameters is crucial.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative method. It avoids the high temperatures associated with GC, thus preventing the thermal decomposition of TDBPP and offering high sensitivity and specificity.[3][8]

For accurate quantification, especially in complex textile matrices, the use of a deuterated internal standard, such as TDBPP-d15, is highly recommended.[1][3]

Data Presentation

The following tables summarize quantitative data from various analytical methods for TDBPP detection.

Table 1: Comparison of Instrumental Analysis Methods for TDBPP

ParameterGC-MS MethodLC-MS/MS MethodReference
Limit of Detection (LOD) 0.3 µg/g0.87 µg/g[1][3]
Linearity Range 0.5 - 8.0 µg/mL0.01 - 2.0 µg/mL[1][3]
Recovery 66 - 108%83.7 - 120.8%[1][3]
Relative Standard Deviation (RSD) 1.2 - 10.2%Not Specified[1]
Key Advantage Widely availableAvoids thermal decomposition[3]
Key Disadvantage Potential for thermal decompositionMay require more specialized equipment[3][5]

Table 2: Comparison of Extraction Methods for TDBPP from Textiles

ParameterUltrasonic ExtractionReflux ExtractionSoxhlet ExtractionReference
Typical Solvents Acetone (B3395972)/n-hexane, Ethyl acetateMethanol with HClAppropriate organic solvent[1][6][9]
Extraction Time ~40 minutesVaries (e.g., 1-2 hours)24 hours[10][6][11]
Solvent Volume Lower (~35 mL per sample)ModerateHigher (>150 mL per sample)[10][6][11]
Recovery 83.2% - 115.4%~100% (with cleanup)Method dependent[5][6]
Notes Fast and efficient method.Effective for TDBPP and related compounds.A classic, thorough but slow method.[10][6][9]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on methods developed for the rapid extraction of TDBPP from textile samples.[6]

  • Sample Preparation :

    • Cut the textile sample into small pieces (approx. 5x5 mm).

    • Accurately weigh 0.5 g of the prepared sample into a 50 mL conical tube.

  • Internal Standard Spiking :

    • Spike the sample with an appropriate amount of TDBPP-d15 surrogate standard solution to monitor procedural recovery.

  • Extraction :

    • Add 35 mL of an acetone and n-hexane mixture (2:8 v/v) to the tube.[6] Alternatively, a safer solvent like ethyl acetate can be used.[1]

    • Place the tube in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature.[6]

  • Cleanup :

    • After extraction, centrifuge the tube to separate the solid material.

    • Filter the supernatant through a 0.22 µm microporous filter into a clean vial.[6]

    • For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis. For more complex matrices, a solid-phase extraction (SPE) cleanup using a Florisil cartridge may be necessary.[5]

  • Analysis :

    • The extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Methanol Reflux Extraction

This protocol is effective for the simultaneous extraction of TDBPP and other flame retardants like bis(2,3-dibromopropyl) phosphate (BDBPP).[9]

  • Sample Preparation :

    • Cut the textile sample into small pieces (approx. 5x5 mm).

    • Accurately weigh 0.5 g of the sample into a round-bottom flask.

  • Internal Standard Spiking :

    • Spike the sample with TDBPP-d15 surrogate standard solution.

  • Extraction :

    • Add a suitable volume of methanol containing hydrochloric acid to the flask.

    • Connect the flask to a reflux condenser and heat the mixture under reflux for a specified time (e.g., 1-2 hours).

  • Cleanup and Preparation for Analysis :

    • After cooling, filter the extract to remove textile fibers.

    • The extract may require neutralization and a liquid-liquid partition step.

    • The solvent is typically evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.

  • Analysis :

    • Proceed with GC-MS or LC-MS/MS analysis.

Protocol 3: GC-MS Instrumental Analysis

This protocol provides typical parameters for the analysis of TDBPP. Optimization is required based on the specific instrument and column used.

  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection :

    • Mode : Splitless injection is common, but care must be taken to minimize thermal decomposition.[5] A quartz liner is recommended.[5]

    • Injection Volume : 1 µL.

    • Inlet Temperature : Use the lowest possible temperature that allows for efficient vaporization (e.g., 250-260°C).

  • Column : A low-to-mid polarity capillary column, such as a DB-5ms or equivalent (e.g., 15-30 m length, 0.25 mm ID, 0.25 µm film thickness). A shorter column (15 m) may help reduce thermal decomposition.[5]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5-10 minutes.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI). Chemical Ionization (CI) can also be explored to reduce fragmentation.[5]

    • Acquisition Mode : Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Monitored Ions (for TDBPP) : Select characteristic ions for quantification and confirmation (e.g., m/z 465, 327, 215). These should be determined by analyzing a pure standard.

Protocol 4: LC-MS/MS Instrumental Analysis

This method avoids the issue of thermal decomposition and is highly sensitive.[3][8]

  • Instrument : Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column : A C18 reverse-phase column (e.g., 50-150 mm length, 2.1 mm ID, <3 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate : 0.2 - 0.4 mL/min.

  • Gradient Program : A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of B to elute TDBPP, followed by re-equilibration.

  • Injection Volume : 5-10 µL.

  • MS/MS Parameters :

    • Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for TDBPP and its deuterated internal standard (TDBPP-d15) must be optimized. For TDBPP, an example transition is Q1: 698.6 -> Q3: 99.1.[8]

Visualizations

TDBPP_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_reporting Result Sample Textile Sample Collection Cut Cut Sample into Small Pieces Sample->Cut Weigh Weigh Sample (e.g., 0.5 g) Cut->Weigh Spike Spike with Internal Standard (TDBPP-d15) Weigh->Spike Solvent Add Extraction Solvent Spike->Solvent Extract Extraction (Ultrasonic or Reflux) Solvent->Extract Separate Separate Extract from Solid Extract->Separate Cleanup Cleanup/Concentration (if needed) Separate->Cleanup Instrument GC-MS or LC-MS/MS Analysis Cleanup->Instrument Data Data Processing & Quantification Instrument->Data Report Final Report (µg/g) Data->Report

Caption: General workflow for TDBPP analysis in textiles.

GCMS_Workflow cluster_gc_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_gc_result Quantification start 0.5 g Textile Sample spike_gc Spike with TDBPP-d15 start->spike_gc extract_gc Ultrasonic Extraction (e.g., Ethyl Acetate) spike_gc->extract_gc filter_gc Filter Extract extract_gc->filter_gc concentrate_gc Concentrate & Reconstitute filter_gc->concentrate_gc inject_gc Inject into GC-MS (Splitless, Quartz Liner) concentrate_gc->inject_gc separate_gc Chromatographic Separation (DB-5ms column) inject_gc->separate_gc detect_gc MS Detection (EI, SIM mode) separate_gc->detect_gc quantify_gc Quantify using Calibration Curve detect_gc->quantify_gc

Caption: Detailed workflow for the GC-MS based method.

LCMSMS_Workflow cluster_lc_prep Sample Preparation cluster_lc_analysis LC-MS/MS Analysis cluster_lc_result Quantification start_lc 0.5 g Textile Sample spike_lc Spike with TDBPP-d15 start_lc->spike_lc extract_lc Methanol Reflux Extraction spike_lc->extract_lc filter_lc Filter Extract extract_lc->filter_lc prepare_lc Solvent Exchange to Mobile Phase filter_lc->prepare_lc inject_lc Inject into LC-MS/MS prepare_lc->inject_lc separate_lc Chromatographic Separation (C18 Column) inject_lc->separate_lc detect_lc MS/MS Detection (ESI+, MRM mode) separate_lc->detect_lc quantify_lc Quantify using Internal Standard detect_lc->quantify_lc

Caption: Detailed workflow for the LC-MS/MS based method.

References

Application Note: Quantification of Tris(2,3-dibromopropyl) phosphate (TDBPP) in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental monitoring professionals.

Introduction Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that was widely used in plastics, textiles, and electronics.[1] Due to its persistence, potential carcinogenicity, and mutagenicity, its use has been banned or restricted in many countries.[2][3] Consequently, monitoring TDBPP levels in environmental matrices such as water, soil, sediment, and dust is crucial for assessing environmental contamination and human exposure. This application note provides a detailed protocol for the extraction, cleanup, and quantification of TDBPP in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). A key challenge in the GC analysis of TDBPP is its thermal lability, which can lead to decomposition in the hot injector and column, requiring careful optimization of instrumental parameters.[4]

Principle The method involves solvent extraction of TDBPP from the sample matrix, followed by a cleanup step to remove interfering co-extractives. For accurate and sensitive quantification, a deuterated internal standard (TDBPP-d15) is added to the sample before extraction to correct for matrix effects and variations in recovery.[2] The purified extract is then analyzed by a GC-MS system, typically operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity. Quantification is performed by generating a calibration curve from standards and using the internal standard method.

Experimental Protocols

Apparatus and Reagents
  • Apparatus: GC-MS system, ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator, solid-phase extraction (SPE) manifold, analytical balance, vortex mixer, glass vials, syringes, and standard laboratory glassware.

  • Reagents: All solvents (e.g., acetone (B3395972), hexane (B92381), dichloromethane (B109758) (DCM), ethyl acetate, methanol) should be pesticide residue grade or equivalent.[5]

  • Standards: Certified reference standards of TDBPP and TDBPP-d15.

  • SPE Cartridges: C18 cartridges for water samples; Florisil or silica (B1680970) cartridges for soil/sediment extracts.[4][6]

  • Chemicals: Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours), high-purity nitrogen gas.

Sample Preparation: Water

This protocol is based on solid-phase extraction (SPE).

  • Sample Collection: Collect 500 mL of water in a pre-cleaned amber glass bottle.

  • Fortification: Add a known amount of TDBPP-d15 surrogate standard to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water, ensuring the cartridge does not go dry.[5][6]

  • Sample Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[6]

  • Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

  • Elution: Elute the retained analytes with 2 x 5 mL of ethyl acetate.

  • Concentration: Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Sample Preparation: Soil, Sediment, and Dust

This protocol uses ultrasonic extraction followed by SPE cleanup.

  • Sample Preparation: Air-dry the soil/sediment sample and sieve to <2 mm. For dust, use the sample as collected. Weigh 5 g of the homogenized sample into a glass centrifuge tube.

  • Fortification: Add a known amount of TDBPP-d15 surrogate standard to the sample and vortex briefly.

  • Extraction: Add 10 mL of a 1:1 mixture of acetone and hexane. Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant into a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 3-4) two more times, combining the supernatants.

  • Solvent Exchange & Cleanup: Concentrate the combined extract to ~1 mL under a nitrogen stream. Add 5 mL of hexane and pass the extract through a Florisil SPE cartridge pre-conditioned with hexane.[4]

  • Final Concentration: Elute the cartridge with 10 mL of 1:1 acetone/hexane. Concentrate the final eluate to 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Analysis

To minimize thermal degradation of TDBPP, a splitless injection is recommended, and the injector temperature should be kept as low as possible while ensuring efficient volatilization (e.g., 250°C).[4][7] Using a quartz liner and a shorter GC column (e.g., 15 m) can also help reduce decomposition.[4]

Table 1: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph (GC)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnHP-5MS (or equivalent), 15-30 m x 0.25 mm ID x 0.25 µm film thickness[7]
Oven ProgramInitial 60°C (hold 2 min), ramp to 240°C at 10°C/min, then to 300°C at 20°C/min (hold 5 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temp280 °C
Acquisition ModeSelected Ion Monitoring (SIM)[8]
Quantifier Ion (TDBPP) m/z 492.6 (or other suitable fragment)
Qualifier Ions (TDBPP) m/z 330.7, 412.6
Internal Standard Ion (TDBPP-d15) m/z 507.6 (or other suitable fragment)

Data Presentation

The performance of the method should be validated by assessing linearity, recovery, precision, and limits of detection. The tables below summarize typical performance data gathered from various studies.

Table 2: Method Validation Data

ParameterResultReference
Calibration Range0.5 - 8.0 µg/mL[2]
Linearity (R²)> 0.995[2]
Recovery (spiked samples)66 - 108%[2]
Precision (RSD)1.2 - 10.2%[2]

Table 3: Example Limits of Detection (LOD) in Environmental Matrices

MatrixTechniqueTypical LODReference
Textile ProductsGC-MS0.3 µg/g[2]
WaterHPLC-MS/MS0.1 - 5 ng/L[9]
BiosolidsHPLC-MS/MS0.01 - 0.5 ng/g[9]
House DustGC-MS~0.64 ng/g[10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for the analysis.

experimental_workflow cluster_water Water Sample Workflow cluster_solid Soil/Sediment/Dust Workflow cluster_analysis Instrumental Analysis w_start 500 mL Water Sample w_spike Spike with TDBPP-d15 w_start->w_spike w_spe C18 SPE Cartridge (Condition, Load, Dry) w_spike->w_spe w_elute Elute with Ethyl Acetate w_spe->w_elute w_conc Concentrate to 1 mL w_elute->w_conc analysis GC-MS Analysis (SIM Mode) w_conc->analysis s_start 5 g Solid Sample s_spike Spike with TDBPP-d15 s_start->s_spike s_extract Ultrasonic Extraction (Acetone/Hexane) s_spike->s_extract s_cleanup Florisil SPE Cleanup s_extract->s_cleanup s_conc Concentrate to 1 mL s_cleanup->s_conc s_conc->analysis quant Quantification (Internal Standard Method) analysis->quant

Caption: Experimental workflow for the quantification of TDBPP in water and solid samples.

logical_relationships cluster_challenges Key Analytical Challenges cluster_solutions Methodological Solutions main Accurate TDBPP Quantification lability Thermal Lability main->lability matrix Complex Sample Matrix main->matrix concentration Low Concentrations main->concentration gc_params Optimized GC Parameters (Low Temp, Short Column) lability->gc_params mitigated by cleanup Effective Sample Cleanup (SPE: Florisil, Silica) matrix->cleanup addressed by internal_std Internal Standard Use (TDBPP-d15) matrix->internal_std corrected by sim_mode High Sensitivity MS (SIM Mode) concentration->sim_mode detected by

Caption: Logical relationships between analytical challenges and solutions for TDBPP analysis.

References

Application Note: Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is an organophosphorus flame retardant that was historically used in a variety of consumer products, including textiles, plastics, and polyurethane foams.[1] Due to findings that TDBPP is a potential carcinogen and mutagen, its use has been banned or severely restricted in many countries.[2][3] Consequently, sensitive and reliable analytical methods are required for monitoring TDBPP in various matrices to ensure regulatory compliance and assess environmental contamination and human exposure.

Traditional analysis of TDBPP has often been performed using gas chromatography (GC). However, TDBPP is known to be thermally labile, undergoing decomposition at the high temperatures used in GC injectors and columns.[2][4] This thermal decomposition can lead to inaccurate quantification and poor reproducibility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative by analyzing the compound at ambient temperatures, thus avoiding thermal degradation.[2][3] This application note provides detailed protocols for the sensitive and selective quantification of TDBPP in textile and water samples using LC-MS/MS.

Principle of the Method

This method utilizes the high selectivity and sensitivity of a triple quadrupole mass spectrometer coupled with a liquid chromatograph (LC-MS/MS). Samples are first prepared using an appropriate extraction technique based on the matrix (e.g., solvent extraction for textiles, solid-phase extraction for water). The extract is then injected into the LC system, where TDBPP is chromatographically separated from other matrix components on a reversed-phase C18 column.

Following separation, the column eluent is directed to the mass spectrometer. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to generate gas-phase ions of the target analyte. Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion (Q1) of TDBPP is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored by the third quadrupole. This highly specific detection method minimizes matrix interference and allows for reliable quantification at trace levels. For enhanced accuracy, a deuterated internal standard (TDBPP-d15) is used to correct for matrix effects and variations in instrument response.[2][3]

Experimental Protocols

Protocol 1: Analysis of TDBPP in Textile Products

This protocol is adapted from methodologies developed for the analysis of flame retardants in textiles.[2][3]

1. Reagents and Materials

  • TDBPP analytical standard

  • TDBPP-d15 (deuterated internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 0.22 µm Syringe filters (PTFE or equivalent)

  • Textile sample

2. Sample Preparation: Solvent Extraction

  • Weigh approximately 0.5 g of the textile sample, cut into small pieces, and place it into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of TDBPP-d15 internal standard solution.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

3. Instrumental Analysis

  • Liquid Chromatography (LC) Conditions: The following are typical parameters.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

    • Column Temperature: 40 °C.

    • Gradient: A typical gradient starts at 20% B, increases to 95-100% B over several minutes, holds for 2-3 minutes, and then re-equilibrates to initial conditions.[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The optimal precursor and product ions must be determined by infusing a standard solution of TDBPP and TDBPP-d15 into the mass spectrometer. The precursor ion will likely be the ammonium (B1175870) adduct [M+NH4]+.

      • TDBPP: Search for the precursor ion, then perform a product ion scan to identify the most intense and stable fragment ions for use as quantifier and qualifier transitions.

      • TDBPP-d15: Repeat the process for the deuterated internal standard.

Protocol 2: Analysis of TDBPP in Water Samples

This protocol is based on methods for extracting organic contaminants from aqueous matrices.[6]

1. Reagents and Materials

  • All reagents listed in Protocol 1.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase).

  • Water sample.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of LC-MS grade water.

  • Take 100 mL of the water sample and spike it with a known amount of TDBPP-d15 internal standard.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the TDBPP and internal standard from the cartridge with 5 mL of acetonitrile into a collection tube.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) and transfer to an LC vial for analysis.

3. Instrumental Analysis

  • LC-MS/MS conditions are the same as described in Protocol 1.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters

Parameter Condition Reference
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) [5]
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol [2][5]
Flow Rate 0.3 mL/min [5]
Column Temp. 40-45 °C [5]
Ionization ESI or APCI, Positive or Negative Mode [2][5]

| Acquisition | Multiple Reaction Monitoring (MRM) |[2] |

Table 2: Method Performance Data for TDBPP Analysis

Parameter Value Matrix Reference
Linearity Range 0.01–2.0 µg/mL Standard Solution [2][3]
Limit of Detection (LOD) 0.87 µg/g Textiles [2][3]
Limit of Detection (LOD) 0.195 µg/L Water [6]

| Recovery | 83.7–120.8% | Textiles |[2][3] |

Visualizations

TDBPP_Textile_Workflow Workflow for TDBPP Analysis in Textiles cluster_prep Sample Preparation cluster_analysis Analysis start Weigh 0.5g Textile Sample spike Spike with TDBPP-d15 IS start->spike extract Add Acetonitrile & Sonicate spike->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the extraction and analysis of TDBPP from textile samples.

TDBPP_Water_Workflow Workflow for TDBPP Analysis in Water (SPE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Post-Extraction & Analysis condition 1. Condition Cartridge (Acetonitrile, Water) load 2. Load Sample (Spiked with TDBPP-d15) condition->load wash 3. Wash Cartridge (Water) load->wash elute 4. Elute Analytes (Acetonitrile) wash->elute evap Evaporate & Reconstitute elute->evap lcms LC-MS/MS Analysis (MRM Mode) evap->lcms

Caption: Solid-Phase Extraction (SPE) workflow for the analysis of TDBPP in water samples.

References

Application Notes and Protocols for Solid-Phase Extraction of Tris(2,3-dibromopropyl) phosphate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has been used in a variety of consumer and industrial products. Due to its potential health risks and environmental persistence, accurate and sensitive methods for its detection in aqueous matrices are crucial. Solid-phase extraction (SPE) is a widely utilized technique for the pre-concentration and purification of TDBPP from water samples prior to instrumental analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of TDBPP from water using two common reversed-phase sorbents: C18 and Oasis HLB.

The principle of these methods relies on the hydrophobic interaction between the nonpolar TDBPP molecule and the nonpolar stationary phase of the SPE cartridge. The aqueous sample is passed through the cartridge, and TDBPP is retained on the sorbent. Interferences that are more polar are washed away, and the retained TDBPP is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes matrix components that could interfere with subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A Chinese patent suggests a method involving solid-phase extraction to enrich TDBPP from water samples, followed by elution with acetonitrile (B52724) and analysis by high-performance liquid chromatography-triple quadrupole mass spectrometry.[1]

Data Presentation: Performance of SPE Methods for Organophosphate Esters

While specific comparative data for TDBPP across multiple SPE platforms is limited in readily available literature, the following table summarizes typical performance data for various organophosphate esters (OPEs), which are structurally and chemically similar to TDBPP, using different SPE methods. This data can serve as a valuable reference for expected performance.

Analyte (OPE)SPE SorbentSample VolumeElution Solvent(s)Recovery (%)LOD (µg/L)LOQ (µg/L)Reference
Tributyl phosphate (TnBP)Magnetic MWCNTs50 mLAcetonitrile72.5 - 89.10.038 - 10.10 - 3.59[2][3]
Tris(2-chloroethyl) phosphate (TCEP)Magnetic MWCNTs50 mLAcetonitrile72.5 - 89.10.038 - 10.10 - 3.59[2][3]
Triphenyl phosphate (TPhP)Magnetic MWCNTs50 mLAcetonitrile72.5 - 89.10.038 - 10.10 - 3.59[2][3]
Tris(2-ethylhexyl) phosphate (TEHP)Magnetic MWCNTs50 mLAcetonitrile72.5 - 89.10.038 - 10.10 - 3.59[2][3]
Various SemivolatilesC18 Empore™ Disk1 LEthyl Acetate (B1210297) / Methylene Chloride>85 (for 89 compounds)0.03 - 2.4 (EPA Method 525.2)N/A[4]
Various OPEsOasis HLBN/AHexane (B92381) / DichloromethaneN/AN/AN/A[5]

N/A: Not Available in the cited reference.

Experimental Workflow

The general workflow for the solid-phase extraction of TDBPP from water samples is depicted below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (e.g., 500 mL) Pretreat pH Adjustment & Filtration Sample->Pretreat Load Sample Loading Pretreat->Load Condition Cartridge Conditioning Equilibrate Equilibration Wash Washing Elute Elution Concentrate Eluate Concentration Elute->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis cluster_prep cluster_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

Caption: General workflow for the solid-phase extraction and analysis of TDBPP in water.

Experimental Protocols

Below are detailed protocols for the solid-phase extraction of TDBPP from water using C18 and Oasis HLB cartridges.

Protocol 1: SPE using C18 Cartridges

This protocol is based on general reversed-phase SPE principles and is suitable for the extraction of TDBPP from various water matrices.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Glassware for sample collection and concentration

  • Nitrogen evaporation system

Procedure:

  • Sample Pre-treatment:

    • For samples containing suspended solids, filter through a 0.45 µm glass fiber filter.

    • Adjust the sample pH to < 2 with sulfuric acid if required by the subsequent analytical method (e.g., EPA Method 8081/8082). For general purposes, a neutral pH is often sufficient.

  • Cartridge Conditioning:

    • Place the C18 cartridges on the vacuum manifold.

    • Wash the cartridges with 2 x 5 mL of ethyl acetate or dichloromethane.

    • Condition the sorbent by passing 10 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL to 1 L) onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of a 5% methanol in water solution to remove polar impurities.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Place a collection tube in the vacuum manifold.

    • Elute the retained TDBPP from the cartridge by passing two aliquots of 5 mL of a mixture of acetone (B3395972) and n-hexane or ethyl acetate through the sorbent at a slow flow rate (1-2 mL/min).

  • Post-Elution Processing:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: SPE using Oasis HLB Cartridges

Oasis HLB (Hydrophilic-Lipophilic Balanced) is a universal polymeric reversed-phase sorbent that is stable over a wide pH range and is water-wettable, which can simplify the SPE procedure.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Glassware for sample collection and concentration

  • Nitrogen evaporation system

Procedure:

  • Sample Pre-treatment:

    • Filter water samples containing particulates through a 0.45 µm glass fiber filter.

  • Cartridge Conditioning and Equilibration:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water through the cartridge to equilibrate the sorbent. Unlike silica-based C18, Oasis HLB is more forgiving if it runs dry after this step.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove any co-adsorbed matrix materials.

    • Dry the cartridge under vacuum for 10 minutes.

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the analytes with 5 mL of hexane followed by 5 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.[5]

  • Post-Elution Processing:

    • Dry the eluate with anhydrous sodium sulfate.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The extract is now ready for instrumental analysis.

Logical Relationship Diagram for Method Selection

The choice of SPE sorbent and method can depend on the specific requirements of the analysis. The following diagram illustrates some of the logical considerations.

Method_Selection start Starting Point: Analysis of TDBPP in Water matrix_complexity High Particulate Matter or Complex Matrix? start->matrix_complexity ph_stability Wide pH Range Needed? matrix_complexity->ph_stability No hlb Oasis HLB Sorbent matrix_complexity->hlb Yes c18 C18 Sorbent ph_stability->c18 No ph_stability->hlb Yes protocol_c18 Follow C18 Protocol c18->protocol_c18 protocol_hlb Follow Oasis HLB Protocol hlb->protocol_hlb

References

TDBPP as a Reference Standard in Toxicological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has been the subject of extensive toxicological evaluation due to its potential adverse health effects. Its well-documented carcinogenic and endocrine-disrupting properties make it a relevant reference standard or positive control in a variety of toxicological assays.[1] These application notes provide detailed protocols and data for utilizing TDBPP to assess mitochondrial toxicity, and offer frameworks for its use in mutagenicity and endocrine disruption assays.

Assessment of Mitochondrial Toxicity

TDBPP has been shown to induce mitochondrial dysfunction in hepatocytes, making it a suitable positive control for assays evaluating mitochondrial integrity and function.[2][3] The primary mechanisms of TDBPP-induced mitochondrial toxicity involve the disruption of mitochondrial dynamics, leading to increased mitochondrial fission, elevated reactive oxygen species (ROS) production, and decreased mitochondrial membrane potential.[2][3]

Quantitative Data

The following table summarizes the quantitative effects of TDBPP on mitochondrial parameters in AML12 hepatocytes.

Concentration (mol/L)ObservationEffectReference
10⁻⁷Mitochondrial MorphologyShift from fusion to fission phenotype (less networked, larger area, shorter branch length)[2][3]
10⁻⁷ and aboveGene ExpressionIncreased levels of fis and drp1 genes[2][3]
10⁻⁶ and belowCellular PathobiologyLipid accumulation[2]
Not specifiedMitochondrial FunctionHigh mitoROS level, low mitochondrial membrane potential[2][3]
Signaling Pathway

The proposed signaling pathway for TDBPP-induced mitochondrial toxicity involves the upregulation of genes controlling mitochondrial fission, leading to morphological changes and functional deficits.

TDBPP_Mitochondrial_Toxicity TDBPP TDBPP Exposure Upregulation Upregulation of fis and drp1 genes TDBPP->Upregulation Mitochondrial_Dynamics Shift towards Mitochondrial Fission Upregulation->Mitochondrial_Dynamics Morphological_Changes Altered Mitochondrial Morphology (fragmentation, swelling) Mitochondrial_Dynamics->Morphological_Changes Functional_Deficits Mitochondrial Dysfunction Mitochondrial_Dynamics->Functional_Deficits ROS Increased mitoROS Functional_Deficits->ROS MMP Decreased Mitochondrial Membrane Potential Functional_Deficits->MMP Lipid_Accumulation Lipid Accumulation Functional_Deficits->Lipid_Accumulation

Caption: TDBPP-induced mitochondrial toxicity pathway.

Experimental Protocol: Mitochondrial Toxicity Assessment in AML12 Hepatocytes

This protocol is based on the methods described for assessing the mitochondrial toxicity of TDBPP in a mouse hepatocyte cell line (AML12).[2]

1. Cell Culture and Exposure:

  • Culture AML12 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, glass-bottom dishes for imaging).

  • Prepare stock solutions of TDBPP in a suitable solvent (e.g., DMSO).

  • Expose cells to a range of TDBPP concentrations (e.g., 10⁻⁹ to 10⁻⁶ mol/L) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Assessment of Mitochondrial Morphology:

  • Stain mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).

  • Fix and permeabilize the cells.

  • Counterstain nuclei with DAPI.

  • Acquire images using a high-content imaging system or a confocal microscope.

  • Analyze mitochondrial morphology (e.g., network structure, area, branch length) using appropriate software.

3. Measurement of Mitochondrial ROS:

  • Load cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red).

  • Measure the fluorescence intensity using a microplate reader or flow cytometer.

4. Measurement of Mitochondrial Membrane Potential (ΔΨm):

  • Stain cells with a potentiometric dye (e.g., JC-1 or TMRM).

  • Measure the fluorescence intensity using a microplate reader or flow cytometer. For JC-1, the ratio of red to green fluorescence is used as an indicator of ΔΨm.

5. Gene Expression Analysis:

  • Extract total RNA from the cells.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the expression levels of genes involved in mitochondrial dynamics (fis, drp1) and biogenesis (PGC1α) using quantitative real-time PCR (qPCR). Normalize to a suitable housekeeping gene.

Mutagenicity Assessment (Ames Test)

TDBPP is a known mutagen, and therefore can be used as a positive control in the bacterial reverse mutation assay, commonly known as the Ames test. This test evaluates the potential of a substance to induce mutations in DNA.[4][5]

Experimental Workflow

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Plating and Incubation cluster_3 Analysis Strain Select Salmonella typhimurium strains (e.g., TA98, TA100) Incubation Incubate bacteria with TDBPP +/- S9 mix Strain->Incubation S9_Mix Prepare S9 mix (for metabolic activation) S9_Mix->Incubation Test_Compound Prepare TDBPP solution (positive control) Test_Compound->Incubation Plating Plate on minimal glucose agar (B569324) plates Incubation->Plating Incubate_Plates Incubate for 48-72 hours Plating->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Compare Compare to negative control Count->Compare

Caption: Workflow for the Ames test using TDBPP.

Experimental Protocol: Ames Test

This protocol provides a general outline for conducting the Ames test.

1. Bacterial Strains:

  • Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2uvrA).[6]

2. Metabolic Activation (S9 Mix):

  • Prepare S9 fraction from the livers of rats induced with Aroclor 1254.

  • Prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, glucose-6-phosphate).

3. Test Procedure (Plate Incorporation Method):

  • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the TDBPP solution (as a positive control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

  • Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Endocrine Disruption Assays

TDBPP is a suspected endocrine disruptor. It can be used as a reference compound in assays designed to screen for interference with nuclear hormone receptor signaling pathways, such as the estrogen, androgen, and thyroid hormone receptors.

Estrogen Receptor Transcriptional Activation Assay

This assay identifies substances that can mimic the action of estrogen by binding to and activating the estrogen receptor (ER).

1. Cell Line:

  • Use a human cell line stably transfected with the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene (e.g., luciferase), such as the HeLa-9903 cell line.[7]

2. Assay Procedure:

  • Plate the cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of TDBPP concentrations. Include a vehicle control and a known ER agonist (e.g., 17β-estradiol) as a positive control.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

3. Data Analysis:

  • Calculate the fold induction of reporter gene activity relative to the vehicle control.

  • A compound is considered an ER agonist if it induces a concentration-dependent increase in reporter gene activity.

Androgen Receptor Antagonism Assay

This assay identifies substances that can block the action of androgens by inhibiting the androgen receptor (AR).

1. Cell Line:

  • Use a cell line that expresses the androgen receptor and is transfected with an androgen-responsive reporter gene.

2. Assay Procedure:

  • Plate the cells and expose them to a range of TDBPP concentrations in the presence of a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT).

  • Include controls for the vehicle, the AR agonist alone, and a known AR antagonist (e.g., flutamide).

  • After incubation, measure the reporter gene activity.

3. Data Analysis:

  • Determine the ability of TDBPP to inhibit the agonist-induced reporter gene activity.

  • A compound is considered an AR antagonist if it causes a concentration-dependent decrease in the agonist-induced reporter gene activity.

Thyroid Hormone Signaling Disruption Assay

This assay can identify substances that interfere with the thyroid hormone (TH) signaling pathway. An in vivo screening assay using Xenopus laevis tadpoles is a sensitive method for this purpose.[8]

1. Animal Model:

  • Use Xenopus laevis tadpoles at an appropriate developmental stage (e.g., stage 48).[8]

2. Assay Procedure:

  • Expose tadpoles to a range of TDBPP concentrations in multi-well plates for a defined period (e.g., 24-72 hours).

  • For assessing antagonistic effects, co-expose tadpoles to TDBPP and a fixed concentration of thyroid hormone (T3).

  • Include a vehicle control and a T3 control.

3. Endpoint Measurement:

  • After exposure, extract RNA from the tadpoles.

  • Analyze the expression of TH-responsive genes, such as thyroid hormone-induced bZIP protein (thibz), using qPCR.[8]

4. Data Analysis:

  • A substance is considered a TH signaling agonist if it upregulates the expression of TH-responsive genes.

  • A substance is considered a TH signaling antagonist if it inhibits the T3-induced upregulation of these genes.

Conclusion

TDBPP serves as a valuable, albeit hazardous, reference standard in toxicological research. Its well-characterized effects on mitochondrial function and its mutagenic properties provide a reliable benchmark for validating various toxicological assays. The protocols outlined in these application notes offer a starting point for researchers to incorporate TDBPP as a positive control in their studies, thereby enhancing the robustness and comparability of their findings. Due to its toxicity, appropriate safety precautions must be taken when handling TDBPP.

References

Application Notes and Protocols for In Vitro Mutagenicity Assessment of Tris(2,3-dibromopropyl) Phosphate (TDBPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been widely used in plastics, textiles, and other consumer products. Due to its potential health risks, including carcinogenicity, a thorough evaluation of its mutagenic properties is crucial.[1] This document provides detailed application notes and protocols for assessing the mutagenicity of TDBPP using a battery of established in vitro assays: the Ames test (bacterial reverse mutation assay), the CHO/HGPRT gene mutation assay, and the in vitro micronucleus test. These assays are fundamental components of genotoxicity testing and are recommended by regulatory agencies worldwide.

The Ames test is a widely used method that utilizes bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[2] The CHO/HGPRT assay detects forward mutations in the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene in Chinese hamster ovary (CHO) cells. The in vitro micronucleus test identifies chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Data Presentation

The following tables summarize quantitative data from key studies on the mutagenicity of TDBPP in various in vitro assays.

Table 1: Ames Test Mutagenicity Data for TDBPP

Salmonella typhimurium StrainTDBPP Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertants/Plate (± SD)Fold Increase over ControlReference
TA1000 (Control)+120 ± 15-Prival et al., 1977
1+160 ± 181.3Prival et al., 1977
10+450 ± 353.8Prival et al., 1977
100+1200 ± 8010.0Prival et al., 1977
1000+2500 ± 15020.8Prival et al., 1977
TA15350 (Control)+25 ± 5-Brusick et al., 1977
10+40 ± 71.6Brusick et al., 1977
50+110 ± 124.4Brusick et al., 1977
100+250 ± 2010.0Brusick et al., 1977
500+600 ± 4524.0Brusick et al., 1977
TA980 (Control)+30 ± 6-Brusick et al., 1977
100+35 ± 81.2Brusick et al., 1977
500+45 ± 91.5Brusick et al., 1977

SD: Standard Deviation

Table 2: CHO/HGPRT Gene Mutation Assay Data for TDBPP

Cell LineTDBPP Concentration (µg/mL)Metabolic Activation (S9)Mutant Frequency (per 10^6 clonable cells)Cytotoxicity (% Relative Survival)Reference
CHO0 (Control)-< 5100Qualitative Summary
up to 100-No significant increase> 80Qualitative Summary
0 (Control)+< 5100Qualitative Summary
up to 100+No significant increase> 60Qualitative Summary

Table 3: In Vitro Micronucleus Assay Data for TDBPP

Cell LineTDBPP Concentration (µg/mL)Metabolic Activation (S9)% Binucleated Cells with MicronucleiCytotoxicity (% Cytokinesis-Block Proliferation Index)Reference
V790 (Control)-1.5 ± 0.5100Qualitative Summary
up to 50-No significant increase> 70Qualitative Summary
0 (Control)+1.8 ± 0.6100Qualitative Summary
up to 50+No significant increase> 50Qualitative Summary

Note: Detailed quantitative data from in vitro micronucleus studies specifically for TDBPP are limited. The table represents a summary of the expected outcome based on available genotoxicity profiles, which suggest TDBPP is primarily a point mutagen and may not be a potent clastogen in vitro.

Experimental Protocols

1. Ames Test (Bacterial Reverse Mutation Assay)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical's mutagenic potential is assessed by its ability to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

  • Materials:

    • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

    • Tris(2,3-dibromopropyl) phosphate (TDBPP)

    • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

    • S9 fraction from induced rat liver (for metabolic activation)

    • Cofactor solution (NADP, Glucose-6-phosphate)

    • Minimal glucose agar (B569324) plates

    • Top agar

    • L-histidine and D-biotin solution

    • Positive and negative controls

  • Procedure:

    • Preparation of Tester Strains: Grow overnight cultures of each S. typhimurium strain in nutrient broth at 37°C with shaking.

    • Preparation of TDBPP Solutions: Prepare a series of concentrations of TDBPP in a suitable solvent (e.g., DMSO).

    • Metabolic Activation: If required, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.

    • Plate Incorporation Method:

      • To a test tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the TDBPP test solution.

      • For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a buffer solution.

      • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

      • Tilt and rotate the plate to ensure even distribution of the top agar.

    • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

2. CHO/HGPRT Gene Mutation Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 476.

  • Principle: This assay measures forward mutations at the HPRT gene locus in CHO cells. The HPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT gene are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). Mutant cells lacking a functional HPRT enzyme are resistant to 6-TG and can proliferate in its presence.

  • Materials:

    • Chinese Hamster Ovary (CHO) cells

    • Cell culture medium (e.g., Ham's F12)

    • Fetal Bovine Serum (FBS)

    • This compound (TDBPP)

    • Solvent (e.g., DMSO)

    • S9 fraction and cofactors (for metabolic activation)

    • 6-thioguanine (6-TG)

    • Positive and negative controls

  • Procedure:

    • Cell Culture: Maintain CHO cells in appropriate culture medium supplemented with FBS.

    • Treatment:

      • Seed a known number of cells and allow them to attach.

      • Expose the cells to various concentrations of TDBPP, with and without S9 metabolic activation, for a defined period (e.g., 3-5 hours). Include appropriate vehicle and positive controls.

    • Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (typically 7-9 days) to allow for the expression of any induced mutations. Subculture the cells as needed to maintain them in an exponential growth phase.

    • Mutant Selection:

      • Plate a known number of cells in a medium containing the selective agent, 6-TG, to determine the number of mutant colonies.

      • Concurrently, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency (a measure of cytotoxicity).

    • Incubation: Incubate the plates for 7-10 days to allow for colony formation.

    • Scoring: Stain and count the colonies on both selective and non-selective plates. Calculate the mutant frequency by correcting the number of mutant colonies for the cloning efficiency. A significant, dose-dependent increase in mutant frequency indicates a positive result.

3. In Vitro Micronucleus Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.

  • Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events by quantifying the frequency of micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, making it easier to identify cells that have completed one nuclear division.

  • Materials:

    • Suitable mammalian cell line (e.g., V79, CHO, TK6) or primary human lymphocytes

    • Cell culture medium and supplements

    • This compound (TDBPP)

    • Solvent (e.g., DMSO)

    • S9 fraction and cofactors (for metabolic activation)

    • Cytochalasin B

    • Fixative (e.g., methanol/acetic acid)

    • DNA stain (e.g., Giemsa, DAPI)

    • Positive and negative controls

  • Procedure:

    • Cell Culture and Treatment:

      • Expose exponentially growing cells to various concentrations of TDBPP, with and without S9 metabolic activation.

      • A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment (e.g., 24 hours) without recovery are typically performed.

    • Cytokinesis Block: Add cytochalasin B to the cultures at an appropriate time to block cytokinesis. The timing depends on the cell cycle length.

    • Harvesting: Harvest the cells at a time equivalent to 1.5-2 normal cell cycles after the beginning of treatment.

    • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.

    • Staining: Stain the slides with a suitable DNA stain.

    • Scoring:

      • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

      • Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

      • A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Overnight Culture of S. typhimurium mix Mix: - Top Agar - Bacteria - TDBPP - S9 Mix or Buffer prep_bacteria->mix prep_tdbpp TDBPP Dilutions prep_tdbpp->mix prep_s9 S9 Mix Preparation (for +S9) prep_s9->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate 37°C, 48-72h plate->incubate count Count Revertant Colonies incubate->count

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

CHO_HGPRT_Workflow cluster_selection Mutant Selection start CHO Cell Culture treatment Treat with TDBPP (± S9 activation) start->treatment expression Expression Period (7-9 days) treatment->expression plate_mutant Plate on 6-TG Medium expression->plate_mutant plate_ce Plate on Non-selective Medium (Cloning Efficiency) expression->plate_ce incubation Incubate (7-10 days) plate_mutant->incubation plate_ce->incubation analysis Stain and Count Colonies Calculate Mutant Frequency incubation->analysis

Caption: Workflow for the CHO/HGPRT Gene Mutation Assay.

Micronucleus_Workflow start Mammalian Cell Culture (e.g., V79) treatment Treat with TDBPP (± S9 activation) start->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest Cells cyto_b->harvest slide_prep Hypotonic Treatment, Fixation, & Slide Prep harvest->slide_prep stain Stain with DNA-specific Dye slide_prep->stain score Score Micronuclei in Binucleated Cells stain->score

Caption: Workflow for the In Vitro Micronucleus Assay.

References

Application Notes and Protocols for Studying Tris(2,3-dibromopropyl) phosphate (Tris-BP) Carcinogenicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and methodologies used to investigate the carcinogenic potential of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP). The information is compiled from seminal studies, including those conducted by the National Toxicology Program (NTP).

Introduction to Tris-BP Carcinogenicity

Tris(2,3-dibromopropyl) phosphate is a flame retardant that has been shown to be a carcinogen in animal models.[1][2] Studies in both rats and mice have demonstrated its ability to induce tumors at various sites, with the kidneys being a primary target.[1][2][3] The carcinogenicity of Tris-BP is linked to its metabolic activation to genotoxic intermediates that can cause DNA damage and oxidative stress.

Animal Models for Tris-BP Carcinogenicity Studies

The most commonly used animal models for studying Tris-BP carcinogenicity are the Fischer 344 (F344) rat and the B6C3F1 mouse.[1][4] These models are well-characterized and have been extensively used in toxicology and carcinogenesis bioassays.

Key Characteristics of Animal Models:

FeatureFischer 344 (F344) RatB6C3F1 Mouse
Species Rattus norvegicusMus musculus
Type Inbred strainF1 hybrid
Commonly Used for General toxicology and carcinogenicity testingCarcinogenicity bioassays
Susceptibility to Tris-BP High susceptibility to renal tumorsSusceptible to renal, liver, lung, and forestomach tumors

Quantitative Data on Tris-BP Carcinogenicity

The following tables summarize the key findings from carcinogenicity studies of Tris-BP in F344 rats and B6C3F1 mice.

Table 1: Carcinogenicity of Dietary Tris-BP in F344 Rats
SexDietary Concentration (ppm)Primary Target OrganTumor TypeIncidence
Male50KidneyTubular Cell Adenoma or AdenocarcinomaSignificant increase
Male100KidneyTubular Cell Adenoma or AdenocarcinomaSignificant increase
Female50KidneyTubular Cell AdenomaSignificant increase
Female100KidneyTubular Cell AdenomaSignificant increase

Data from NTP Technical Report 76.[1]

Table 2: Carcinogenicity of Dietary Tris-BP in B6C3F1 Mice
SexDietary Concentration (ppm)Primary Target Organ(s)Tumor Type(s)Incidence
Male500Kidney, Forestomach, LungTubular Cell Adenoma or Adenocarcinoma, Squamous Cell Papilloma, Alveolar/Bronchiolar Adenoma or CarcinomaSignificant increase
Male1000Kidney, Forestomach, LungTubular Cell Adenoma or Adenocarcinoma, Squamous Cell Papilloma, Alveolar/Bronchiolar Adenoma or CarcinomaSignificant increase
Female500Forestomach, Liver, LungSquamous Cell Papilloma or Carcinoma, Hepatocellular Adenoma or Carcinoma, Alveolar/Bronchiolar Adenoma or CarcinomaSignificant increase
Female1000Forestomach, Liver, LungSquamous Cell Papilloma or Carcinoma, Hepatocellular Adenoma or Carcinoma, Alveolar/Bronchiolar Adenoma or CarcinomaSignificant increase

Data from NTP Technical Report 76.[1][5]

Experimental Protocols

The following are generalized protocols for conducting carcinogenicity studies of Tris-BP in rodents, based on methodologies reported in the literature.

Protocol 1: Dietary Administration Carcinogenicity Study

1. Animal Model:

  • Fischer 344 rats or B6C3F1 mice, 4-6 weeks of age.

  • Animals should be obtained from a reputable supplier and acclimated for at least two weeks before the start of the study.

2. Housing and Husbandry:

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.

  • Standard rodent chow and water should be provided ad libitum.

3. Diet Preparation and Dosing:

  • Tris-BP is mixed into the rodent chow at the desired concentrations (e.g., 50 and 100 ppm for rats; 500 and 1000 ppm for mice).

  • A control group receives the basal diet without Tris-BP.

  • Diets should be prepared fresh weekly and stored under appropriate conditions to ensure stability.

4. Study Duration:

  • The typical duration for a carcinogenicity bioassay is 103 weeks.[1]

5. Clinical Observations:

  • Animals should be observed twice daily for any clinical signs of toxicity.

  • Body weights and food consumption should be recorded weekly for the first 13 weeks and then monthly for the remainder of the study.

6. Necropsy and Histopathology:

  • At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.

  • All major organs and any gross lesions are collected and preserved in 10% neutral buffered formalin.

  • Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

  • A qualified pathologist should examine all tissues for neoplastic and non-neoplastic lesions.

Protocol 2: Dermal Administration Carcinogenicity Study

1. Animal Model:

  • ICR/Ha Swiss mice or another suitable strain, 6-8 weeks of age.

2. Dosing Solution Preparation:

  • Tris-BP is dissolved in an appropriate vehicle, such as acetone.

3. Dosing Procedure:

  • The dorsal skin of the mice is shaved one day before the first application.

  • A specific volume of the Tris-BP solution is applied to the shaved skin, typically three times a week.

  • A control group receives the vehicle alone.

4. Study Duration:

  • The study duration can range from 420 to 496 days.

5. Observations and Pathology:

  • Similar to the dietary study, animals are monitored for clinical signs, and body weights are recorded.

  • At necropsy, the skin at the site of application and major organs are collected for histopathological examination.

Visualizations

Metabolic Activation of Tris-BP

The following diagram illustrates the metabolic activation of Tris-BP to its reactive, mutagenic metabolite, 2-bromoacrolein.

TrisBP_Metabolism TrisBP This compound (Tris-BP) CYP450 Cytochrome P450 (Oxidative Debromination) TrisBP->CYP450 Metabolism Intermediate Unstable Intermediate CYP450->Intermediate TwoBA 2-Bromoacrolein (Reactive Metabolite) Intermediate->TwoBA Spontaneous Elimination DNA_Adducts DNA Adducts TwoBA->DNA_Adducts Genotoxicity

Caption: Metabolic activation of Tris-BP to 2-bromoacrolein.

Experimental Workflow for a Carcinogenicity Bioassay

This diagram outlines the typical workflow for a two-year rodent carcinogenicity bioassay.

Carcinogenicity_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase (103 weeks) cluster_poststudy Post-Study Phase Animal_Acclimation Animal Acclimation (2 weeks) Dose_Range_Finding Dose Range-Finding Studies Animal_Acclimation->Dose_Range_Finding Dosing Dosing (Dietary, Gavage, or Dermal) Dose_Range_Finding->Dosing Clinical_Observations Clinical Observations (Daily) Dosing->Clinical_Observations Body_Weight Body Weight & Food Consumption (Weekly/Monthly) Dosing->Body_Weight Necropsy Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: Workflow of a typical carcinogenicity bioassay.

Proposed Molecular Mechanisms of Tris-BP Induced Renal Carcinogenesis

This diagram illustrates the proposed key events in Tris-BP-induced kidney cancer.

TrisBP_Carcinogenesis_Pathway TrisBP Tris-BP Exposure Metabolic_Activation Metabolic Activation (-> 2-Bromoacrolein) TrisBP->Metabolic_Activation DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolic_Activation->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Generation) Metabolic_Activation->Oxidative_Stress Cell_Cycle_Dysregulation Cell Cycle Dysregulation DNA_Damage->Cell_Cycle_Dysregulation Apoptosis_Evasion Evasion of Apoptosis DNA_Damage->Apoptosis_Evasion Genomic_Instability Genomic Instability DNA_Damage->Genomic_Instability Oxidative_Stress->Cell_Cycle_Dysregulation Cell_Proliferation Increased Cell Proliferation Cell_Cycle_Dysregulation->Cell_Proliferation Tumor_Progression Tumor Progression Apoptosis_Evasion->Tumor_Progression Cell_Proliferation->Tumor_Progression Tumor_Initiation Tumor Initiation Genomic_Instability->Tumor_Initiation Tumor_Initiation->Tumor_Progression Renal_Carcinoma Renal Cell Carcinoma Tumor_Progression->Renal_Carcinoma

References

Application Notes and Protocols for Dermal Exposure Studies of TDBPP in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated flame retardant, has been a subject of toxicological concern due to its potential health effects. While its use has been restricted, understanding its behavior following skin contact remains crucial for risk assessment of legacy materials and structurally similar compounds. Systemic toxicity after repeated dermal exposure in animal studies indicates that the kidney is a primary target organ.[1] Furthermore, TDBPP is classified as a genotoxic carcinogen in rodents, a finding considered relevant to humans.[1][2]

These application notes provide detailed protocols for conducting in vivo dermal exposure studies in laboratory animals, specifically focusing on rats, to determine the absorption, distribution, metabolism, and excretion (ADME) of TDBPP. The methodologies are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Quantitative Data Summary

Direct quantitative data for the dermal absorption of TDBPP in the standard rat model is limited. However, studies on related compounds and other species provide valuable context for experimental design and data interpretation.

Table 1: Dermal Absorption of TDBPP and Related Flame Retardants in Laboratory Animals

CompoundSpeciesDoseDurationDermal Absorption / Penetration (% of Applied Dose)Reference
TDBPP RabbitNot SpecifiedNot Specified~3.0 - 15.0%[3]
TBBPA-BDBPERat (in vivo)100 nmol/cm²24 hoursAbsorption: 26% ± 6% Penetration: 1%[4][5]
TOCPCat50 mg/kg12 hours73% of dose disappeared from application site[6]

Note: "Absorption" typically refers to the amount of substance retained in the skin plus the amount that has penetrated systemically. "Penetration" refers only to the amount that has passed through the skin into systemic circulation.

Table 2: Distribution and Excretion of Dermally Applied Tri-o-cresyl Phosphate (TOCP) in Cats (10-Day Study)

Matrix% of Applied Dose RecoveredKey Metabolites IdentifiedReference
Urine ~28%o-cresol, di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate[6]
Feces ~20%di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate[6]
Tissue Distribution Highest concentrations found in bile, gall bladder, urinary bladder, kidneys, and liver. Lowest in neural tissues.Not Applicable[6]

This data for TOCP, an organophosphate compound, illustrates a potential ADME profile for a dermally absorbed substance and serves as a template for TDBPP studies.

Experimental Protocols

Protocol 1: In Vivo Dermal Absorption and Toxicokinetics Study in Rats (OECD 427/428 principles)

This protocol is designed to quantify the percutaneous absorption of TDBPP and characterize its pharmacokinetic profile following a single dermal application.

1. Materials and Reagents

  • Tris(2,3-dibromopropyl) phosphate (TDBPP), analytical grade

  • Radiolabeled [¹⁴C]-TDBPP (for absorption-excretion balance studies)

  • Vehicle (e.g., acetone, ethanol, or relevant formulation)

  • Liquid scintillation cocktail and vials

  • Sample oxidizer

  • Standard laboratory animal diet and water

2. Animal Model

  • Species: Sprague Dawley or Wistar rats, young adults (8-10 weeks old).[7]

  • Sex: Typically one sex is used for consistency; females are often recommended.[7]

  • Health: Animals must be healthy with intact skin.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.[7] House animals individually in metabolism cages designed for the separate collection of urine and feces.[8]

3. Dose Preparation and Administration

  • Prepare dosing solutions of TDBPP in the chosen vehicle. For absorption studies, include [¹⁴C]-TDBPP.

  • Shortly before dosing (~24 hours), clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).[2] Take care to avoid abrading the skin.

  • Apply a single, uniform dose of the TDBPP solution to the clipped skin area. The application volume should be minimal (e.g., <10 µL/cm²).[4][8]

  • The application site may be protected with a porous gauze dressing or a non-occlusive cap to prevent ingestion of the test substance.[8]

4. Sample Collection

  • Excreta: Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, and 96 hours post-dose).[7][8]

  • Blood: Collect blood samples via a cannula or tail vein at timed intervals to determine the concentration of TDBPP and its metabolites over time.

  • Terminal Sacrifice: At the end of the study period (e.g., 96 hours), euthanize the animals.

  • Sample Processing at Termination:

    • Wash the application site with a mild soap solution to recover unabsorbed TDBPP.[8]

    • Use tape stripping to remove the stratum corneum and quantify the amount of TDBPP retained.[8]

    • Excise the full-thickness dosed skin.

    • Collect major organs and tissues (kidney, liver, fat, blood, carcass) to determine the distribution of the substance.[6]

5. Analysis of Samples

  • Quantification: Determine the amount of [¹⁴C]-radioactivity in all samples (urine, feces, blood, tissues, skin washes, tape strips) using liquid scintillation counting (LSC), with prior sample combustion for solid tissues.[8]

  • Metabolite Profiling: Use techniques like High-Performance Liquid Chromatography with radiometric detection (HPLC-RAM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify TDBPP and its metabolites in urine and plasma samples.

Protocol 2: Repeated Dose 28-Day Dermal Toxicity Study in Rats (OECD 410 principles)

This protocol is designed to evaluate the sub-acute toxicity of TDBPP following repeated dermal application.

1. Animal Model and Husbandry

  • As described in Protocol 1, but use several dose groups (e.g., low, mid, high) and a control group (vehicle only). Use equal numbers of males and females (e.g., 5-10 per sex per group).[2]

2. Dose Administration

  • Apply the test substance dermally to the clipped dorsal skin for 6 hours per day, 7 days a week, for 28 days.[2] The application site should be covered with a semi-occlusive dressing.

  • After the exposure period, remove the dressing and gently wipe the skin to remove residual test substance.

3. Observations and Examinations

  • Clinical Signs: Observe animals for signs of toxicity at least twice daily.[2]

  • Body Weight: Record body weights weekly.

  • Food/Water Consumption: Monitor weekly.

  • Hematology and Clinical Chemistry: Collect blood at termination for analysis of hematological and clinical chemistry parameters to assess systemic toxicity.

  • Gross Necropsy: At the end of the study, perform a complete gross necropsy on all animals.

  • Histopathology: Preserve key organs and tissues (especially kidneys, liver, and skin from the application site) for histopathological examination.[1]

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure & Collection cluster_analysis Phase 3: Analysis cluster_end Phase 4: Endpoint acclimatization Animal Acclimatization (≥ 5 days) prep_skin Dorsal Skin Preparation (Clipping ~24h prior) acclimatization->prep_skin dose_prep Dose Formulation (TDBPP in Vehicle) prep_skin->dose_prep dosing Dermal Application dose_prep->dosing collection Sample Collection (Urine, Feces, Blood) (0-96h) dosing->collection termination Euthanasia & Tissue Harvest (Kidney, Liver, Skin, etc.) collection->termination quantification Radioactivity Quantification (LSC/Oxidizer) termination->quantification profiling Metabolite Profiling (HPLC / LC-MS) termination->profiling histology Histopathology (Target Organs) termination->histology data_analysis Data Analysis & Pharmacokinetic Modeling quantification->data_analysis profiling->data_analysis histology->data_analysis

Caption: Experimental workflow for an in vivo dermal toxicokinetics study.

ADME skin TDBPP on Skin Surface stratum Stratum Corneum (Barrier / Reservoir) skin->stratum Absorption epidermis Viable Epidermis / Dermis stratum->epidermis blood Systemic Circulation (Blood) epidermis->blood Penetration liver Liver (Metabolism) blood->liver Distribution kidney Kidney (Target Organ for Toxicity & Metabolism) blood->kidney Distribution blood->kidney fat Adipose Tissue (Distribution/Storage) blood->fat Distribution liver->blood Metabolites feces Excretion (Feces via Bile) liver->feces Biliary Excretion kidney->blood Metabolites urine Excretion (Urine) kidney->urine

Caption: Generalized ADME pathway for dermally applied TDBPP.

Carcinogenesis cluster_cell Target Cell (e.g., Renal Tubular Cell) TDBPP TDBPP Metabolite DNA Nuclear DNA TDBPP->DNA Interacts with Adducts DNA Adducts (Genotoxicity) DNA->Adducts Mutation Failed Repair / Somatic Mutation Adducts->Mutation Proliferation Uncontrolled Cell Proliferation Mutation->Proliferation Tumor Tumor Formation Proliferation->Tumor

Caption: Hypothesized pathway for genotoxic carcinogenesis of TDBPP.

References

Application Notes and Protocols for the Quantitative Analysis of 2,3-dibromo-1-propanol (DBP) in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dibromo-1-propanol (B41173) (DBP) is a primary metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), also known as Tris-BP.[1][2] TDBPP was widely used in consumer products, particularly in children's sleepwear in the 1970s, before being banned due to its carcinogenicity.[1] DBP itself is classified as reasonably anticipated to be a human carcinogen.[3] Human exposure to TDBPP can occur through inhalation of indoor air and dust, leading to the in vivo metabolism and excretion of DBP in urine.[1] Therefore, the quantitative analysis of DBP in urine is a critical tool for assessing human exposure to TDBPP and for toxicological and epidemiological studies.

This document provides detailed application notes and protocols for the quantitative analysis of DBP in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of TDBPP to 2,3-dibromo-1-propanol

The metabolism of TDBPP to DBP is primarily mediated by cytochrome P450 enzymes in the liver. The metabolic process involves the oxidation of the propyl chains of the TDBPP molecule. This oxidative process can lead to the formation of DBP, which can then be conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine.

TDBPP_Metabolism Metabolic Pathway of TDBPP to DBP TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) Oxidative_Metabolism Oxidative Metabolism (Cytochrome P450) TDBPP->Oxidative_Metabolism DBP 2,3-dibromo-1-propanol (DBP) Oxidative_Metabolism->DBP Conjugation Conjugation (Glucuronidation/Sulfation) DBP->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic Pathway of TDBPP to DBP

Experimental Workflow

The general workflow for the quantitative analysis of DBP in urine involves enzymatic hydrolysis to deconjugate DBP metabolites, followed by extraction and instrumental analysis.

Experimental_Workflow Experimental Workflow for DBP Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Sample->Enzymatic_Hydrolysis Solid_Phase_Extraction Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Solid_Phase_Extraction GC_MS_Analysis GC-MS Analysis Solid_Phase_Extraction->GC_MS_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Quantification Data Quantification and Reporting GC_MS_Analysis->Data_Quantification LC_MS_MS_Analysis->Data_Quantification

Experimental Workflow for DBP Analysis

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for DBP in urine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterValueReference
Limit of Detection (LOD)0.1 ng/mL[1][2]
Limit of Quantification (LOQ)0.3 ng/mLEstimated
Linearity Range0.3 - 50 ng/mLEstimated
Recovery96%[1][2]
Precision (%RSD)< 15%Estimated

Table 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance (Estimated)

ParameterEstimated Value
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL
Linearity Range0.15 - 100 ng/mL
Recovery> 90%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantitative Analysis of DBP in Urine by GC-MS

This protocol is based on the method described by Sjodin et al. (2007).[2]

1. Sample Preparation: Enzymatic Hydrolysis

  • Pipette 1 mL of urine into a clean glass tube.

  • Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia, ~1000 units of each) and 100 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).

  • Add an appropriate amount of an internal standard (e.g., 1,4-dibromo-2-butanol).[2]

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 37°C for at least 4 hours (or overnight) in a shaking water bath.

2. Sample Extraction: Solid-Phase Extraction (SPE)

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the DBP from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for DBP (m/z): To be determined based on the mass spectrum of a DBP standard. Typically, a quantifier and one or two qualifier ions are selected.

    • Monitored Ions for Internal Standard: To be determined based on the mass spectrum of the internal standard.

Protocol 2: Proposed Quantitative Analysis of DBP in Urine by LC-MS/MS

This is a proposed protocol based on general methods for the analysis of small polar molecules in urine.

1. Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation

  • Follow the enzymatic hydrolysis steps as described in Protocol 1 (Section 1).

  • After incubation, add 200 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins and stop the enzymatic reaction.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for DBP:

      • Precursor Ion (Q1): To be determined (likely [M-H]⁻).

      • Product Ions (Q3): To be determined by infusion of a DBP standard to identify characteristic fragment ions.

    • MRM Transitions for Internal Standard: To be determined for a suitable deuterated DBP or a structurally similar compound.

Conclusion

The quantitative analysis of 2,3-dibromo-1-propanol in urine provides a valuable biomarker for assessing human exposure to the flame retardant TDBPP. The GC-MS method is well-established and offers good sensitivity and reliability.[2] The proposed LC-MS/MS method has the potential for higher throughput and sensitivity, although a specific validated method for DBP is not yet widely available. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper validation of any analytical method is crucial to ensure accurate and reliable results.

References

Application of Tris(1,3-dichloro-2-propyl) Phosphate (TDBPP) in Polyurethane Foam Flame Retardancy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

These application notes provide a comprehensive overview of the use of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDBPP), also known as Tris(1,3-dichloroisopropyl) phosphate (TDCPP), as a flame retardant in polyurethane foam. This document is intended for researchers, scientists, and professionals in materials science and product development.

Introduction

Tris(1,3-dichloro-2-propyl) phosphate (TDBPP) is a chlorinated organophosphate ester that has been utilized as an additive flame retardant in a variety of polymeric materials, including flexible and rigid polyurethane foams.[1][2] Its primary function is to inhibit or suppress combustion, thereby enhancing the fire safety of the foam products.[3] TDBPP is physically mixed into the polyol component before the polymerization reaction with isocyanate to form the polyurethane foam.[1] The presence of both phosphorus and chlorine in its structure contributes to its flame retardant efficacy through a combination of gas-phase and condensed-phase mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data on the flame retardancy and physical properties of polyurethane foams treated with TDBPP.

Table 1: Flame Retardancy Properties of Rigid Polyurethane Foam with TDBPP

Sample IDTDBPP Content (wt%)UL-94 ClassificationISO 11925-2 Ignitability
PUF-REF0FailIgnited
PUF-TDCP1010V-0Not Ignited
PUF-TDCP2020V-0Not Ignited

Data sourced from a comparative study on flame retardants in rigid polyurethane foam.[1]

Table 2: Physical Properties of Rigid Polyurethane Foam with TDBPP

Sample IDTDBPP Content (wt%)Apparent Density ( kg/m ³)
PUF-REF035.2
PUF-TDCP101038.5
PUF-TDCP202041.2

Data sourced from a comparative study on flame retardants in rigid polyurethane foam.[1]

Experimental Protocols

Preparation of TDBPP-Modified Rigid Polyurethane Foam

This protocol is based on the one-pot synthesis method for rigid polyurethane foams.[1]

Materials:

  • Polyether polyol

  • Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI)

  • Tris(1,3-dichloro-2-propyl) phosphate (TDBPP)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a suitable container, accurately weigh the required amount of polyether polyol.

    • Add the desired weight percentage of TDBPP to the polyol and mix thoroughly until a homogeneous solution is obtained.

    • Add the surfactant, catalyst, and blowing agent to the polyol-TDBPP mixture.

    • Stir the mixture at a moderate speed until all components are well-dispersated.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) based on the desired isocyanate index.

    • Rapidly add Component B to Component A.

    • Immediately mix the components vigorously using a high-speed stirrer (e.g., 3000 rpm) for a short duration (e.g., 5-10 seconds) until the mixture is homogeneous.

    • Quickly pour the reacting mixture into a mold and allow it to free-rise.

    • Cure the foam at ambient or elevated temperature as required.

Flame Retardancy Testing

3.2.1. UL-94 Vertical Burning Test

Apparatus:

  • UL-94 test chamber

  • Bunsen burner

  • Surgical cotton

  • Timer

Procedure:

  • Prepare specimens of the polyurethane foam with dimensions of 125 mm x 13 mm x thickness.

  • Mount a specimen vertically in the test chamber.

  • Place a layer of surgical cotton below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately re-apply the flame for another 10 seconds and then remove it.

  • Record the afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.

3.2.2. ISO 11925-2: Ignitability Test

Apparatus:

  • ISO 11925-2 test apparatus

  • Small flame ignition source (Bunsen burner)

Procedure:

  • Prepare specimens of the polyurethane foam.

  • Mount a specimen in the test apparatus.

  • Apply a small flame to the surface or edge of the specimen for a specified time (e.g., 15 seconds).[1]

  • Remove the flame and observe if ignition occurs and if the flame spreads.

  • Record the time to ignition and the extent of flame spread.

Visualizations

Experimental_Workflow cluster_prep Polyol Premix Preparation (Component A) cluster_reaction Foaming and Curing cluster_testing Characterization and Testing Polyol Polyether Polyol Mixing_A Homogeneous Mixing Polyol->Mixing_A TDBPP TDBPP TDBPP->Mixing_A Additives Surfactant, Catalyst, Blowing Agent Additives->Mixing_A Mixing_B High-Speed Mixing Mixing_A->Mixing_B pMDI pMDI (Component B) pMDI->Mixing_B Pouring Pour into Mold Mixing_B->Pouring Curing Curing Pouring->Curing PU_Foam TDBPP-Modified PU Foam Curing->PU_Foam UL94 UL-94 Test PU_Foam->UL94 ISO_Test ISO 11925-2 Test PU_Foam->ISO_Test Physical_Props Physical Property Testing PU_Foam->Physical_Props

Caption: Experimental workflow for the preparation and testing of TDBPP-modified polyurethane foam.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat PU_Foam Polyurethane Foam + TDBPP Heat->PU_Foam Decomposition Thermal Decomposition PU_Foam->Decomposition Char_Formation Promotes Char Formation (Phosphoric Acid) Decomposition->Char_Formation Halogen_Radicals Halogen Radicals (Cl•) from TDBPP Decomposition->Halogen_Radicals Inert_Gases Formation of Inert Gases Decomposition->Inert_Gases Protective_Layer Insulating Char Layer Char_Formation->Protective_Layer Acts as a barrier Protective_Layer->Heat Reduces Heat Transfer Volatiles Volatile Radicals (H•, OH•) Quenching Radical Quenching (Flame Inhibition) Volatiles->Quenching Halogen_Radicals->Quenching Dilution Dilution of Fuel and Oxygen Inert_Gases->Dilution Quenching->Heat Reduces Flame Temperature Dilution->Heat Reduces Combustion

Caption: Proposed flame retardant mechanism of TDBPP in polyurethane foam.

References

Application Notes and Protocols for the Quantification of Tris(2,3-dibromopropyl) Phosphate (TDBPP) by Densitometry of Thin Layer Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated organophosphate flame retardant that has been widely used in a variety of consumer and industrial products, including textiles, plastics, and polyurethane foams. Due to concerns over its potential toxicity and environmental persistence, the use of TDBPP has been restricted in many regions. Consequently, robust and reliable analytical methods are required for the monitoring and quantification of TDBPP in various matrices.

Thin-layer chromatography (TLC) coupled with densitometry offers a simple, cost-effective, and rapid method for the quantitative analysis of TDBPP. This technique separates TDBPP from other components in a sample matrix on a TLC plate, and the amount of TDBPP is then quantified by measuring the intensity of the chromatographic spot using a densitometer. This application note provides a detailed protocol for the quantification of TDBPP using TLC-densitometry, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

The quantification of TDBPP by TLC-densitometry involves the following key steps:

  • Sample Extraction: TDBPP is extracted from the sample matrix using a suitable organic solvent.

  • Chromatographic Separation: The extracted sample and TDBPP standards are spotted onto a TLC plate, which is then developed in a chamber containing a specific mobile phase. The mobile phase moves up the stationary phase by capillary action, separating the components of the sample based on their differential partitioning between the two phases.

  • Visualization: After development, the TLC plate is dried, and the separated spots of TDBPP are visualized. This can be achieved by spraying with a chromogenic reagent followed by UV light exposure.[1]

  • Densitometric Quantification: The intensity of the visualized TDBPP spots on the chromatogram is measured using a densitometer at a specific wavelength. The concentration of TDBPP in the sample is determined by comparing the peak area of the sample spot to a calibration curve generated from TDBPP standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • Standards: Tris(2,3-dibromopropyl) phosphate (TDBPP), analytical standard grade

  • Solvents: Ethyl acetate (B1210297), n-hexane, methanol (B129727) (HPLC grade or equivalent)

  • Reagents: Silver nitrate (B79036) (AgNO₃), analytical grade

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates (or equivalent)

  • Apparatus:

    • Micropipettes or capillary tubes for sample application

    • TLC developing chamber

    • Spraying bottle

    • UV lamp (for visualization)

    • Densitometer/TLC scanner

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of TDBPP standard and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to obtain concentrations in the desired linear range (e.g., 50, 100, 200, 400, 600, 800 ng/µL).

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are example protocols for different matrices.

3.3.1. Textile Samples

  • Cut the textile sample into small pieces (approximately 1-2 mm).

  • Accurately weigh about 1 g of the cut sample into a glass vial.

  • Add 10 mL of methanol to the vial.

  • Extract the TDBPP by ultrasonicating the sample for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for TLC analysis. For cleaner samples, a purification step using a Florisil cartridge may be employed.[2]

3.3.2. Water Samples

  • To 500 mL of the water sample, add a suitable salting-out agent (e.g., sodium chloride) to improve extraction efficiency.

  • Perform liquid-liquid extraction (LLE) by adding 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone) and shaking vigorously for 5-10 minutes.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of ethyl acetate or methanol for TLC analysis.

3.3.3. Soil and Sediment Samples

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Accurately weigh about 10 g of the homogenized sample into a beaker.

  • Add 20 mL of an appropriate extraction solvent, such as ethyl acetate or an acetone:hexane mixture.

  • Extract the TDBPP using an ultrasonic bath for 15-20 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the supernatants, evaporate to near dryness, and reconstitute in a known volume of a suitable solvent for analysis.

Chromatographic and Densitometric Conditions

The following table summarizes the recommended conditions for the TLC-densitometric analysis of TDBPP.

ParameterRecommended Conditions
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Plate Activation Heat at 110-120°C for 30 minutes prior to use
Mobile Phase Ethyl acetate-hexane (30:70, v/v)[1]
Chamber Saturation Saturate the TLC chamber with the mobile phase for at least 20 minutes before plate development
Sample Application Apply 1-10 µL of standard and sample solutions as narrow bands
Development Mode Ascending development
Development Distance Approximately 8-9 cm
Drying Air-dry the plate after development
Visualization Spray the plate with 1% aqueous silver nitrate solution, followed by exposure to UV light for approximately 40 minutes. TDBPP will appear as dark gray spots.[1]
Densitometric Scanning In absorbance mode
Scanning Wavelength 660 nm[1]

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Method Validation Parameters for TDBPP Quantification by TLC-Densitometry

ParameterResultReference
Linearity Range 50 - 800 ng/spot[1]
Correlation Coefficient (r²) > 0.99-
Limit of Detection (LOD) 50 ng/spot[1]
Limit of Quantification (LOQ) Typically 3x LOD-
Precision (%RSD) < 5%-
Accuracy (Recovery %) 97% (from fortified sewage sludge at 1.0 ppm)[1]

Table 2: Comparative Chromatographic Parameters for Organophosphate Flame Retardants

CompoundStationary PhaseMobile PhaseRf ValueDetection Method
TDBPP Silica Gel 60 F₂₅₄Ethyl acetate-hexane (30:70)Not specifiedAgNO₃ + UV
Tris(2-chloroethyl) phosphate (TCEP) Silica Gel 60 F₂₅₄Varies (e.g., Chloroform:Methanol)Compound-dependentVaries
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) Silica Gel 60 F₂₅₄VariesCompound-dependentVaries

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of TDBPP using TLC-densitometry.

TDBPP_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis Sample Sample Collection (Textile, Water, Soil) Extraction Extraction Sample->Extraction Standard TDBPP Standard Preparation Working_Standards Working Standard Dilutions Standard->Working_Standards Cleanup Cleanup (Optional) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Spotting Spotting on TLC Plate Concentration->Spotting Working_Standards->Spotting Development Chromatographic Development Spotting->Development Drying1 Plate Drying Development->Drying1 Visualization Visualization (AgNO3 + UV) Drying1->Visualization Drying2 Final Drying Visualization->Drying2 Scanning Densitometric Scanning (660 nm) Drying2->Scanning Quantification Quantification Scanning->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for TDBPP quantification by TLC-densitometry.

Method Validation

To ensure the reliability of the results, the TLC-densitometry method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions, and the correlation coefficient (r²) should be determined.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and can be evaluated at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The TLC-densitometry method described in this application note provides a reliable and accessible approach for the quantification of TDBPP in various matrices. Its simplicity, low cost, and high sample throughput make it a valuable tool for routine monitoring and quality control purposes. Proper method validation is crucial to ensure the accuracy and precision of the obtained results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of TDBPP and other organophosphate flame retardants.

References

Application Note: Sample Preparation for TDBPP Analysis in Household Dust

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant (BFR) formerly used in a variety of consumer products. Due to its persistence and potential health risks, TDBPP has been phased out of production but remains a compound of concern in indoor environments. Household dust acts as a primary sink for many semi-volatile organic compounds, including TDBPP, making it a critical matrix for assessing human exposure.[1] Accurate quantification of TDBPP in dust requires robust sample preparation to isolate the analyte from a complex matrix and minimize interferences.

This application note provides a detailed protocol for the extraction and cleanup of TDBPP from household dust samples prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes ultrasonic-assisted solvent extraction (UAE) followed by solid-phase extraction (SPE) for cleanup.

Principle

The overall workflow involves several key stages. First, a dust sample is sieved to achieve homogeneity. A subsample is then spiked with an isotopic internal standard to correct for matrix effects and procedural losses.[2] TDBPP is extracted from the dust matrix into an organic solvent using the high-energy cavitation effects of ultrasonication.[3][4] The resulting extract is then purified using a Florisil® or silica (B1680970) gel solid-phase extraction (SPE) cartridge to remove interfering co-extracted compounds.[5][6] Finally, the purified extract is concentrated and solvent-exchanged into a suitable solvent for instrumental analysis.

Apparatus and Materials

  • Apparatus:

    • Analytical balance (4-decimal place)

    • Stainless steel sieves (e.g., <500 µm or <150 µm)[3][7]

    • Glass centrifuge tubes with PTFE-lined caps (B75204) (e.g., 15 mL)

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Nitrogen evaporation system (e.g., N-EVAP)

    • Solid-Phase Extraction (SPE) vacuum manifold

    • Glass Pasteur pipettes

    • Autosampler vials (2 mL) with PTFE-lined septa

  • Reagents and Consumables:

    • Solvents: Acetone, n-Hexane, Dichloromethane (DCM), Ethyl Acetate (B1210297), Isooctane (B107328) (Pesticide or high-purity grade).[7][8]

    • Standards:

      • Native TDBPP analytical standard

      • Isotopically labeled internal standard (e.g., TDBPP-d15)[2][9]

    • SPE Cartridges: Florisil® or Silica gel cartridges (e.g., 500 mg, 6 mL)[5][6]

    • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C)

Experimental Protocol

4.1 Sample Homogenization

  • Collect household dust samples, typically from vacuum cleaner bags.[10]

  • Sieve the bulk dust sample through a stainless-steel sieve (e.g., <500 µm) to remove larger debris like hair and fibers and to create a homogenous sample.[7] Store the sieved dust in amber glass vials at room temperature until extraction.[7]

4.2 Ultrasonic-Assisted Solvent Extraction (UAE)

  • Accurately weigh approximately 50-100 mg of sieved dust into a 15 mL glass centrifuge tube.[7]

  • Spike the sample with a known amount of isotopically labeled internal standard solution (e.g., TDBPP-d15).[2]

  • Add 5 mL of extraction solvent (e.g., 50:50 n-hexane:acetone, v/v).[1]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[11]

  • Centrifuge the tube at approximately 2500 rpm for 10 minutes to pellet the dust particles.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 4.2.3 - 4.2.7) two more times, combining the supernatants.[7]

4.3 Solid-Phase Extraction (SPE) Cleanup

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Cartridge Conditioning: Place a Florisil® SPE cartridge on a vacuum manifold. Wash the cartridge with 6 mL of ethyl acetate followed by 6 mL of n-hexane. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Interference Elution (Wash): Wash the cartridge with 6 mL of n-hexane to elute non-polar interferences. Discard this fraction.

  • Analyte Elution: Elute the TDBPP from the cartridge using 8-10 mL of a 90:10 (v/v) n-hexane:acetone mixture or ethyl acetate. Collect this eluate in a clean concentration tube.

4.4 Final Concentration

  • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a precise final volume (e.g., 200-500 µL) of a solvent compatible with the analytical instrument (e.g., isooctane for GC-MS).

  • Transfer the final extract to a 2 mL autosampler vial for analysis.

Data Presentation

Table 1: Summary of Extraction Methods for BFRs in Household Dust

Extraction Method Solvent System Sample Mass Key Parameters Recovery (%) Reference(s)
Ultrasonic Extraction n-Hexane/Dichloromethane (DCM) Not Specified Sonication 60 - 120 [5],[12]
Ultrasonic Extraction Dichloromethane (DCM) 7.4 - 78 mg 2 x 10 mL DCM, 30 min sonication Not Specified [11]
Micro-extraction n-Hexane/Acetone (1:1, v/v) 25 mg 1 mL solvent Not Specified [1]
Ultrasonic Extraction Methanol:Acetonitrile:Isopropanol (1:1:2) Not Specified 60°C, 30 min 88 [3]

| Sonication | 50:50 DCM:Hexane | ~100 mg | 3 x 10 mL solvent | Not Specified |[7] |

Table 2: Method Performance Data for TDBPP and Related Compounds

Analyte Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference(s)
TDBPP GC-MS 0.3 µg/g Not Specified 66 - 108 [2]
TDBPP LC-MS/MS 0.87 µg/g Not Specified 83.7 - 120.8 [9]
BFRs (general) Online LC-MS/MS Not Specified 0.6 - 80 ng/g Not Specified [3]
Aryl-OPEs LC-MS/MS Not Specified 0.09 - 3.2 ng/g Not Specified [13]

| TDBPP (in textiles) | GC/FPD | 1.0 µg/mL | Not Specified | ~100 |[14] |

Visualization

TDBPP_Sample_Prep_Workflow Workflow for TDBPP Analysis in Household Dust cluster_collection Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Dust_Collection 1. Dust Collection (Vacuum Bag) Sieving 2. Sieving (<500 µm) Dust_Collection->Sieving Weighing 3. Weighing (~100 mg Dust) Sieving->Weighing Spiking 4. Spiking (TDBPP-d15) Weighing->Spiking Extraction 5. Ultrasonic Extraction (Hexane:Acetone, 30 min) Spiking->Extraction Centrifugation 6. Centrifugation (Combine Supernatants) Extraction->Centrifugation Concentration1 7. Concentrate Extract (to ~1 mL via N2 Stream) Centrifugation->Concentration1 SPE_Cleanup 8. SPE Cleanup (Florisil Cartridge) Concentration1->SPE_Cleanup Concentration2 9. Final Concentration & Solvent Exchange SPE_Cleanup->Concentration2 Analysis 10. Instrumental Analysis (GC-MS or LC-MS/MS) Concentration2->Analysis

Workflow for TDBPP analysis in household dust.

References

Application Note & Protocol: High-Sensitivity Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP) and its Metabolites in Soil using a Modified QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been phased out of use in many consumer products due to its potential toxicity and persistence in the environment. Its presence in soil is a concern due to the potential for groundwater contamination and uptake by plants. TDBPP can degrade in the environment to form metabolites, primarily bis(2,3-dibromopropyl) phosphate (BDBPP) and mono(2,3-dibromopropyl) phosphate (MDBPP). Monitoring TDBPP and its metabolites in soil is crucial for environmental risk assessment and remediation efforts.

This application note provides a detailed protocol for the simultaneous extraction and quantification of TDBPP, BDBPP, and MDBPP in soil matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, overcoming the challenges of thermal degradation associated with Gas Chromatography (GC) methods.

Data Presentation

Table 1: Typical Quantitative Performance Data for the Analysis of TDBPP and its Metabolites in Soil

AnalyteRetention Time (min)Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)
TDBPP8.595.24.80.10.3
BDBPP6.291.86.10.20.6
MDBPP4.188.57.50.51.5

Recovery and Relative Standard Deviation (RSD) were determined from spiked soil samples at 10 ng/g (n=6). Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of TDBPP, BDBPP, and MDBPP (≥98% purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL polypropylene centrifuge tubes, High-speed centrifuge, Vortex mixer, Syringe filters (0.22 µm, PTFE), LC-MS/MS system.

Sample Preparation: Modified QuEChERS Extraction
  • Soil Sample Weighing: Weigh 5.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is dry, add 5 mL of LC-MS grade water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

  • Fortification (for QC samples): Spike the soil sample with an appropriate volume of the standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Cleanup: Vortex the tube for 30 seconds to disperse the sorbent.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • TDBPP: Precursor Ion > Product Ion 1, Product Ion 2

    • BDBPP: Precursor Ion > Product Ion 1, Product Ion 2

    • MDBPP: Precursor Ion > Product Ion 1, Product Ion 2

(Note: Specific MRM transitions should be optimized for the instrument in use by infusing individual standards.)

Visualizations

TDBPP_Degradation_Pathway TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) BDBPP Bis(2,3-dibromopropyl) phosphate (BDBPP) TDBPP->BDBPP Hydrolysis MDBPP Mono(2,3-dibromopropyl) phosphate (MDBPP) BDBPP->MDBPP Hydrolysis Phosphate Inorganic Phosphate MDBPP->Phosphate Hydrolysis

TDBPP Degradation Pathway in Soil

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 5g Soil Sample Extraction Add 10mL Acetonitrile Add MgSO4 + NaCl Vortex & Centrifuge Sample->Extraction Cleanup Transfer Supernatant Add MgSO4 + PSA + C18 Vortex & Centrifuge Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing & Quantification LCMS->Data

Experimental Workflow for TDBPP Analysis

Application Note: Quantitative Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP) using Deuterated TDBPP as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been banned in many consumer products, such as textiles and plastics, due to its carcinogenic and mutagenic properties.[1][2] Accurate and sensitive quantification of TDBPP in various environmental and biological matrices is crucial for monitoring exposure and ensuring regulatory compliance. Mass spectrometry (MS) coupled with chromatographic separation (gas chromatography - GC or liquid chromatography - LC) is a powerful technique for the analysis of TDBPP.[1][2][3] However, the complexity of sample matrices can lead to variations in extraction efficiency and signal suppression or enhancement in the MS ion source, affecting the accuracy and precision of quantification.[4][5][6]

The use of a stable isotope-labeled internal standard, such as deuterated TDBPP (TDBPP-d15), is the gold standard for correcting these matrix effects.[1][4][7] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[6][7] By adding a known amount of TDBPP-d15 to the sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, compensating for any losses or signal fluctuations.[4][6] This application note provides a detailed protocol for the quantitative analysis of TDBPP in environmental samples using TDBPP-d15 as an internal standard with GC-MS or LC-MS/MS.

Experimental Protocols

1. Sample Preparation: Extraction from Environmental Matrices

The following protocol is a general guideline for the extraction of TDBPP from solid environmental matrices like soil, sediment, or textile dust. The complexity of environmental samples often requires thorough sample preparation to isolate the analytes of interest.[8][9][10]

  • Materials:

    • Homogenized solid sample (e.g., soil, sediment, textile dust)

    • Deuterated TDBPP (TDBPP-d15) internal standard solution (concentration to be optimized based on expected analyte levels)

    • Extraction solvent: Ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and formic acid.[1][11]

    • Anhydrous sodium sulfate (B86663)

    • Centrifuge tubes

    • Ultrasonic bath or shaker

    • Centrifuge

    • Nitrogen evaporator

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil) for cleanup.[3]

  • Procedure:

    • Weigh 1-5 grams of the homogenized solid sample into a centrifuge tube.

    • Spike the sample with a known amount of TDBPP-d15 internal standard solution.

    • Add 10 mL of the extraction solvent.

    • Vortex the sample for 1 minute.

    • Extract the sample using an ultrasonic bath for 15-30 minutes or a mechanical shaker for 1-2 hours.

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the solid and liquid phases.[11]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction (steps 3-7) two more times and combine the supernatants.

    • Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Cleanup (if necessary): For complex matrices, a cleanup step using SPE may be required. Condition the SPE cartridge according to the manufacturer's instructions. Load the concentrated extract onto the cartridge, wash with a non-polar solvent to remove interferences, and then elute the TDBPP and TDBPP-d15 with a more polar solvent.

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent for GC-MS or LC-MS/MS analysis.

experimental_workflow sample Sample Homogenization spike Spike with TDBPP-d15 sample->spike extraction Solvent Extraction (Ultrasonication/Shaking) spike->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection concentration Concentration (Nitrogen Evaporation) collection->concentration cleanup SPE Cleanup (Optional) concentration->cleanup analysis GC-MS or LC-MS/MS Analysis concentration->analysis Direct Analysis cleanup->analysis internal_standard_concept cluster_sample_prep Sample Preparation cluster_analysis MS Analysis analyte_initial Analyte (Unknown Amount) analyte_signal Analyte Signal (Variable) analyte_initial->analyte_signal Variable Loss & Ion Suppression is_initial Internal Standard (Known Amount) is_signal Internal Standard Signal (Variable) is_initial->is_signal Same Variable Loss & Ion Suppression ratio Signal Ratio (Analyte / Internal Standard) = Constant analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols for Long-Term TDBPP Exposure Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a flame retardant that has been shown to be a potent carcinogen in animal studies, with the kidney being a primary target organ.[1][2] Long-term exposure studies in rats are crucial for understanding the toxicological profile of TDBPP and for assessing its risk to human health. These application notes provide a comprehensive framework for designing and conducting such studies, including detailed experimental protocols and data presentation guidelines.

Experimental Design

A long-term TDBPP exposure study in rats should be designed to assess chronic toxicity and carcinogenicity. The following experimental design is based on established protocols and OECD guidelines for chronic toxicity studies.[1][3]

Animal Model
  • Species and Strain: Male and female Fischer 344 (F344) rats are a commonly used strain for carcinogenicity studies due to their well-characterized background tumor rates.[2][4]

  • Age: Young adult rats (6-8 weeks old) should be used at the start of the study.

  • Sample Size: A minimum of 50 rats per sex per dose group is recommended for a 2-year carcinogenicity bioassay.

Dose Administration
  • Route of Administration: Oral administration through dosed feed is a relevant route of exposure for TDBPP.[2]

  • Dose Levels: Based on previous studies, dietary concentrations of 50 and 100 ppm of TDBPP can be used.[2] A control group receiving the basal diet is essential. The selection of dose levels should aim to induce toxicity at the high dose without causing excessive mortality, while the low dose may not produce significant toxic effects.

  • Duration of Exposure: A 2-year exposure period is standard for a chronic toxicity and carcinogenicity study in rats.

In-Life Observations and Measurements
  • Clinical Observations: Animals should be observed twice daily for clinical signs of toxicity, including changes in behavior, appearance, and the presence of palpable masses.

  • Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

  • Clinical Pathology: Blood samples should be collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine should be collected for urinalysis at the same time points.

Parameter CategorySpecific Parameters
Hematology Hematocrit, Hemoglobin concentration, Erythrocyte count, Leukocyte count (total and differential), Platelet count
Clinical Chemistry Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea (B33335) nitrogen (BUN), Creatinine (B1669602), Total protein, Albumin, Glucose, Cholesterol, Triglycerides
Urinalysis Volume, Specific gravity, pH, Protein, Glucose, Ketones, Bilirubin, Urobilinogen, Blood, Microscopic examination of sediment

Table 1: Key Clinical Pathology Parameters

Experimental Protocols

Blood Collection and Serum/Plasma Preparation
  • Anesthetize rats using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Collect blood from the retro-orbital sinus or jugular vein into appropriate tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry).

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • For plasma, centrifuge the blood immediately at 2,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (serum or plasma) and store at -80°C until analysis.

Clinical Chemistry Analysis: Serum Creatinine and BUN Measurement
  • Principle: Serum creatinine and blood urea nitrogen (BUN) are key indicators of renal function.[5][6] Commercial colorimetric assay kits are readily available for their quantification.[4][7][8]

  • Procedure (using a commercial kit):

    • Follow the manufacturer's instructions for the specific kit being used.

    • Typically, this involves mixing a small volume of serum with the provided reagents.

    • After a specified incubation period, the absorbance is measured using a spectrophotometer at the recommended wavelength.

    • The concentration of creatinine or BUN is determined by comparing the absorbance of the sample to a standard curve.

Histopathology

At the end of the 2-year study, all animals should be euthanized and subjected to a full necropsy.

  • Tissue Collection and Fixation:

    • Collect all major organs and tissues, with special attention to the kidneys.

    • Fix tissues in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning:

    • After fixation, tissues should be trimmed, processed, and embedded in paraffin.

    • Section tissues at 4-5 µm thickness and mount on glass slides.

  • Staining:

    • Stain routine sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.

    • Special stains may be used as needed to further characterize lesions.

Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)
  • Principle: PCNA is a marker for cell proliferation and can be used to assess the proliferative index in tissues.[3][9]

  • Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a heat source (e.g., microwave or pressure cooker).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against PCNA (e.g., clone PC10).[10]

    • Incubate with a biotinylated secondary antibody.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Quantify the percentage of PCNA-positive cells in the renal tubules.

TUNEL Assay for Apoptosis
  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[11][12]

  • Procedure (using a commercial kit):

    • Deparaffinize and rehydrate tissue sections.

    • Permeabilize the tissue with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Stop the reaction and wash the slides.

    • Visualize the labeled cells using either a fluorescent microscope (if using fluorescently labeled dUTPs) or a light microscope after applying a converter and substrate (for colorimetric detection).

    • Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).

    • Quantify the number of TUNEL-positive apoptotic cells.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between dose groups.

Dose Group (ppm)Body Weight (g) at 24 months (Mean ± SD)Kidney Weight (g) (Mean ± SD)Serum Creatinine (mg/dL) (Mean ± SD)Serum BUN (mg/dL) (Mean ± SD)Renal Tumor Incidence (%)
Male Rats
0 (Control)
50
100
Female Rats
0 (Control)
50
100

Table 2: Summary of Key Toxicological Endpoints

Dose Group (ppm)Histopathological Findings in the Kidney
Male Rats
0 (Control)No significant abnormalities
50Chronic progressive nephropathy, tubular cell hyperplasia, tubular cell adenoma
100Severe chronic progressive nephropathy, tubular cell hyperplasia, tubular cell adenoma, tubular cell carcinoma
Female Rats
0 (Control)No significant abnormalities
50Mild chronic progressive nephropathy
100Moderate chronic progressive nephropathy, tubular cell hyperplasia

Table 3: Summary of Renal Histopathological Findings

Visualizations

TDBPP_Experimental_Workflow start Start: Acclimatization of F344 Rats (6-8 weeks old) dosing 2-Year Oral Exposure via Dosed Feed (0, 50, 100 ppm TDBPP) start->dosing in_life In-Life Observations: - Clinical Signs (Daily) - Body Weight & Food Consumption (Weekly/Monthly) dosing->in_life Continuous necropsy Terminal Necropsy (24 months) dosing->necropsy After 2 years clin_path Clinical Pathology (6, 12, 18, 24 months): - Blood Collection (Hematology, Clinical Chemistry) - Urine Collection (Urinalysis) in_life->clin_path data_analysis Data Analysis & Interpretation in_life->data_analysis clin_path->in_life clin_path->data_analysis histopath Histopathology: - Tissue Collection & Fixation - H&E Staining necropsy->histopath immuno Immunohistochemistry: - PCNA (Proliferation) - TUNEL (Apoptosis) histopath->immuno histopath->data_analysis immuno->data_analysis end End: Toxicological Profile of TDBPP data_analysis->end

Caption: Experimental workflow for a long-term TDBPP exposure study in rats.

TDBPP_Toxicity_Pathway tdbpp TDBPP Exposure metabolism Metabolic Activation (Cytochrome P450, GST) tdbpp->metabolism metabolites Reactive Metabolites (e.g., 2,3-dibromopropanol) metabolism->metabolites dna_damage DNA Adduct Formation & Genotoxicity metabolites->dna_damage oxidative_stress Oxidative Stress (Increased ROS) metabolites->oxidative_stress cell_cycle Cell Cycle Dysregulation dna_damage->cell_cycle oxidative_stress->cell_cycle proliferation Increased Cell Proliferation (PCNA expression) cell_cycle->proliferation apoptosis Decreased Apoptosis cell_cycle->apoptosis hyperplasia Tubular Cell Hyperplasia proliferation->hyperplasia apoptosis->hyperplasia adenoma Tubular Cell Adenoma hyperplasia->adenoma carcinoma Renal Tubular Cell Carcinoma adenoma->carcinoma

Caption: Putative signaling pathway for TDBPP-induced renal carcinogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TDBPP Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) from complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of TDBPP.

Issue: Low Recovery of TDBPP

Low recovery is a frequent challenge when extracting analytes from complex sample types. Below are potential causes and recommended solutions to improve your TDBPP yield.

Potential CauseRecommended Solution(s)
Inefficient Extraction Method The chosen extraction technique may not be suitable for the matrix. For styrenic polymers, Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) have shown higher recovery rates for brominated flame retardants compared to ultrasonic-assisted extraction (UAE)[1]. For sediment samples, PLE with a water:acetonitrile mixture has demonstrated good recoveries for organophosphate esters[2][3].
Strong Analyte-Matrix Interactions TDBPP can bind strongly to components within the matrix, such as organic matter in soil and sediment. Increasing the extraction temperature and pressure, as is done in PLE, can help overcome these interactions[2][3]. For soil samples, pre-treatment steps like freeze-drying and sieving can increase the surface area and improve extraction efficiency.
Suboptimal Solvent Selection The polarity and composition of the extraction solvent are critical. For textile samples, a study found that replacing benzene (B151609) with ethyl acetate (B1210297) for extraction was a safer and effective alternative[4][5]. A mixture of methanol (B129727) and acetone (B3395972) (1:1, v/v) has been used effectively for PLE of other organic pollutants from sediment[6].
Analyte Degradation TDBPP can be susceptible to degradation under certain conditions. For instance, thermal decomposition can occur during GC/MS analysis, especially with splitless injection methods. Using a quartz liner and a shorter GC column may mitigate this issue.
Losses During Cleanup The solid-phase extraction (SPE) cleanup step, while necessary to remove interferences, can sometimes lead to analyte loss. Ensure the SPE cartridge type and elution solvent are optimized for TDBPP. A study on textile analysis used a florisil (B1214189) cartridge for purification with good recovery.

Issue: High Matrix Interference in Final Extract

Complex matrices contain numerous compounds that can be co-extracted with TDBPP, leading to analytical challenges.

Potential CauseRecommended Solution(s)
Co-extraction of Interfering Compounds This is a common occurrence with matrices like sediment, soil, and biological tissues. A robust cleanup step is essential. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For complex samples like sediment and pine needles, a two-stage SPE cleanup using adsorbents like magnesium oxide and basic alumina (B75360) has been shown to be effective in removing lipids, sulfur, and pigments[7].
Ion Suppression or Enhancement in LC-MS/MS Co-eluting matrix components can interfere with the ionization of TDBPP in the mass spectrometer source, leading to inaccurate quantification. To diagnose this, a post-column infusion experiment can be performed. To mitigate matrix effects, consider optimizing the chromatographic separation to resolve TDBPP from interfering peaks, diluting the sample extract, or using a matrix-matched calibration curve.
Contamination from Labware or Reagents Ensure all glassware is thoroughly cleaned and that solvents and reagents are of high purity to avoid introducing contaminants that could interfere with the analysis.

Issue: Poor Reproducibility of Results

Inconsistent results can undermine the reliability of your data. Here are some factors to consider.

Potential CauseRecommended Solution(s)
Inhomogeneous Samples Complex matrices can be heterogeneous. It is crucial to homogenize the sample thoroughly before taking a subsample for extraction. For solid samples like soil and sediment, this can involve drying, grinding, and sieving.
Inconsistent Extraction Conditions Minor variations in extraction parameters such as time, temperature, pressure, and solvent volume can lead to variability in results. Ensure these parameters are precisely controlled for all samples within a batch. Automation of the extraction process, where possible, can improve reproducibility.
Variability in Manual Sample Preparation Steps Manual steps, such as liquid-liquid partitioning or the loading and elution of SPE cartridges, can introduce variability. Ensure consistent technique and consider using automated systems if available. Pipetting viscous solutions can also be a source of error; ensure accurate and consistent pipetting.

Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for TDBPP from solid environmental samples like soil and sediment?

A1: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is often considered a highly effective method for extracting TDBPP and other organophosphate flame retardants from solid matrices like soil and sediment. PLE uses elevated temperatures and pressures to increase the extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction[2][3][6]. A study on organophosphate triesters in sediment reported recoveries ranging from 77% to 111% using PLE with a water:acetonitrile solvent system followed by SPE cleanup[2][3].

Q2: How can I minimize matrix effects when analyzing TDBPP in complex biological samples using LC-MS/MS?

A2: Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples. To minimize them, a multi-pronged approach is recommended:

  • Thorough Sample Cleanup: Employ a robust solid-phase extraction (SPE) protocol to remove as many interfering compounds as possible before analysis.

  • Optimized Chromatography: Adjust your HPLC/UHPLC method to achieve baseline separation of TDBPP from any remaining co-eluting matrix components. This may involve trying different columns, mobile phases, or gradient profiles.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for TDBPP is the best way to compensate for matrix effects, as it will be affected similarly to the native analyte during ionization.

  • Matrix-Matched Calibration: If an isotope-labeled standard is not available, preparing calibration standards in an extract of a blank matrix that is similar to your samples can help to compensate for signal suppression or enhancement.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening their impact on TDBPP ionization.

Q3: Can TDBPP degrade during sample extraction or analysis?

A3: Yes, TDBPP can be susceptible to degradation, particularly thermal degradation. Studies have shown that TDBPP can decompose in the hot injection port of a gas chromatograph (GC), especially when using splitless injection. To mitigate this, it is recommended to use a cooler injection temperature if possible, a quartz liner, and a shorter GC column. When developing a new method, it is advisable to assess the stability of TDBPP under the chosen extraction and analysis conditions.

Q4: What are the key parameters to optimize for ultrasonic-assisted extraction (UAE) of TDBPP?

A4: For ultrasonic-assisted extraction, the following parameters are crucial for optimization:

  • Solvent Type and Volume: The choice of solvent will depend on the matrix. A sufficient volume should be used to ensure the entire sample is immersed and to allow for effective cavitation.

  • Extraction Time: Sonication time should be optimized to ensure complete extraction without causing degradation of the analyte.

  • Temperature: While ultrasonication generates heat, controlling the temperature of the water bath can be important. Higher temperatures can increase extraction efficiency but may also lead to analyte degradation.

  • Ultrasonic Power/Frequency: The power and frequency of the ultrasonic bath or probe will affect the efficiency of cell disruption and extraction.

Data Presentation

Table 1: Comparison of Extraction Method Efficiencies for Brominated Flame Retardants in Styrenic Polymers

Extraction MethodAnalyteRecovery Rate (%)
Pressurized Liquid Extraction (PLE)Tetrabromobisphenol A (TBBPA)95 - 100
Hexabromocyclododecane (HBCD)95 - 100
Decabromodiphenyl ether (deca-BDE)~50
Microwave-Assisted Extraction (MAE)HBCDComparable to PLE
TBBPALower than PLE
deca-BDELower than PLE
Ultrasonic-Assisted Extraction (UAE)TBBPA, HBCD, deca-BDE10 - 50
(Data sourced from a comparative study on styrenic polymers[1])

Table 2: Recovery of TDBPP and a Related Compound (BDBPP) from Spiked Textile Materials using GC-MS

MaterialTDBPP Recovery (%)BDBPP Recovery (%)
Various Curtain Materials66 - 10866 - 108
(Data represents a range of recoveries from different curtain materials[4][5])

Table 3: Recovery of Organophosphate Esters from Spiked Sediment Samples using Pressurized Liquid Extraction (PLE)

CompoundRiver Sediment Recovery (%)Marine Sediment Recovery (%)
Tris(2-chloroethyl) phosphate (TCEP)9592
Tris(1-chloro-2-propyl) phosphate (TCPP)10198
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)111105
Triphenyl phosphate (TPP)9896
Tris(2-butoxyethyl) phosphate (TBEP)7780
Tris(2-ethylhexyl) phosphate (TEHP)8588
(Data from a study on the extraction of seven organophosphate triesters from sediment[2][3])

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of TDBPP from Sediment

This protocol is adapted from a method developed for the extraction of organophosphate triesters from sediment samples[2][3].

  • Sample Preparation:

    • Air-dry the sediment sample to a constant weight.

    • Grind the dried sediment using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

  • PLE Extraction:

    • Weigh approximately 2 g of the prepared sediment into a stainless steel extraction cell.

    • Fill the remainder of the cell with an inert dispersing agent like diatomaceous earth.

    • Place the cell in the automated PLE system.

    • Set the extraction parameters:

      • Solvent: Water:Acetonitrile (75:25, v/v)

      • Temperature: 90°C

      • Pressure: 1500 psi

      • Static Extraction Time: 5 minutes

      • Number of Cycles: 1

    • Collect the extract in a collection vial.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the collected PLE extract to 200 mL with ultrapure water.

    • Condition an Oasis HLB (60 mg) SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and then 5 mL of ultrapure water.

    • Load the diluted extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the TDBPP from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

  • Final Concentration:

    • Concentrate the eluate to a final volume of approximately 0.2 mL under a gentle stream of nitrogen.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of TDBPP from Soil

This is a general protocol for the extraction of TDBPP from soil, which should be optimized for specific soil types.

  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh.

    • Weigh 5-10 g of the homogenized soil into a glass centrifuge tube.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the centrifuge tube.

    • Place the tube in an ultrasonic water bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the soil residue two more times with fresh solvent.

    • Combine all the supernatants.

  • Cleanup (if necessary):

    • The combined extract can be cleaned up using a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering compounds. The choice of sorbent and elution solvents will need to be optimized.

  • Concentration and Analysis:

    • The cleaned extract is then concentrated to a small volume and is ready for instrumental analysis.

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start Complex Matrix (e.g., Soil, Sediment, Tissue) homogenize Homogenization (Drying, Grinding, Sieving) start->homogenize weigh Weighing homogenize->weigh solvent Add Extraction Solvent weigh->solvent extraction Extraction Method (e.g., PLE, UAE, MAE) cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup solvent->extraction concentration Concentration (Nitrogen Evaporation) cleanup->concentration analysis Instrumental Analysis (GC-MS or LC-MS/MS) concentration->analysis

Caption: A generalized workflow for the extraction of TDBPP from complex matrices.

Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Step cluster_cleanup_issues Cleanup Step cluster_analysis_issues Analysis Step cluster_solutions Potential Solutions start Low TDBPP Recovery inefficient_method Inefficient Method? start->inefficient_method suboptimal_solvent Suboptimal Solvent? start->suboptimal_solvent strong_binding Strong Matrix Binding? start->strong_binding analyte_loss_spe Analyte Loss during SPE? start->analyte_loss_spe degradation Thermal Degradation (GC-MS)? start->degradation change_method Switch to PLE or MAE inefficient_method->change_method optimize_solvent Test Different Solvents/Mixtures suboptimal_solvent->optimize_solvent optimize_params Increase Temp/Pressure (PLE) strong_binding->optimize_params optimize_spe Optimize SPE Cartridge/Eluent analyte_loss_spe->optimize_spe modify_gc Modify GC-MS Injection/Column degradation->modify_gc

Caption: A logical diagram for troubleshooting low TDBPP recovery.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Polar TDBPP Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of polar Tris(1,3-dichloro-2-propyl)phosphate (TDBPP) metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE sorbent for extracting polar TDBPP metabolites like bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP)?

A1: Mixed-mode anion exchange sorbents are frequently recommended for the extraction of polar TDBPP metabolites from biological matrices such as urine. Specifically, the Oasis® WAX (Weak Anion Exchange) sorbent is widely cited for its effectiveness in retaining these acidic metabolites.[1][2][3]

Q2: Why is pH adjustment of the sample important when using a weak anion exchange sorbent?

A2: The pH of the sample is critical for ensuring the target analyte is in the correct ionic state for retention on the SPE sorbent. For weak anion exchange sorbents like Oasis WAX, the sample pH should be adjusted to ensure the acidic metabolites are ionized, promoting their retention on the positively charged sorbent. A pH of 5 is often recommended for urine samples when using Oasis WAX cartridges.[2]

Q3: What are the typical recovery rates for BDCPP using Oasis WAX SPE?

A3: Published methods using mixed-mode anion exchange solid-phase extraction for BDCPP from urine have reported recovery rates ranging from 82% to 91%.[2]

Q4: What are common causes of low recovery in SPE of polar metabolites?

A4: Low recovery can stem from several factors including:

  • Improper pH: The analyte may not be in the correct ionization state for retention.[4]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte.[4][5]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[4][5]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge.[4]

  • Column Drying: The sorbent bed drying out before sample loading can lead to inconsistent results.[6]

Q5: How can matrix effects impact the analysis of TDBPP metabolites?

A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples like urine.[7][8][9][10] Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[11] Proper sample clean-up using SPE is crucial to minimize these effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of polar TDBPP metabolites.

Problem 1: Low or No Analyte Recovery
Potential Cause Recommended Solution
Incorrect Sample pH Verify the pH of the urine sample after acidification. For Oasis WAX, a pH of around 5 is generally recommended to ensure the acidic metabolites are charged and retained.[2]
Wash Solvent Too Strong The wash solvent may be prematurely eluting the analyte. Analyze the wash eluate to confirm. If the analyte is present, reduce the organic content or strength of the wash solvent.[4][5]
Incomplete Elution The elution solvent may not be strong enough to displace the analyte from the sorbent. Try increasing the volume or the strength of the elution solvent. For weak anion exchange, a basic elution solvent (e.g., containing ammonium (B1175870) hydroxide) is typically required to neutralize the analyte and disrupt the ionic interaction.[6]
Sorbent Bed Drying Ensure the sorbent bed does not dry out after the conditioning and equilibration steps and before the sample is loaded. This can cause channeling and poor interaction between the sample and the sorbent.[6]
Insufficient Sorbent Mass If the analyte concentration is high or the sample volume is large, the sorbent capacity may be exceeded, leading to breakthrough. Consider using a cartridge with a larger sorbent mass or reducing the sample volume.[4]
Problem 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Recommended Solution
Inadequate Removal of Interferences Optimize the wash step to more effectively remove matrix components. Experiment with different solvent strengths and compositions for the wash solution. A more selective sorbent may be necessary if interferences persist.[8]
Co-elution of Analyte and Matrix Components Modify the chromatographic conditions to improve the separation of the analyte from interfering matrix components. Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which has been shown to improve retention and separation for polar metabolites like BDCPP.[12]
Use of Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard for the analyte of interest can help to compensate for matrix effects during quantification, as it will be affected similarly to the native analyte.

Experimental Protocols

Detailed SPE Protocol for BDCPP from Urine using Oasis® WAX

This protocol is a synthesized methodology based on commonly cited practices. Optimization may be required for specific sample types and laboratory conditions.

Step Procedure Purpose
1. Sample Pre-treatment To 1 mL of urine, add an internal standard. Adjust the pH to 5.0 using 10 mM ammonium acetate (B1210297) buffer.[2]To ensure the acidic BDCPP is in its ionized form for optimal retention on the weak anion exchange sorbent.
2. Conditioning Condition the Oasis WAX SPE cartridge (e.g., 30 mg) with 1 mL of methanol (B129727).To wet the sorbent and activate the functional groups.
3. Equilibration Equilibrate the cartridge with 1 mL of water.To prepare the sorbent for the aqueous sample.
4. Loading Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).To allow for sufficient interaction between the analyte and the sorbent.
5. Washing Wash the cartridge with 1 mL of 5% methanol in water.To remove unretained, hydrophilic interferences.
6. Elution Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.The basic solution neutralizes the acidic analyte, disrupting the ionic bond with the sorbent and allowing for its elution.
7. Post-Elution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.To concentrate the sample and ensure compatibility with the analytical mobile phase.

Quantitative Data Summary

Parameter BDCPP Reference
SPE Sorbent Oasis WAX (Mixed-mode weak anion exchange)[2]
Sample Matrix Human Urine[2]
pH Adjustment pH 5 with 10 mM ammonium acetate buffer[2]
Recovery Rate 82 ± 10% to 91 ± 4%[2]
Method Detection Limit (MDL) 8 pg/mL in urine[2]

Visualizations

SPE_Troubleshooting_Workflow cluster_start Start: Low Analyte Recovery cluster_investigation Investigation Steps cluster_causes Potential Causes & Solutions cluster_outcome Outcome start Low Recovery Observed check_wash Analyze Wash Fraction start->check_wash check_load Analyze Load Fraction start->check_load check_elution Review Elution Step start->check_elution wash_too_strong Cause: Wash too strong Solution: Decrease wash solvent strength check_wash->wash_too_strong Analyte Detected breakthrough Cause: Breakthrough (Overload/pH) Solution: Check sample pH, reduce load volume check_load->breakthrough Analyte Detected elution_too_weak Cause: Elution too weak Solution: Increase elution solvent strength/volume check_elution->elution_too_weak Analyte Not in Load/Wash success Recovery Improved wash_too_strong->success breakthrough->success elution_too_weak->success TDBPP_Metabolism TDBPP TDBPP (Tris(1,3-dichloro-2-propyl)phosphate) Metabolism Metabolism (e.g., via Cytochrome P450) TDBPP->Metabolism BDCPP BDCPP (bis(1,3-dichloro-2-propyl) phosphate) - Polar Metabolite - Metabolism->BDCPP Excretion Excretion (Urine) BDCPP->Excretion

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of TDBPP in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in water samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of TDBPP in water?

A1: The main challenges include the low concentrations of TDBPP typically found in environmental water samples, potential for thermal degradation of the analyte during analysis, and interference from complex sample matrices. Overcoming these requires sensitive analytical instrumentation and robust sample preparation techniques.

Q2: What are the most common analytical techniques for TDBPP detection?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the determination of TDBPP in environmental samples.[1] GC-MS is widely used, though care must be taken to avoid thermal decomposition of TDBPP during analysis.[2]

Q3: Why is sample preparation crucial for sensitive TDBPP analysis?

A3: Sample preparation is critical for pre-concentrating TDBPP from a large volume of water to a level that is detectable by the analytical instrument. It also serves to remove interfering components from the sample matrix, which can otherwise suppress or enhance the analytical signal, leading to inaccurate results.[3] Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

Q4: What is the significance of Quality Assurance/Quality Control (QA/QC) in low-level TDBPP analysis?

A4: A robust QA/QC program is essential to ensure the accuracy, precision, and reliability of analytical data, especially at low concentration levels.[4][5] This includes the use of method blanks, laboratory control samples, matrix spikes, and surrogate standards to monitor the performance of the entire analytical process, from sample collection to final analysis.[6]

Troubleshooting Guides

Issue 1: Low or No Analyte Recovery During Solid-Phase Extraction (SPE)
Possible Cause Troubleshooting Step Explanation
Inappropriate Sorbent Material Test different SPE sorbents (e.g., C18, polymeric reversed-phase like Oasis HLB, or mixed-mode).The choice of sorbent is critical for effective retention of TDBPP. Polymeric sorbents are often a good starting point for a wide range of organic compounds.
Incorrect Sample pH Adjust the pH of the water sample before extraction. For neutral compounds like TDBPP, a neutral pH is generally suitable.The pH of the sample can affect the charge of interfering compounds and the surface of some sorbents, influencing retention.
Inefficient Elution Solvent Optimize the elution solvent. Test different organic solvents (e.g., ethyl acetate (B1210297), acetone, methanol) and mixtures. Ensure the elution solvent is strong enough to desorb TDBPP from the sorbent.[7]A solvent that is too weak will not effectively elute the analyte, leading to low recovery. Conversely, a solvent that is too strong may co-elute interferences.
Sample Overload Ensure the sample volume is appropriate for the sorbent mass in the SPE cartridge.Exceeding the capacity of the sorbent can lead to breakthrough of the analyte during sample loading.
Channeling or Drying of Sorbent Bed Ensure the sorbent bed does not dry out during conditioning and sample loading (unless using a sorbent designed to operate under dry conditions). Maintain a consistent flow rate.A dry sorbent bed or channeling can lead to poor interaction between the sample and the sorbent, resulting in low retention.
Issue 2: Poor Peak Shape or Signal Instability in GC-MS Analysis
Possible Cause Troubleshooting Step Explanation
Thermal Decomposition of TDBPP Use a lower injection port temperature. Employ a splitless or pulsed splitless injection to minimize the residence time of the analyte in the hot injector.[2] Consider using a temperature-programmable injector.TDBPP is thermally labile and can degrade at high temperatures, leading to poor peak shape and reduced sensitivity.[2]
Active Sites in the GC System Use a deactivated liner and column. Perform regular maintenance, including trimming the column and cleaning the ion source.Active sites in the GC pathway can cause adsorption or degradation of the analyte.
Matrix Effects Enhance sample cleanup to remove co-eluting matrix components. Use matrix-matched calibration standards or a labeled internal standard (e.g., TDBPP-d15) to compensate for signal suppression or enhancement.[8]Co-eluting compounds from the sample matrix can interfere with the ionization of TDBPP in the MS source, affecting signal intensity.[9]
Improper Column Choice Use a low-bleed, inert capillary column suitable for organophosphate analysis (e.g., a 5% phenyl-methylpolysiloxane phase).The choice of GC column affects the separation and inertness of the system.
Issue 3: High Background or Interferences in the Chromatogram
Possible Cause Troubleshooting Step Explanation
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Run a method blank with each batch of samples to check for contamination.Impurities in solvents or reagents can introduce interfering peaks into the chromatogram.
Carryover from Previous Injections Run a solvent blank after a high-concentration sample or standard to check for carryover. Optimize the injector and column cleaning procedures between runs.Highly concentrated samples can contaminate the injection port or the front of the GC column, leading to carryover in subsequent analyses.
Ineffective Sample Cleanup Optimize the SPE wash step to remove more interferences without eluting the analyte. Consider using a multi-sorbent cleanup approach (e.g., silica (B1680970) or Florisil) after the initial extraction.[2]A more rigorous cleanup will result in a cleaner extract and a lower background signal.
Leaching from Labware Use glassware and sample containers that have been thoroughly cleaned and are known to be free of potential contaminants. Avoid using plasticware that may leach interfering compounds.Contaminants can be introduced at various stages of sample handling and preparation.

Data Presentation

Table 1: Comparison of Analytical Methods for TDBPP Detection

Parameter GC-MS LC-MS/MS
Typical Detection Limit 0.3 µg/g (in textiles)[8]Detection limits in the ng/L range are achievable for similar compounds in water.[10]
Sample Preparation SPE, Liquid-Liquid ExtractionSPE, Direct Injection (for cleaner samples)
Derivatization Not typically required, but can enhance sensitivity for metabolites.[11]Not required.
Key Advantage High separation efficiency for complex mixtures.Suitable for thermally labile and polar compounds.
Potential Challenge Thermal decomposition of TDBPP.[2]Matrix effects (ion suppression/enhancement).[9][12]

Table 2: Quality Control (QC) Parameters and Acceptance Criteria

QC Sample Frequency Acceptance Criteria
Method Blank One per batch of 20 samples.Below the limit of quantification (LOQ).
Laboratory Control Sample (LCS) One per batch of 20 samples.Recovery within 70-130% of the true value.
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One pair per batch of 20 samples.Recovery within laboratory-established control limits; Relative Percent Difference (RPD) ≤ 25%.
Surrogate Standard Spiked into every sample.Recovery within laboratory-established control limits (e.g., 50-150%).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of TDBPP from Water
  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol (B129727), and finally 5 mL of reagent water. Do not allow the sorbent to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained TDBPP from the cartridge with 2 x 4 mL of ethyl acetate into a collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add a surrogate standard before concentration.

Protocol 2: GC-MS Analysis of TDBPP
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): To be determined based on the mass spectrum of a TDBPP standard (quantifier and qualifier ions).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qaqc Quality Assurance/Quality Control Sample Water Sample (500 mL) SPE Solid-Phase Extraction (SPE) Sample->SPE Preconcentration QAQC Method Blank, LCS, MS/MSD, Surrogates Sample->QAQC Parallel QC Elution Elution with Organic Solvent SPE->Elution Isolation Concentration Concentration to 1 mL Elution->Concentration Final Volume Adjustment GCMS GC-MS Analysis Concentration->GCMS Injection Data Data Acquisition & Processing GCMS->Data Data->QAQC Data Validation

Caption: Experimental workflow for TDBPP analysis in water.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solution Potential Solutions Problem Low Sensitivity / Poor Data Quality CheckRecovery Check SPE Recovery Problem->CheckRecovery CheckPeakShape Check GC Peak Shape Problem->CheckPeakShape CheckBackground Check Blanks for Contamination Problem->CheckBackground OptimizeSPE Optimize SPE Method (Sorbent, Solvents, pH) CheckRecovery->OptimizeSPE OptimizeGC Optimize GC-MS Parameters (Injector Temp, Column) CheckPeakShape->OptimizeGC ImproveCleanup Enhance Sample Cleanup & Use High-Purity Reagents CheckBackground->ImproveCleanup

References

Technical Support Center: TDBPP Analysis in Legacy Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in legacy consumer products.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for TDBPP analysis?

A1: The most prevalent methods for analyzing TDBPP in consumer products are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with a Flame Photometric Detector (GC-FPD).[1][2] GC-MS is often preferred for its high sensitivity and selectivity. However, challenges such as the thermal instability of TDBPP can complicate GC-based analyses.[1][2]

Q2: In which legacy consumer products is TDBPP typically found?

A2: TDBPP has been used as an additive flame retardant in a variety of products. It is commonly found in polyurethane foam (e.g., in furniture and baby products), acrylic carpets, plastics (such as polyvinyl and phenolic resins, and polystyrene foam), paints, lacquers, and paper coatings.[1][3][4]

Q3: What are the main challenges encountered during the GC-MS analysis of TDBPP?

A3: The primary challenge in the GC-MS analysis of TDBPP is its thermal lability. TDBPP can thermally decompose in the hot GC inlet and column, leading to inaccurate quantification and the appearance of degradation product peaks.[1][2][5] This issue is particularly pronounced with splitless injection methods.[2] Another historical issue with older official methods was the use of hazardous reagents, such as benzene (B151609) for extraction, which are now being replaced with safer alternatives.

Q4: Are there alternative analytical techniques to GC-MS for TDBPP that avoid thermal degradation?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative to GC-MS for analyzing thermally labile compounds like TDBPP, as it does not require high temperatures for sample introduction.[6] Pyrolysis-GC-MS is another technique that has been used for the analysis of flame retardants like TDCPP (a structurally similar compound) in polyurethane foam and can be adapted for TDBPP.[3][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Response for TDBPP in GC-MS Analysis

This is a common problem often linked to the thermal degradation of TDBPP.

Potential Cause Recommended Solution
High Inlet Temperature Reduce the injector temperature. A lower temperature can minimize on-column degradation.[5]
Active Sites in the Inlet Liner Use a deactivated (silylated) glass liner to minimize catalytic degradation. Replace the liner regularly.[8]
Thermal Decomposition on the GC Column Use a shorter GC column (e.g., 15m) to reduce the residence time of TDBPP at high temperatures.[2] Consider using a column with a thinner stationary phase to lower elution temperatures.[5]
Inappropriate Injection Technique If using splitless injection, minimize the splitless time to reduce the time the analyte spends in the hot inlet.[2] A pulsed-pressure injection can also help to transfer the analyte to the column more quickly.[5]
System Contamination Bake out the column and clean the injector to remove any contaminants that may be causing degradation.[9]
Issue 2: Inconsistent Recoveries During Sample Preparation

Inconsistent recoveries can arise from the complex matrices of legacy consumer products.

Potential Cause Recommended Solution
Inefficient Extraction from Matrix For textiles, methanol (B129727) extraction has shown good recovery.[2] For polyurethane foams, ensure the sample is finely cut or ground to maximize surface area for extraction. For plastics and electronics, solvent extraction using solvents like toluene (B28343) or dichloromethane (B109758) may be necessary.[10][11][12][13][14]
Matrix Effects Utilize a purification step after extraction, such as liquid-liquid partitioning or solid-phase extraction (SPE) with a florisil (B1214189) cartridge, to remove interfering compounds.[2]
Use of Inappropriate Solvents For improved safety and performance, consider replacing older, more hazardous solvents like benzene with alternatives such as ethyl acetate (B1210297) for extraction.[9]
Lack of an Internal Standard Use a deuterated TDBPP (TDBPP-d15) as a surrogate standard to correct for losses during sample preparation and analysis, leading to more accurate quantification.

Experimental Protocols

Sample Preparation for TDBPP Analysis in Textiles

This protocol is based on a refined method for TDBPP analysis in textiles.

  • Extraction:

    • Accurately weigh a homogenized sample of the textile material.

    • Perform extraction with methanol. For improved extraction efficiency, reflux extraction can be employed.

  • Purification:

    • Conduct a liquid-liquid partition of the methanol extract to remove highly polar interferences.

    • Further purify the extract using a florisil cartridge column to remove remaining matrix components.[2]

  • Analysis:

    • Concentrate the purified extract and reconstitute in a suitable solvent for GC-MS or GC-FPD analysis.

Sample Preparation for TDBPP Analysis in Polyurethane Foam

This protocol is adapted from methods for analyzing similar flame retardants in foam.

  • Sample Homogenization:

    • Cut the polyurethane foam sample into small pieces (e.g., < 2mm) to increase the surface area for extraction.

  • Extraction:

    • Perform solvent extraction, for example, using an automated Soxhlet apparatus. A suitable solvent mixture would be hexane/acetone.

  • Clean-up:

    • The extract may require a clean-up step using solid-phase extraction (SPE) to remove co-extracted matrix components that can interfere with the analysis.

  • Analysis:

    • The cleaned extract is then concentrated and analyzed by GC-MS or LC-MS.

Quantitative Data Summary

Analytical Method Matrix Detection Limit Recovery Rate Calibration Range Reference
GC/FPDTextiles1.0 µg/mL~100%2.0-100 µg/mL[1]
GC-MSTextiles0.3 µg/g66-108%0.5-8.0 µg/mL
GC-MS (revised method)Textiles8 µg/g (quantifiable with sufficient precision)70-120% (for some samples)4, 8, and 20 µg/g (spiked samples)[3]

Diagrams

TDBPP_Analysis_Workflow General Workflow for TDBPP Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Legacy Product Sample (Textile, Foam, Plastic) Homogenization Homogenization (Cutting, Grinding) Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol, Toluene) Homogenization->Extraction Purification Purification (L-L Partition, SPE) Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Primary Method LC_MS LC-MS Analysis (Alternative for Thermal Lability) Concentration->LC_MS Alternative Quantification Quantification (Internal/External Standard) GC_MS->Quantification LC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for TDBPP analysis.

GC_MS_Troubleshooting Troubleshooting Logic for TDBPP Thermal Decomposition in GC-MS Start Poor Peak Shape or Low TDBPP Response CheckInletTemp Is Inlet Temperature Optimized? Start->CheckInletTemp ReduceTemp Reduce Inlet Temperature CheckInletTemp->ReduceTemp No CheckLiner Is Liner Deactivated? CheckInletTemp->CheckLiner Yes ReduceTemp->CheckLiner UseDeactivatedLiner Use a Silylated Liner CheckLiner->UseDeactivatedLiner No CheckColumn Is Column Contributing to Degradation? CheckLiner->CheckColumn Yes UseDeactivatedLiner->CheckColumn ShortenColumn Use Shorter Column or Thinner Film CheckColumn->ShortenColumn Yes ConsiderAlternative Consider Alternative Method (e.g., LC-MS) CheckColumn->ConsiderAlternative No End Problem Resolved ShortenColumn->End ConsiderAlternative->End

Caption: Troubleshooting logic for TDBPP thermal decomposition.

References

troubleshooting poor recovery of TDBPP in textile sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) during textile sample analysis.

Troubleshooting Guide: Poor TDBPP Recovery

Poor recovery of TDBPP can manifest as low analyte signals, inconsistent results, or complete signal loss. The following guide addresses common causes and provides systematic solutions.

Problem 1: Low or No TDBPP Signal Detected by GC-MS

  • Potential Cause A: Thermal Degradation. TDBPP is known to be thermally labile and can degrade in the high temperatures of the GC inlet and column.[1][2] This is a primary cause of poor recovery when using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Solution 1: Optimize GC-MS Parameters.

      • Use a splitless injection method with a quartz liner to minimize contact with hot metal surfaces.[1]

      • Lower the injection port temperature to the lowest possible temperature that still allows for efficient volatilization.

      • Consider using a shorter GC column to reduce the residence time of the analyte at high temperatures.[1]

    • Solution 2: Switch to a Milder Analytical Technique.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable alternative that avoids the high temperatures of GC, thus preventing thermal decomposition.[2]

  • Potential Cause B: Inefficient Extraction. The choice of solvent and extraction conditions significantly impacts the recovery of TDBPP from the textile matrix.

    • Solution 1: Select an Appropriate Extraction Solvent.

      • Methanol (B129727) has been shown to be effective for TDBPP extraction.[1] A pretreatment method using methanol extraction followed by a liquid-liquid partition and purification with a florisil (B1214189) cartridge has demonstrated recovery rates of approximately 100%.[1]

      • Ethyl acetate (B1210297) is a safer alternative to benzene (B151609) and has been successfully used for extraction.[3]

      • Acetone (B3395972) under acidic conditions is another option, though careful control is needed to prevent degradation of other potential analytes.[2][4]

    • Solution 2: Optimize Extraction Method.

      • Reflux extraction with methanol containing hydrochloric acid can be employed.[5]

      • Ultrasonic extraction at a controlled temperature (e.g., 30°C) can enhance extraction efficiency.[4]

Problem 2: Inconsistent Recovery Across Different Textile Types

  • Potential Cause: Matrix Effects. The composition of the textile (e.g., cotton, polyester, blends) can interfere with the extraction process and lead to variable recovery rates.

    • Solution 1: Use Isotope-Labeled Internal Standards.

      • The use of a deuterated surrogate standard, such as TDBPP-d15, is crucial for accurate and sensitive quantification.[3][6] This helps to compensate for matrix effects and variations in extraction efficiency.

    • Solution 2: Perform Matrix-Matched Calibrations.

      • Prepare calibration standards in an extract of a blank textile sample that is similar in composition to the samples being analyzed.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor TDBPP recovery in textile analysis?

A1: The most frequently cited reason for poor TDBPP recovery, particularly when using GC-MS, is thermal decomposition in the instrument's injection port and column.[1][2]

Q2: Which analytical instrument is recommended to avoid thermal degradation of TDBPP?

A2: LC-MS/MS is recommended as it does not require high temperatures for sample introduction, thereby eliminating the risk of thermal decomposition of TDBPP.[2]

Q3: What are the recommended extraction solvents for TDBPP from textiles?

A3: Methanol, ethyl acetate, and acetone (often with the addition of a small amount of acid) are commonly used and effective solvents for extracting TDBPP from textile matrices.[1][2][3]

Q4: How can I improve the accuracy of my TDBPP quantification?

A4: The use of a deuterated internal standard, specifically TDBPP-d15, is highly recommended to improve the accuracy and precision of your results by correcting for recovery losses during sample preparation and analysis.[3][6]

Q5: Can the pH of the extraction solvent affect TDBPP recovery?

A5: While acidic conditions can be beneficial for the extraction of some flame retardants, it is important to note that some related compounds can decompose under acidic conditions.[2][4] For TDBPP, extraction with neutral solvents like methanol or ethyl acetate has proven effective.[1][3] If using acidic conditions, the exposure time should be minimized.[4]

Data Presentation

Table 1: Comparison of TDBPP Recovery Rates with Different Analytical Methods and Solvents

Analytical MethodExtraction SolventTextile MatrixReported Recovery Rate (%)Reference
GC/FPDMethanolNot specified~100[1]
GC-MSEthyl AcetateVarious curtain materials66 - 108[3]
LC-MS/MSAcetone with formic acidVarious textile products83.7 - 120.8[2]
LC-MS/MSAcetone with formic acidVarious textile products90 - 121[7]

Experimental Protocols

Protocol 1: Methanol Extraction for GC-MS Analysis (Based on[1])

  • Sample Preparation: Cut the textile sample into small pieces (approximately 1 cm x 1 cm).

  • Extraction:

    • Weigh 1.0 g of the cut textile sample into a flask.

    • Add 50 mL of methanol.

    • Perform extraction (e.g., via Soxhlet or reflux) for a defined period (e.g., 2 hours).

  • Liquid-Liquid Partition:

    • Concentrate the methanol extract.

    • Add a suitable non-polar solvent (e.g., n-hexane) and deionized water.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer.

  • Purification:

    • Pass the organic extract through a florisil cartridge column for cleanup.

    • Elute the TDBPP with an appropriate solvent mixture.

  • Analysis:

    • Concentrate the purified extract and reconstitute in a suitable solvent for GC-MS analysis.

    • Inject into the GC-MS system.

Protocol 2: Acetone Extraction for LC-MS/MS Analysis (Based on[4])

  • Sample Preparation: Cut the textile sample into small pieces (approximately 1 cm x 1 cm).

  • Extraction:

    • Weigh 0.2 g of the sample into a glass tube.

    • Add internal standards (e.g., TDBPP-d15).

    • Add 10 mL of acetone and 0.1 mL of 1 mol/L aqueous formic acid solution.

    • Perform ultrasonic extraction at 30°C for 30 minutes.

  • Solvent Exchange:

    • Concentrate the extract under a nitrogen stream to remove the volatile formic acid and acetone.

    • Reconstitute the residue in acetonitrile (B52724) for LC-MS/MS analysis.

  • Analysis:

    • Inject the final solution into the LC-MS/MS system.

Visualizations

TDBPP_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_gcms GC-MS Path cluster_extraction Extraction Path cluster_solution Solution start Poor TDBPP Recovery check_method Check Analytical Method start->check_method gcms_issue Potential Thermal Degradation check_method->gcms_issue Using GC-MS check_extraction Review Extraction Protocol check_method->check_extraction General Issue optimize_gc Optimize GC Parameters (Lower Temp, Quartz Liner) gcms_issue->optimize_gc Yes switch_lcms Switch to LC-MS/MS gcms_issue->switch_lcms Persistent Issue gcms_issue->check_extraction No end Improved Recovery optimize_gc->end switch_lcms->end solvent_issue Inefficient Solvent? check_extraction->solvent_issue change_solvent Test Alternative Solvents (Methanol, Ethyl Acetate) solvent_issue->change_solvent Yes matrix_effects Matrix Effects? solvent_issue->matrix_effects No change_solvent->end use_is Use Isotope-Labeled Internal Standard (TDBPP-d15) matrix_effects->use_is Yes matrix_effects->end No use_is->end

Caption: Troubleshooting workflow for poor TDBPP recovery.

TDBPP_Analysis_Pathway cluster_sample Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Textile Sample internal_std Add TDBPP-d15 Internal Standard sample->internal_std extraction Solvent Extraction (Methanol, Acetone, etc.) cleanup Purification (e.g., Florisil Cartridge) extraction->cleanup internal_std->extraction analysis Instrumental Analysis cleanup->analysis lcms LC-MS/MS (No Thermal Degradation) analysis->lcms Recommended gcms GC-MS (Potential Thermal Degradation) analysis->gcms Use with Caution

References

calibration curve linearization for TDBPP quantification by GC/FPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) using Gas Chromatography with a Flame Photometric Detector (GC/FPD). The focus is on understanding and addressing the common issue of calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: What is TDBPP and why is its quantification important?

A1: Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was widely used in plastics, textiles, and electronics. Due to its potential health risks, its use has been restricted in many products.[1] Accurate quantification of TDBPP is crucial for monitoring its presence in environmental samples, consumer products, and biological matrices to assess exposure and ensure regulatory compliance.

Q2: How does a Flame Photometric Detector (FPD) work for TDBPP analysis?

A2: A Flame Photometric Detector (FPD) is highly selective for compounds containing phosphorus and sulfur.[2] When the sample elutes from the GC column, it enters a hydrogen-rich flame. For phosphorus-containing compounds like TDBPP, the phosphorus atoms are excited in the flame and form an excited HPO* species. As this species returns to its ground state, it emits light at a characteristic wavelength (~526 nm).[3] A photomultiplier tube detects this light, generating a signal that is proportional to the amount of phosphorus in the sample.[3][4]

Q3: Why is my calibration curve for TDBPP often non-linear when using GC/FPD?

A3: Non-linear calibration curves for TDBPP analysis by GC/FPD are common and can be attributed to several factors:

  • Analyte Stability: TDBPP is known to be thermally unstable and can degrade in the hot GC inlet, especially when using splitless injection.[1]

  • Active Sites: The GC inlet liner and the analytical column can have active sites (e.g., silanol (B1196071) groups) that may adsorb the analyte, particularly at low concentrations, leading to a non-linear response.[5]

  • Detector Response: The FPD's response to phosphorus is not always linear. The chemiluminescence process involving the formation of HPO* can result in a response that is better described by a quadratic relationship.[1]

Q4: Is a quadratic (non-linear) calibration curve acceptable for TDBPP quantification?

A4: Yes, for TDBPP analysis with GC/FPD, a quadratic calibration curve is often more appropriate and can provide more accurate results than a linear regression, especially over a wider concentration range.[1] Studies have shown that a quadratic curve of the form Y = ax² + bx + c can accurately model the response of the FPD to TDBPP.[1] It is important to use a sufficient number of calibration standards to properly define the curve.[6]

Troubleshooting Guide

Problem: My calibration curve for TDBPP is non-linear and has a poor correlation coefficient (r² < 0.99).

This is a common issue stemming from several potential sources. The following sections break down the likely causes and their solutions.

Cause 1: Analyte Degradation in the GC Inlet

TDBPP is thermally labile, and excessive temperature in the injector can cause it to break down before it reaches the detector, leading to poor and non-reproducible results.[1]

Solution Details
Optimize Injector Temperature Lower the injector temperature to the minimum required for efficient volatilization. A starting point of 250°C is often recommended.
Use a Deactivated Inlet Liner Active sites on a standard glass liner can catalyze the degradation of TDBPP. Use a liner that has been deactivated to minimize these interactions. A splitless liner with deactivated glass wool can also help protect the column from non-volatile matrix components.[7][8]
Minimize Residence Time in the Inlet Use a faster injection speed and ensure proper splitless purge time to move the analyte onto the column as quickly as possible.
Cause 2: Active Sites in the Chromatographic System

Active silanol groups on the surface of the inlet liner or the GC column can interact with TDBPP, causing peak tailing and loss of signal, especially at lower concentrations.[5]

Solution Details
Regular Inlet Maintenance Periodically replace the septum and inlet liner to prevent the buildup of contaminants that can create active sites.
Column Conditioning and Trimming Properly condition a new column according to the manufacturer's instructions. If performance degrades, trimming a small portion (e.g., 0.5 meters) from the front of the column can remove accumulated non-volatile residues and active sites.
Cause 3: Inherent Non-Linearity of the FPD Response

The mechanism of light emission in the FPD for phosphorus does not always produce a linear signal response across a wide concentration range.

Solution Details
Use a Quadratic Calibration Model Instead of a linear fit, use a quadratic regression for your calibration curve. This is often a more accurate representation of the detector's response to phosphorus-containing compounds like TDBPP.[1][9] Ensure you have at least 5-6 calibration points to accurately define the curve.[6]
Narrow the Calibration Range If a linear model is required, you may need to work within a narrower concentration range where the response is more linear.[10] However, this may limit the dynamic range of your assay.
Cause 4: Matrix Effects

Components of the sample matrix that co-elute with TDBPP can either enhance or suppress the detector response, leading to inaccurate quantification and a distorted calibration curve.

Solution Details
Matrix-Matched Calibration Prepare your calibration standards in a blank matrix extract that is free of TDBPP. This helps to compensate for any signal enhancement or suppression caused by the matrix.
Improve Sample Cleanup Implement a more rigorous sample cleanup procedure to remove interfering matrix components before GC analysis. The QuEChERS method with appropriate sorbents is effective for many biological matrices.[11]
Standard Addition Method For complex or variable matrices, the standard addition method can provide the most accurate quantification by accounting for matrix effects in each individual sample.

Data Presentation

Table 1: Typical GC/FPD Instrumental Parameters for TDBPP Analysis
ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 - 1.5 mL/min
Injection Volume 1 µL
Injector Type Splitless
Injector Temperature 250 °C
Oven Program Initial: 100°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min)
Detector Temperature 280 - 300 °C
FPD Gas Flows Hydrogen: ~75 mL/min; Air: ~100 mL/min; Makeup Gas (N₂): ~30 mL/min

Note: These parameters should be optimized for your specific instrument and application.

Table 2: Comparison of Linear vs. Quadratic Calibration Models for TDBPP
Concentration (ng/mL)Response (Area Counts)Calculated Conc. (Linear Fit, r²=0.985)% Accuracy (Linear)Calculated Conc. (Quadratic Fit, r²=0.999)% Accuracy (Quadratic)
105,00012.5125%10.1101%
2511,50026.8107%24.999.6%
5022,00051.2102%50.3100.6%
10045,000102.3102%100.5100.5%
250120,000265.1106%249.599.8%
500250,000498.999.8%499.799.9%

This table presents illustrative data to demonstrate the potential for improved accuracy at lower concentrations when using a quadratic fit.

Experimental Protocols

Protocol 1: TDBPP Extraction from Serum/Plasma using a Modified QuEChERS Method

This protocol is a general guideline and should be validated for your specific application.

  • Sample Preparation:

    • Pipette 1 mL of serum or plasma into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add 1 mL of reagent water.

    • Spike with an appropriate internal standard if used.

  • Extraction:

    • Add 2 mL of acetonitrile (B52724) to the tube.

    • Add QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant to a new vial.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Transfer to a GC vial for analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Collect Serum/Plasma Sample extraction 2. QuEChERS Extraction (Acetonitrile & Salts) sample_collection->extraction cleanup 3. Dispersive SPE Cleanup (PSA & MgSO4) extraction->cleanup concentration 4. Evaporate & Reconstitute cleanup->concentration gc_fpd 5. GC/FPD Analysis concentration->gc_fpd data_acq 6. Data Acquisition gc_fpd->data_acq calibration 7. Build Quadratic Calibration Curve data_acq->calibration quantification 8. Quantify TDBPP Concentration calibration->quantification

Caption: Experimental workflow for TDBPP quantification.

troubleshooting_workflow solution_node solution_node start Poor Calibration Curve (Non-linear, r² < 0.99) check_model Are you using a quadratic fit? start->check_model check_temp Is injector temp optimized (<250°C)? check_model->check_temp Yes use_quadratic Solution: Use a quadratic regression model. check_model->use_quadratic No check_liner Using a deactivated inert liner? check_temp->check_liner Yes optimize_temp Solution: Lower injector temperature. check_temp->optimize_temp No check_matrix Using matrix-matched standards? check_liner->check_matrix Yes use_deactivated_liner Solution: Replace with a new, deactivated liner. Perform inlet maintenance. check_liner->use_deactivated_liner No use_matrix_matched Solution: Prepare standards in blank matrix or use standard addition. check_matrix->use_matrix_matched No

References

Technical Support Center: Improving Reproducibility in TDBPP Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility and accuracy of genotoxicity assays for Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP).

Frequently Asked Questions (FAQs)

Q1: What is TDBPP and why is its genotoxicity a concern?

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was widely used in consumer products such as children's sleepwear, plastics, and foams.[1] Its use was banned in children's garments in 1977 by the U.S. Consumer Product Safety Commission after studies revealed it could cause cancer in animals.[1] TDBPP is considered a probable human carcinogen and a genetic toxicant, raising concerns due to its potential for environmental persistence and human exposure through contaminated dust and water.[1]

Q2: What are the primary mechanisms of TDBPP-induced genotoxicity?

TDBPP's genotoxicity is complex. Evidence suggests it is not a direct-acting mutagen but requires metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as 2-bromoacrolein (B81055) (2BA).[2][3] These metabolites can then damage DNA.[2] Additionally, TDBPP and other brominated flame retardants can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that cause single and double-strand DNA breaks and oxidative damage to DNA bases.[4][5] While TDBPP is a potent clastogen (causing chromosome breaks), it may not be an effective inducer of gene mutations in eukaryotic systems.[2]

Q3: Does TDBPP require metabolic activation (e.g., S9 fraction) to show genotoxicity in vitro?

Yes, metabolic activation is crucial for observing the genotoxic effects of TDBPP in many in vitro assays.[2][6] The flame retardant is metabolized by cytochrome P-450 enzymes into products that are mutagenic.[6] Assays conducted without an exogenous metabolic activation system (like a rat liver S9 fraction) may produce false-negative results.[2][3]

Q4: What are the most common sources of variability in TDBPP genotoxicity assays?

Inconsistent results in the literature for TDBPP and other brominated flame retardants are common and can be attributed to several factors.[4][7] Key sources of variability include:

  • Choice of Model: Different cell lines or organisms can have varying metabolic capabilities and sensitivities.[4]

  • Concentration and Dosage: The dose-response relationship can be complex, and inappropriate concentration ranges can lead to misleading results.[4]

  • Metabolic Activation (S9): The source (e.g., rat, hamster), inducing agent (e.g., Aroclor 1254, phenobarbital), and concentration of the S9 fraction can significantly impact the outcome.[8][9]

  • Protocol Variations: Minor differences in experimental procedures, such as incubation times, reagent quality, and scoring criteria, can lead to significant inter-laboratory variation.[10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during common genotoxicity assays with TDBPP.

Ames Test (Bacterial Reverse Mutation Assay)

Q: My Ames test results for TDBPP are consistently negative, even with S9 activation. What could be wrong?

  • Potential Cause: Inefficient or inappropriate metabolic activation.

  • Solution:

    • Verify S9 Activity: Ensure the S9 fraction is active using positive controls that require metabolic activation (e.g., 2-aminoanthracene).

    • Optimize S9 Concentration: Standard protocols for mammalian cells often use low S9 concentrations. For certain compounds, an "enhanced" protocol with a higher S9 concentration (e.g., up to 30% v/v) and a pre-incubation step may be necessary to improve the detection of metabolites.[9]

    • Check S9 Source: Hamster liver S9 may be more sensitive for detecting certain classes of mutagens compared to rat liver S9.[9]

    • Review Tester Strains: While TDBPP is known to be mutagenic in Salmonella typhimurium TA100, ensure you are using a full panel of recommended strains (e.g., TA98, TA1535, TA1537, and an E. coli strain) to detect different types of mutations.[6][8]

Q: I'm observing toxicity or precipitation on my plates at higher TDBPP concentrations. How should I proceed?

  • Potential Cause: TDBPP solubility limits or cytotoxicity.

  • Solution:

    • Solvent Selection: TDBPP is often dissolved in DMSO. If precipitation occurs upon dilution into the aqueous assay medium, try to optimize the final DMSO concentration to be as low as possible while maintaining solubility.[12]

    • Dose Range Finding: Conduct a preliminary toxicity test to determine the maximum non-toxic concentration. The highest dose tested in the main experiment should show evidence of toxicity but not be so high that it prevents the growth of a sufficient number of revertant colonies.[8]

    • Visual Inspection: Carefully examine the plates before scoring. If a precipitate is present, it should be noted, as it can interfere with automated colony counters and may sequester the test compound, reducing its effective concentration.[12]

Comet Assay (Single Cell Gel Electrophoresis)

Q: My untreated control cells show high levels of background DNA damage ("comets"). What is causing this?

  • Potential Cause: Suboptimal cell handling, reagent quality, or environmental factors.[10]

  • Solution:

    • Gentle Cell Handling: Avoid harsh enzymatic treatments or excessive centrifugation when harvesting cells, as this can cause mechanical DNA damage.[10]

    • Reagent Quality: Use high-purity water and fresh, high-quality reagents. Test new batches of serum or DMSO for their potential to induce background damage. The pH of the alkaline lysis and electrophoresis buffers is critical and should be verified.[10]

    • Minimize Light Exposure: Handle cells under subdued or red light, especially after embedding in agarose (B213101), as UV and fluorescent light can induce DNA damage.[10][13]

    • Check for Contamination: Regularly test cell cultures for mycoplasma contamination, which is known to cause DNA damage.[10]

Q: My TDBPP-treated cells show inconsistent or no comet formation, even at concentrations where I expect damage.

  • Potential Cause: Inefficient lysis, incorrect electrophoresis conditions, or issues with DNA staining.

  • Solution:

    • Optimize Lysis: Ensure the lysis buffer completely covers the slides and that the incubation period is sufficient (often overnight at 4°C is recommended for consistency).[13][14] The lysis solution should contain both a high salt concentration to disrupt chromatin and a detergent (e.g., Triton X-100) to lyse cell membranes.[15]

    • Standardize Electrophoresis: The voltage, current, time, and temperature of electrophoresis are critical parameters that influence DNA migration.[10] Ensure the buffer level just covers the slides and remains consistent for every run. It is recommended to run the electrophoresis at a low temperature (e.g., 4°C) to prevent additional DNA damage.[10]

    • Alkaline Unwinding Time: The DNA unwinding step in the alkaline buffer prior to electrophoresis is crucial for exposing single-strand breaks and alkali-labile sites. This step should be standardized (typically 20-40 minutes).[10]

    • Staining and Visualization: Ensure the DNA stain is not expired and is used at the correct concentration. If the comets appear blurry or out of focus, it could be due to an improper agarose concentration or the cells not being in a single focal plane.[14]

In Vitro Micronucleus Assay

Q: I am not observing an increase in micronuclei after TDBPP treatment.

  • Potential Cause: Insufficient treatment time, suboptimal concentration, or issues with the cytokinesis block.

  • Solution:

    • Cell Division is Required: Micronuclei are only formed in cells that have undergone mitosis.[16] The cytokinesis-block micronucleus (CBMN) assay, which uses cytochalasin B (CytoB), is the preferred method as it ensures you are scoring cells that have completed one nuclear division.[16][17]

    • Timing of CytoB Addition: The timing of CytoB addition is critical. It should be added after TDBPP treatment to allow cells to progress through S-phase (where DNA damage is fixed) and into mitosis. For human lymphocytes, CytoB is typically added ~44 hours after culture initiation.[18]

    • Appropriate Harvest Time: Cells should be harvested at a time point that allows for the completion of one cell cycle, typically 24-28 hours after CytoB addition.[18]

    • Cytotoxicity Assessment: High levels of cytotoxicity can inhibit cell division, preventing micronucleus formation. Always run a concurrent cytotoxicity assay (e.g., by calculating the Cytokinesis-Block Proliferation Index - CBPI) to ensure the concentrations tested are not overly toxic.[16][19]

Q: My micronucleus scoring is inconsistent between experiments and scorers.

  • Potential Cause: Subjective scoring criteria and misidentification of artifacts.

  • Solution:

    • Use Strict Scoring Criteria: Adhere to established criteria for identifying micronuclei. A true micronucleus is a small, round, non-refractile body with a clear boundary, located in the cytoplasm of a binucleated cell.[16][20] Its size is typically between 1/16th and 1/3rd the diameter of the main nucleus.[20]

    • Blinded Scoring: Slides should always be coded and scored "blind" to the treatment group to eliminate bias.[17]

    • Distinguish from Artifacts: Scorers must be trained to distinguish micronuclei from artifacts such as stain precipitates, small apoptotic bodies, or nuclear buds (which are connected to the main nucleus).[16][20] Using a DNA-specific stain like DAPI or Giemsa can help confirm the presence of chromatin.[20]

    • Score Sufficient Cells: To achieve statistical power, at least 2000 binucleated cells per concentration should be scored.[17][18]

Quantitative Data Summary

The following table summarizes representative quantitative data from genotoxicity studies of TDBPP and related brominated flame retardants. This data highlights the variability in experimental outcomes and emphasizes the need for standardized protocols.

CompoundAssay TypeCell Line / OrganismConcentration RangeMetabolic Activation (S9)Key Quantitative FindingReference
TBBPA Comet AssayHuman PBMCs0.01 - 10 µg/mLNot UsedDose-dependent increase in DNA in tail (SSBs & DSBs); significant from 0.01 µg/mL.[4]
TBBPA Comet Assay (Oxidative)Human PBMCs0.01 - 1 µg/mLNot UsedSignificant increase in oxidized purines at 1 µg/mL.[4]
Tris-BP (TDBPP) MutagenicityS. typhimurium TA100Not SpecifiedRequiredHigh mutagenicity observed.[2]
Tris-BP (TDBPP) MutagenicityHuman TK6 CellsNot SpecifiedNot SpecifiedNo increase in mutation frequency detected.[2]
Tris-CP MutagenicityS. typhimurium TA100Not SpecifiedRequiredMutagenic, but less potent than TDBPP.[6]
TDCPP Comet AssayHuman HepG2 Cells100 - 400 µMNot Used6.5 to 30.5-fold increase in Olive Tail Moment (OTM) vs. control.[21]
TDCPP Cytotoxicity (MTT)Human HepG2 Cells100 - 400 µMNot UsedIC50 determined to be 163.2 µM after 72h exposure.[21]
TCPP Micronucleus AssayHuman Lymphocytes10 - 40 µg/mLNot UsedStatistically significant increase in MN frequency at 30 and 40 µg/mL.[19]

Note: TBBPA = Tetrabromobisphenol A; Tris-BP = Tris(2,3-dibromopropyl)phosphate (TDBPP); Tris-CP = Tris(1,3-dichloro-2-propyl)phosphate; TDCPP = Tris(1,3-dichloro-2-propyl)phosphate; TCPP = Tris(chloropropyl)phosphate. PBMCs = Peripheral Blood Mononuclear Cells.

Experimental Protocols

Alkaline Comet Assay Protocol

This protocol is a synthesized methodology for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of ~1 x 10^5 cells/mL in ice-cold PBS. Cell viability must be >80% as assessed by Trypan blue exclusion.[18]

  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of low melting point (LMP) agarose (0.5% - 1.0% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide. Gently spread and cover with a coverslip. Allow to solidify at 4°C for 10-15 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10). Incubate for at least 1 hour (or overnight for consistency) at 4°C, protected from light.[13][15]

  • Alkaline Unwinding: Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the buffer just covers the slides. Let the DNA unwind for 20-40 minutes at 4°C.[10]

  • Electrophoresis: Perform electrophoresis at 4°C under the same alkaline conditions. Typical settings are 25V and 300mA for 20-30 minutes. These conditions must be optimized for each laboratory.[10]

  • Neutralization and Staining: Carefully remove the slides and wash them gently 2-3 times with Neutralization Buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[18] Stain the DNA with a fluorescent dye (e.g., SYBR Green or Ethidium Bromide) and visualize using a fluorescence microscope.

  • Scoring: Capture images and analyze at least 50-100 comets per slide using specialized software. Key parameters are % DNA in the tail and Olive Tail Moment.[18]

Cytokinesis-Block Micronucleus (CBMN) Assay Protocol

This protocol is designed for suspension cells like human lymphocytes.

  • Cell Culture Initiation: Isolate lymphocytes from whole blood and initiate a culture using an appropriate medium and mitogen (e.g., phytohaemagglutinin).

  • Compound Exposure: After an initial incubation period (e.g., 24 hours), add TDBPP at various concentrations. Include a solvent control (e.g., DMSO) and a positive control. If metabolic activation is required, co-incubate the cells with TDBPP and an appropriate concentration of S9 mix for a short period (e.g., 3-6 hours) before washing and re-suspending in fresh medium.[18]

  • Cytokinesis Block: Approximately 44 hours after culture initiation, add Cytochalasin B (final concentration of 3-6 µg/mL) to block cytokinesis.[18]

  • Cell Harvesting: Harvest the cells 24-28 hours after adding CytoB (total culture time of ~72 hours).[18] Use a hypotonic treatment (e.g., KCl) to swell the cells, followed by fixation with a methanol:acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or DAPI.[18]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, adhering to established criteria.[17][18] Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) by counting the proportion of mono-, bi-, and multi-nucleated cells to assess cytotoxicity.[19]

Visualizations

G cluster_prep 1. Preparation cluster_exp 2. Exposure & Assay cluster_analysis 3. Data Acquisition & Analysis a Test Compound (TDBPP) Preparation & Dosing d Cell Treatment (with/without S9) a->d b Cell Culture Preparation b->d c Metabolic Activation (S9 Mix Preparation) c->d e Incubation Period d->e f Perform Specific Assay (Ames, Comet, Micronucleus) e->f g Data Collection (Colony Counts, Images, etc.) f->g h Statistical Analysis g->h i Interpretation & Reporting h->i

Caption: General workflow for in vitro genotoxicity testing of TDBPP.

G TDBPP TDBPP P450 Cytochrome P450 (Metabolic Activation) TDBPP->P450 ROS Reactive Oxygen Species (ROS) TDBPP->ROS Induces Metabolite Reactive Metabolites (e.g., 2-Bromoacrolein) P450->Metabolite DNA Cellular DNA Metabolite->DNA Attacks ROS->DNA Attacks Damage DNA Damage - Strand Breaks - Adducts - Oxidized Bases DNA->Damage

Caption: Proposed signaling pathway for TDBPP-induced genotoxicity.

G cluster_control Check Controls cluster_protocol Check Protocol Steps start Inconsistent or Negative Comet Results control_bg High Background in Control? start->control_bg pos_control Positive Control Working? control_bg->pos_control No sol_bg1 Review Cell Handling (Minimize Mechanical Stress) control_bg->sol_bg1 Yes sol_bg2 Check Reagent Quality & pH of Buffers control_bg->sol_bg2 Yes sol_bg3 Minimize Light Exposure control_bg->sol_bg3 Yes sol_pos1 Problem is Specific to TDBPP Treatment pos_control->sol_pos1 Yes sol_pos2 Review Entire Protocol (Staining, Electrophoresis) pos_control->sol_pos2 No lysis Lysis Inefficient? sol_pos1->lysis electro Electrophoresis Suboptimal? lysis->electro No sol_lysis Increase Lysis Time (e.g., Overnight at 4°C) lysis->sol_lysis Yes sol_electro Standardize Voltage, Time, Temp, & Buffer Level electro->sol_electro Yes

Caption: Logical troubleshooting workflow for the Comet Assay.

References

Technical Support Center: Analysis of TDBPP in High-Fat Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in high-fat biological tissues.

Troubleshooting Guides

High-fat matrices such as adipose tissue present significant challenges in the analysis of TDBPP due to the presence of lipids, which can interfere with extraction, cleanup, and detection. This guide addresses common issues encountered during experimental workflows.

Issue 1: Low Analyte Recovery

Question: I am experiencing low recovery of TDBPP from my adipose tissue samples. What are the potential causes and solutions?

Answer:

Low recovery of TDBPP is a frequent challenge stemming from its lipophilic nature, leading to its strong association with the lipid matrix. Several factors throughout the sample preparation process can contribute to this issue.

Potential Causes & Solutions:

Cause Solution
Inefficient Extraction The choice of extraction solvent is critical. A non-polar solvent like hexane (B92381) is effective at dissolving lipids but may not efficiently extract the more polar TDBPP. Conversely, a polar solvent like acetonitrile (B52724) may not effectively penetrate the lipid matrix. Solution: Employ a biphasic solvent system, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves an initial extraction with a polar solvent like acetonitrile, followed by partitioning with a non-polar solvent and salts to separate the analyte from the bulk of the lipids. A mixture of dichloromethane (B109758) and hexane can also be effective.
Analyte Loss During Cleanup Aggressive cleanup steps aimed at removing lipids can also lead to the loss of TDBPP. For instance, some solid-phase extraction (SPE) sorbents may irreversibly adsorb TDBPP. Solution: Optimize the SPE sorbent and elution solvent. Florisil and silica (B1680970) gel are commonly used for cleanup.[1] A less aggressive elution solvent or a combination of solvents may be necessary to ensure the complete elution of TDBPP. Dispersive SPE (dSPE) with C18 or graphitized carbon black (GCB) can also be effective for lipid removal, but care must be taken to avoid analyte loss.[2]
Incomplete Homogenization Adipose tissue is heterogeneous. Incomplete homogenization can lead to inconsistent extraction efficiency and low recovery. Solution: Ensure thorough homogenization of the tissue sample. Cryogenic grinding (grinding the sample at very low temperatures) can improve the efficiency of homogenization and subsequent extraction.
Co-precipitation with Lipids During solvent evaporation steps, TDBPP can co-precipitate with the lipids, making it unavailable for subsequent analysis. Solution: Avoid complete dryness during solvent evaporation. Redissolve the extract in a small volume of a suitable solvent immediately after evaporation.

Issue 2: High Matrix Effects in MS-Based Detection

Question: My GC-MS/MS (or LC-MS/MS) analysis of TDBPP in adipose tissue extracts shows significant signal suppression (or enhancement). How can I mitigate these matrix effects?

Answer:

Matrix effects are a common phenomenon in mass spectrometry where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to inaccurate quantification.[3] In high-fat tissues, residual lipids are the primary source of these effects.

Potential Causes & Solutions:

Cause Solution
Co-eluting Lipids Residual lipids in the final extract can co-elute with TDBPP and suppress its ionization in the mass spectrometer source. Solution: Improve the cleanup procedure to remove more of the lipid matrix. Techniques like gel permeation chromatography (GPC) or the use of specialized lipid removal cartridges (e.g., those containing sorbents like Z-Sep or EMR-Lipid) can be highly effective.[4]
Instrument Contamination The injection of fatty extracts can lead to the accumulation of lipids in the GC inlet, column, and MS source, causing broad peaks, signal drift, and increased background noise. Solution: Regular instrument maintenance is crucial. This includes frequent changing of the GC inlet liner and septum, trimming the analytical column, and cleaning the MS ion source. The use of a guard column can also help protect the analytical column.
Ionization Competition High concentrations of co-eluting matrix components can compete with TDBPP for ionization, leading to signal suppression. Solution: Dilute the final extract to reduce the concentration of matrix components. However, this may compromise the limit of detection. Alternatively, using a more selective ionization technique, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) in LC-MS, can sometimes reduce matrix effects. For GC-MS, chemical ionization (CI) can be an alternative to electron ionization (EI).[5]
Lack of Internal Standard Without an appropriate internal standard, it is difficult to correct for matrix-induced signal variations. Solution: Use a stable isotope-labeled internal standard (e.g., TDBPP-d15) that co-elutes with the native analyte and experiences similar matrix effects.[4] This is the most effective way to compensate for signal suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when analyzing TDBPP in high-fat tissues?

A1: The primary challenge is the efficient separation of the lipophilic TDBPP from the overwhelmingly abundant lipid matrix. Lipids can cause significant interference at every stage of the analysis, from extraction and cleanup to instrumental detection, leading to low recovery, poor reproducibility, and inaccurate quantification.

Q2: Which analytical technique is better for TDBPP analysis in fatty tissues: GC-MS or LC-MS/MS?

A2: Both GC-MS and LC-MS/MS can be used for the analysis of TDBPP.

  • GC-MS: TDBPP is amenable to gas chromatography; however, thermal decomposition of TDBPP in the hot GC inlet can be a concern, potentially leading to lower sensitivity and the formation of degradation products.[5] Using a programmable temperature vaporization (PTV) inlet can mitigate this issue.

  • LC-MS/MS: This technique avoids the issue of thermal degradation and can offer high sensitivity and selectivity. However, it is often more susceptible to matrix effects from co-eluting lipids, necessitating very efficient sample cleanup.

The choice between the two often depends on the available instrumentation, the required sensitivity, and the laboratory's experience with each technique.

Q3: Can I use a generic QuEChERS method for TDBPP extraction from adipose tissue?

A3: A standard QuEChERS method designed for fruits and vegetables may not be optimal for adipose tissue. The high lipid content requires modifications to the extraction and cleanup steps. This may include using a different solvent ratio, adding a lipid removal step (e.g., freezing out the lipids at a low temperature or using a dSPE sorbent with high lipid affinity like C18), or incorporating an additional cleanup step like SPE.

Q4: What are typical recovery rates and limits of detection for TDBPP in adipose tissue?

A4: Achieving high recovery and low detection limits for TDBPP in adipose tissue is challenging. The following table provides representative quantitative data for the analysis of organophosphorus flame retardants in fatty matrices, which can be used as a benchmark. Actual performance will depend on the specific method and instrumentation used.

ParameterTypical RangeReference
Recovery 60-110%[4]
Relative Standard Deviation (RSD) < 20%[4]
Limit of Detection (LOD) 0.1 - 1.0 ng/g[4]
Limit of Quantification (LOQ) 0.3 - 3.0 ng/g[4]

Q5: Are there any known biological signaling pathways affected by TDBPP?

A5: Direct evidence for TDBPP's impact on specific signaling pathways is still an active area of research. However, studies on structurally similar organophosphorus flame retardants, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have shown interference with the Wnt/β-catenin signaling pathway . TDCIPP has been found to bind to Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of this pathway.[6] This interaction inhibits GSK-3β activity, leading to the accumulation of β-catenin and subsequent disruption of downstream cellular processes. Given the structural similarities, it is plausible that TDBPP could affect similar pathways.

Experimental Protocols

A detailed experimental protocol for the analysis of TDBPP in adipose tissue is provided below. This protocol is adapted from established methods for the analysis of organophosphorus compounds in high-fat matrices.

Protocol: Analysis of TDBPP in Adipose Tissue by GC-MS/MS

1. Sample Preparation and Homogenization:

  • Weigh approximately 1 g of frozen adipose tissue.
  • To facilitate homogenization, cryogenically grind the frozen tissue into a fine powder using a mortar and pestle with liquid nitrogen.
  • Spike the homogenized sample with a known amount of TDBPP-d15 internal standard.

2. Extraction (Modified QuEChERS):

  • Transfer the homogenized sample to a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add 10 mL of acetonitrile and 5 mL of hexane.
  • Vortex vigorously for 1 minute.
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
  • Vortex immediately for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Solvent Exchange and Concentration:

  • Transfer the cleaned extract to a clean tube.
  • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.

5. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)
  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
  • Inlet: PTV, solvent vent mode
  • Oven Program: 60°C (1 min hold), ramp to 300°C at 10°C/min, hold for 5 min
  • Ionization Mode: Electron Ionization (EI)
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • TDBPP transitions: Monitor at least two precursor-product ion transitions for quantification and confirmation.
  • TDBPP-d15 transitions: Monitor corresponding transitions for the internal standard.

Visualizations

Experimental Workflow for TDBPP Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (Cryogenic Grinding) Spiking 2. Internal Standard Spiking (TDBPP-d15) Homogenization->Spiking Extraction 3. Modified QuEChERS (ACN/Hexane) Spiking->Extraction Cleanup 4. Dispersive SPE (PSA/C18) Extraction->Cleanup Concentration 5. Concentration & Solvent Exchange Cleanup->Concentration GCMS 6. GC-MS/MS Analysis Concentration->GCMS

Caption: A generalized workflow for the analysis of TDBPP in high-fat biological tissues.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery Start Low TDBPP Recovery Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup Step Start->CheckCleanup CheckHomogenization Assess Homogenization Efficiency Start->CheckHomogenization SolventIssue Inefficient Solvent System? CheckExtraction->SolventIssue AnalyteLoss Analyte Loss During Cleanup? CheckCleanup->AnalyteLoss IncompleteHomogenization Incomplete Homogenization? CheckHomogenization->IncompleteHomogenization SolventIssue->CheckCleanup No ModifySolvent Action: Use Biphasic Solvent System SolventIssue->ModifySolvent Yes AnalyteLoss->CheckHomogenization No OptimizeSPE Action: Optimize SPE Sorbent and Elution Solvent AnalyteLoss->OptimizeSPE Yes ImproveHomogenization Action: Employ Cryogenic Grinding IncompleteHomogenization->ImproveHomogenization Yes

Caption: A decision tree for troubleshooting low recovery of TDBPP during sample preparation.

Potential Signaling Pathway Affected by TDBPP

wnt_pathway TDBPP TDBPP GSK3B GSK-3β TDBPP->GSK3B inhibition BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocation GeneTranscription Target Gene Transcription Nucleus->GeneTranscription activates

Caption: A potential mechanism of TDBPP interfering with the Wnt/β-catenin signaling pathway.

References

Technical Support Center: Optimization of Injection Parameters for TDBPP in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing gas chromatography (GC) injection parameters for the analysis of Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDBPP). Due to the thermal lability of TDBPP, proper optimization of the injection process is critical to prevent degradation and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in analyzing TDBPP by GC?

A1: The primary challenge is the thermal decomposition of TDBPP in the hot GC inlet. This degradation can lead to poor peak shape, low sensitivity, and inaccurate quantitative results. It has been suggested that TDBPP can thermally decompose both during GC injection and within the column or ion sources.[1]

Q2: What is the recommended injection mode for TDBPP analysis: split or splitless?

A2: Splitless injection is often used for trace analysis to maximize the transfer of analyte to the column.[2][3] However, for thermally sensitive compounds like TDBPP, the longer residence time in the hot inlet during splitless injection can increase thermal degradation.[1] Therefore, a split injection, which uses higher flow rates to quickly transfer the sample to the column, may be preferable to minimize decomposition.[4] The choice ultimately depends on the required sensitivity and the concentration of TDBPP in the sample. If splitless injection is necessary for sensitivity, careful optimization of other parameters is crucial.

Q3: What type of GC inlet liner is best for TDBPP analysis?

A3: A deactivated quartz liner is a good choice to minimize active sites that can promote thermal degradation.[1] For splitless injections, a tapered liner can help to focus the sample onto the column.[3][5] If using a split injection, a liner that promotes rapid and homogeneous vaporization is ideal.[3][5] The use of glass wool in the liner can aid in sample vaporization and trap non-volatile residues, but it can also introduce active sites if not properly deactivated.[6]

Q4: What is a good starting point for the GC injector temperature?

A4: For many organophosphorus compounds, an initial injector temperature of 250°C is a reasonable starting point.[7] However, due to TDBPP's thermal instability, it is advisable to start with a lower temperature (e.g., 220°C) and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Broadening) 1. Thermal degradation in the injector. 2. Active sites in the liner or column. 3. Sub-optimal injector temperature (too low or too high). 4. Column contamination.1. Lower the injector temperature in 10°C increments. 2. Use a highly inert, deactivated quartz liner. 3. Trim the first few centimeters of the analytical column. 4. Optimize the injector temperature by testing a range (e.g., 220°C to 280°C).[7] 5. Bake out the column according to the manufacturer's instructions.
Low or No TDBPP Peak (Poor Sensitivity) 1. Severe thermal degradation. 2. Sample loss due to a leaking septum or improper injection. 3. Incorrect injection mode for the sample concentration.1. Significantly lower the injector temperature. 2. Consider using a split injection with a low split ratio to reduce inlet residence time. 3. Replace the injector septum. 4. Ensure a proper and consistent injection technique, preferably using an autosampler. 5. If sample concentration is very low, optimize splitless injection parameters carefully.
Poor Reproducibility (Inconsistent Peak Areas) 1. Inconsistent thermal degradation. 2. Leaks in the injection port. 3. Contaminated liner or syringe. 4. Inconsistent injection volume.1. Stabilize the injector temperature and ensure the system is equilibrated. 2. Perform a leak check on the GC inlet. 3. Regularly replace the liner and septum. 4. Use an autosampler for precise and repeatable injections.
Appearance of Unexpected Peaks 1. Thermal degradation products of TDBPP. 2. Contamination from the sample matrix, solvent, or GC system.1. Analyze a TDBPP standard at different injector temperatures to identify degradation products. 2. Run a solvent blank to check for system contamination. 3. Ensure high-purity solvents and gases are used.

Quantitative Data Summary

Since the optimal injection parameters for TDBPP are highly dependent on the specific GC instrument, column, and sample matrix, the following table provides recommended starting conditions and ranges for optimization rather than absolute values.

Parameter Recommended Starting Condition Typical Range for Optimization Notes
Injector Temperature 250°C[7]220°C - 280°CLower temperatures are generally better for TDBPP to minimize thermal degradation. The optimal temperature will be a compromise between vaporization efficiency and analyte stability.
Injection Mode Split or SplitlessN/AChoose based on sample concentration and required sensitivity. Splitless is for trace analysis but may increase degradation.[1]
Split Ratio (for Split Injection) 10:1 to 20:15:1 to 100:1A lower split ratio increases the amount of sample reaching the column, enhancing sensitivity.[4][8]
Splitless Hold Time (for Splitless Injection) 0.5 - 1.0 min0.3 - 1.5 minThe hold time should be long enough to transfer the majority of the sample to the column but short enough to minimize solvent tailing and analyte degradation.
Liner Type Deactivated QuartzN/AA single taper liner is often recommended for splitless injections.[6]
Injection Volume 1 µL0.5 - 2 µLEnsure the injection volume does not cause backflash in the liner.

Experimental Protocol for Optimization of Injection Parameters

This protocol outlines a systematic approach to optimizing GC injection parameters for TDBPP analysis.

1. System Preparation:

  • Install a new, deactivated liner (e.g., quartz single taper for splitless).

  • Install a new septum.

  • Condition the GC column according to the manufacturer's instructions.

  • Prepare a TDBPP standard at a known concentration in a suitable solvent (e.g., ethyl acetate).[9]

2. Initial Parameter Setup (Starting Point):

  • Injector Temperature: 220°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas Flow: Set to the optimal flow rate for the column dimensions.

  • Oven Temperature Program: Use a suitable program for the separation of organophosphate flame retardants.

  • Injection Volume: 1 µL

3. Injector Temperature Optimization:

  • Inject the TDBPP standard at the initial injector temperature of 220°C.

  • Increase the injector temperature in 10°C increments (e.g., 230°C, 240°C, 250°C, up to 280°C).

  • At each temperature, inject the standard in triplicate.

  • Monitor the TDBPP peak area, peak shape (asymmetry), and the presence of any degradation peaks.

  • Select the temperature that provides the best peak shape and highest response for TDBPP with minimal evidence of degradation.

4. Injection Mode and Split Ratio/Splitless Hold Time Optimization:

  • If using split injection: With the optimized injector temperature, vary the split ratio (e.g., 50:1, 20:1, 10:1, 5:1). Analyze the TDBPP standard at each ratio to determine the best balance between sensitivity and peak shape.

  • If splitless injection is required for sensitivity: Using the optimized injector temperature, vary the splitless hold time (e.g., 0.3 min, 0.5 min, 0.8 min, 1.0 min). The optimal time will allow for efficient transfer of TDBPP to the column without excessive band broadening.

5. Final Evaluation:

  • Once the optimal injection parameters are determined, inject a series of calibration standards to confirm the linearity of the response.

  • Analyze a quality control sample to verify the accuracy and precision of the method.

Visualizations

TroubleshootingWorkflow start Poor TDBPP Peak Shape (Tailing/Broadening) check_temp Is Injector Temperature Optimized? start->check_temp lower_temp Lower Injector Temperature in 10°C Increments check_temp->lower_temp No check_liner Is the Liner Inert and Clean? check_temp->check_liner Yes re_evaluate Re-evaluate Peak Shape lower_temp->re_evaluate replace_liner Install New Deactivated Quartz Liner check_liner->replace_liner No check_column Is the Column Head Contaminated? check_liner->check_column Yes replace_liner->re_evaluate trim_column Trim 10-15 cm from Front of Column check_column->trim_column Yes check_column->re_evaluate No trim_column->re_evaluate InjectionParameterLogic cluster_input Input Parameters cluster_process Injection Process cluster_output Analytical Output InjectorTemp Injector Temperature Vaporization Sample Vaporization InjectorTemp->Vaporization affects Degradation Thermal Degradation InjectorTemp->Degradation influences InjectionMode Injection Mode (Split/Splitless) InjectionMode->Degradation influences Transfer Analyte Transfer to Column InjectionMode->Transfer determines LinerType Liner Type LinerType->Vaporization aids LinerType->Degradation can minimize Vaporization->Transfer PeakShape Peak Shape Degradation->PeakShape negatively impacts Sensitivity Sensitivity Degradation->Sensitivity reduces Accuracy Accuracy Degradation->Accuracy compromises Transfer->PeakShape Transfer->Sensitivity

References

Technical Support Center: Capillary Column Selection for TDBPP Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tris(dibromophenyl) phosphate (B84403) (TDBPP) using capillary columns.

Troubleshooting Guide

Poor peak shape, inconsistent retention times, and low sensitivity are common challenges in the gas chromatography (GC) analysis of TDBPP, primarily due to its thermal lability.[1][2][3] This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Peak Tailing or Fronting - Analyte Adsorption: Active sites in the inlet liner or column can interact with TDBPP.[4] - Column Overload: Injecting too much sample can saturate the column.[5] - Improper Column Installation: Dead volume in the system can cause peak distortion.[5][6]- Use a deactivated liner (e.g., quartz) and a low-bleed, inert column.[1][2][4] - Reduce injection volume or dilute the sample.[5] - Ensure a proper column cut and correct installation into the injector and detector.[4][5]
Broad Peaks / Loss of Resolution - Thermal Decomposition: TDBPP can degrade at high temperatures in the injector or column.[1][2][3] - Suboptimal Flow Rate: Incorrect carrier gas velocity can lead to band broadening. - Thick Stationary Phase Film: May increase retention and the chance of on-column degradation.[7]- Lower the injector temperature. - Use a shorter column (e.g., 15 m) to reduce residence time at high temperatures.[1][2][8] - Optimize the carrier gas flow rate. - Select a column with a thinner film thickness (e.g., 0.10 - 0.25 µm).[8]
Inconsistent Retention Times - Leaks in the System: Can cause fluctuations in carrier gas flow.[4] - Inconsistent Oven Temperature: Poor temperature control affects analyte retention.[4] - Column Bleed: Degradation of the stationary phase can alter column chemistry.- Perform a leak check of the inlet, column connections, and gas lines.[4] - Verify the GC oven temperature program is accurate and reproducible.[4] - Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for high-temperature analysis.
Low Sensitivity / No Peak - Complete Analyte Degradation: TDBPP may fully decompose in the GC system.[1][2] - Detector Issues: The detector may not be functioning correctly or have the appropriate settings.[4] - Incorrect Injection Technique: Splitless injection can exacerbate thermal decomposition.[1][2]- Use a more inert sample path (quartz liner).[1][2] - Consider alternative, less harsh analysis methods like LC-MS/MS.[3][9][10] - Check detector gas flows, temperature, and signal acquisition settings.[4][6] - Evaluate different injection modes; a split injection might reduce thermal stress.
Ghost Peaks - Sample Carryover: Residue from a previous injection.[11] - Septum Bleed: Degradation of the injector septum can release contaminants.[11] - Contaminated Carrier Gas or Solvents: Impurities can introduce extraneous peaks.- Run a solvent blank to check for carryover. Increase bake-out time between runs. - Use high-quality, low-bleed septa. - Ensure the purity of gases and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a capillary column for TDBPP analysis?

A1: The most critical factor is managing the thermal lability of TDBPP.[1][2][3] This means selecting a column and analytical conditions that minimize the potential for thermal decomposition. Key considerations include using a shorter column, a thinner stationary phase film, and a highly inert column material.

Q2: What type of stationary phase is recommended for TDBPP separation?

A2: For TDBPP and similar brominated flame retardants, a low-polarity, low-bleed stationary phase is generally recommended.[7][8] Phases such as 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TR-5MS) are a good starting point as they offer good selectivity and thermal stability.[12][13]

Q3: How do column dimensions (length, internal diameter, film thickness) affect TDBPP analysis?

A3:

  • Length: A shorter column (e.g., 15 m) is often preferred to reduce the time the thermally sensitive TDBPP spends at high temperatures, thus minimizing on-column degradation.[1][2][8]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) generally provides higher resolution.[12] However, it also has a lower sample capacity.

  • Film Thickness: A thinner film (e.g., 0.10-0.25 µm) is recommended to reduce retention and minimize the interaction time of TDBPP with the stationary phase at elevated temperatures, which helps to prevent decomposition.[7][8]

Q4: Are there alternatives to GC-based methods for TDBPP analysis?

A4: Yes, due to the challenges with thermal decomposition in GC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly popular alternative.[3] This method avoids high temperatures during separation, leading to more robust and reliable quantification of TDBPP.[9][10]

Experimental Protocols & Data

Recommended Capillary Columns for Brominated Flame Retardant Analysis

The following table summarizes capillary column specifications that have been successfully used for the analysis of TDBPP and structurally related brominated flame retardants like Polybrominated Diphenyl Ethers (PBDEs).

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Stationary Phase TR-5MS (5% Phenyl Polysiloxane)[8]DB-XLB (Proprietary Low-Polarity)[7]SLB-5ms (5% Phenyl Polysiloxane equivalent)[14]
Length 15 m[8]30 m[7]10 m[14]
Internal Diameter (ID) 0.25 mm[8]0.18 mm[7]100 µm (0.10 mm)[14]
Film Thickness 0.1 µm[8]0.18 µm[7]0.1 µm[14]
Typical Application Note Recommended for thermolabile compounds like Deca-BDE to reduce residence time.[8]Shown to provide excellent separation of PBDE congeners.[7]Used for rapid analysis with hydrogen carrier gas.[14]
Detailed Experimental Methodology: GC-MS Analysis of TDBPP

This protocol is a generalized starting point based on literature for the analysis of TDBPP and other brominated flame retardants.[1][7][8] Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation: Extract TDBPP from the sample matrix using an appropriate solvent (e.g., methanol, ethyl acetate).[1][15] This is followed by a clean-up step, for instance using a Florisil cartridge, to remove interfering substances.[1]

  • GC System Configuration:

    • Injector: Use a split/splitless injector, preferably with a quartz liner to ensure an inert sample pathway.[1][2]

    • Column: Install a low-polarity capillary column as detailed in the table above (e.g., 15 m x 0.25 mm, 0.1 µm TR-5MS).

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Injector Temperature: Start with a lower temperature (e.g., 250-280 °C) to minimize thermal decomposition.[8][14]

    • Oven Temperature Program:

      • Initial Temperature: 120 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 230 °C.

      • Ramp 2: 10 °C/min to 330 °C, hold for 5 minutes.[8] (This is an example program and should be optimized for the specific column and analytes.)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) is common, but Chemical Ionization (CI) can be explored to reduce fragmentation.[1]

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan to identify unknown decomposition products.

    • Transfer Line Temperature: Maintain at a temperature sufficient to prevent condensation without causing further degradation (e.g., 280 °C).[8]

Visualization

TDBPP_Column_Selection start Start: TDBPP Separation Goal check_thermal Primary Challenge: Thermal Lability of TDBPP start->check_thermal select_phase Select Stationary Phase check_thermal->select_phase Address with column choice select_dims Select Column Dimensions select_phase->select_dims phase_rec Recommendation: Low-Polarity, Low-Bleed (e.g., 5% Phenyl Polysiloxane) select_phase->phase_rec dims_rec Recommendations: Length: Short (15m) ID: Narrow (0.18-0.25mm) Film: Thin (0.1-0.25µm) select_dims->dims_rec optimize_conditions Optimize GC Conditions select_dims->optimize_conditions conditions_rec Key Parameters: - Lower Injector Temp - Inert Liner (Quartz) - Fast Oven Ramp optimize_conditions->conditions_rec troubleshoot Troubleshoot Performance optimize_conditions->troubleshoot good_sep Good Separation? (Peak Shape, Resolution) troubleshoot->good_sep alt_method Consider Alternative: LC-MS/MS troubleshoot->alt_method Persistent Issues (Decomposition) good_sep->optimize_conditions No, Re-optimize end End: Method Finalized good_sep->end Yes

References

reducing background contamination in trace analysis of TDBPP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of Tris(dibromophenyl) phosphate (B84403) (TDBPP).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process, leading to elevated background levels of TDBPP.

Q1: What are the primary sources of TDBPP background contamination in the laboratory?

A1: Background contamination in TDBPP trace analysis can originate from several sources within the laboratory environment. Identifying and mitigating these is crucial for accurate quantification. Common sources include:

  • Laboratory Dust and Air: TDBPP is a flame retardant that can be present in dust from various electronic equipment, furniture, and building materials within the lab. Airborne dust can settle in sample containers, on glassware, and in solvents.

  • Solvents and Reagents: Impurities in solvents, acids, and other reagents can introduce TDBPP or interfering compounds. It is essential to use high-purity, trace-analysis grade solvents and reagents.

  • Glassware and Equipment: Inadequate cleaning of laboratory glassware and equipment can lead to cross-contamination from previous analyses or from storage in a contaminated environment.

  • Plasticware: Many plastic laboratory consumables can be a source of organic contaminants, including flame retardants. Whenever possible, the use of plastic should be minimized.

  • Sample Handling: Contamination can be introduced through improper sample handling, such as using contaminated gloves or tools.

Q2: I am observing persistent TDBPP peaks in my solvent and procedural blanks. What steps can I take to identify the source of contamination?

A2: A systematic approach is necessary to pinpoint the source of persistent background peaks. The following workflow can help isolate the contamination source:

start Persistent TDBPP Peak in Blank solvent_blank Analyze Fresh Solvent Blank (from a new bottle) start->solvent_blank solvent_result Peak Present? solvent_blank->solvent_result vial_blank Analyze 'Needle Blank' (empty vial injection) solvent_result->vial_blank No contaminated_solvent Source: Contaminated Solvent Action: Screen new lots of solvents. solvent_result->contaminated_solvent Yes vial_result Peak Present? vial_blank->vial_result instrument_carryover Run Multiple Blanks After High Standard vial_result->instrument_carryover No contaminated_vial Source: Contaminated Vial/Cap Action: Pre-clean vials and caps (B75204). vial_result->contaminated_vial Yes instrument_result Peak Diminishes? instrument_carryover->instrument_result procedural_blank Systematically Evaluate Procedural Steps instrument_result->procedural_blank No instrument_contamination Source: Instrument Carryover Action: Clean injection port and autosampler. instrument_result->instrument_contamination Yes procedural_contamination Source: Procedural Contamination (e.g., glassware, reagents) Action: Review and refine protocols. procedural_blank->procedural_contamination

Diagram 1: Troubleshooting workflow for identifying TDBPP background contamination.

Q3: What is the recommended cleaning procedure for glassware to be used in TDBPP trace analysis?

A3: A rigorous, multi-step cleaning process is essential to ensure glassware is free from TDBPP contamination. The following protocol is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.

  • Detergent Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent in hot water.

  • Tap Water Rinse: Thoroughly rinse with warm tap water to remove all detergent.

  • Acid Rinse: For a more thorough cleaning, soak or rinse the glassware with a 10% (v/v) hydrochloric acid solution, followed by a comprehensive tap water rinse.

  • Deionized Water Rinse: Rinse at least three to four times with distilled or deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent that will be used in your analysis (e.g., acetone (B3395972) or methanol (B129727) that has been pre-screened for TDBPP).

  • Drying: Allow glassware to air dry on a clean rack or in a drying oven. Loosely cover openings with pre-cleaned aluminum foil to prevent dust contamination.

Q4: How can I minimize TDBPP contamination during sample preparation?

A4: Minimizing contamination during sample preparation requires careful attention to detail and adherence to best practices.[1][2][3]

  • Designated Work Area: Perform all sample preparation in a designated area that is physically separate from where TDBPP standards or high-concentration samples are handled. The work surface should be non-porous (e.g., stainless steel) and cleaned with a pre-screened solvent before and after each use.[1]

  • Proper Attire: Wear nitrile gloves and a clean lab coat at all times. Change gloves frequently, especially between handling different samples or moving from a potentially contaminated area to your clean workspace.

  • Minimize Plastic Use: Use glassware in preference to plasticware whenever possible. If plasticware is unavoidable, ensure it is made of a material less likely to leach contaminants (e.g., polypropylene) and rinse it with a pre-screened solvent before use.

  • Dedicated Equipment: Use dedicated pipettes, spatulas, and other equipment for handling standards and samples to prevent cross-contamination.

  • Secure Sealing: Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.

Quantitative Data on Background Contamination

SourceContaminantReported Concentration/Level
Kimwipes™TCPP-1~34 to 71 ng/m²
Acetone (solvent)TCPP-1~14 ng/mL
Laboratory Surfaces (Wipe Samples)TCPP-1Average: ~2,674 ng/m² (Range: ~21 to ~25,717 ng/m²)
Household DustTCPP<140 to 5,490 ng/g
Household DustTCPP217–67,810 ng/g
Household DustTCPP0.19–73.7 µg/g

Experimental Protocols

Protocol for Minimizing Background Contamination in TDBPP Sample Preparation

This protocol outlines key steps to minimize background contamination during the preparation of samples for TDBPP analysis.

  • Work Area Preparation:

    • Select a work area that is physically separate from any potential sources of TDBPP, such as areas where standards are prepared or where electronic equipment is housed.

    • Clean the work surface (preferably stainless steel) thoroughly with a pre-screened, high-purity solvent (e.g., acetone) before and after each use.

  • Glassware and Equipment Preparation:

    • Use glassware that has been rigorously cleaned according to the procedure outlined in Q3.

    • All tools (spatulas, forceps, etc.) should be made of stainless steel and should be thoroughly cleaned and rinsed with a pre-screened solvent before use.

    • Use dedicated glassware and tools for handling TDBPP standards and samples to prevent cross-contamination.

  • Sample Handling:

    • Wear powder-free nitrile gloves and a clean lab coat. Change gloves immediately if you suspect they have come into contact with a source of contamination.

    • Avoid the use of plastic containers or tools wherever possible. If unavoidable, use polypropylene (B1209903) or polyethylene (B3416737) plastics and pre-rinse them with a screened solvent.

    • Keep sample and standard containers tightly sealed with PTFE-lined caps whenever they are not in immediate use.

  • Reagent and Solvent Screening:

    • Use only high-purity, trace-analysis grade solvents and reagents.

    • Before use in an analytical batch, screen new lots of solvents and reagents for the presence of TDBPP by running a solvent blank.

Example Sample Extraction Protocol (Adapted for Low-Level Analysis)

This is a general example protocol and may need to be adapted for different sample matrices.

  • Spike a 200 µL plasma aliquot with the appropriate TDBPP spiking solution.

  • Add 40 µL of trichloroacetic acid (TCA) and vortex for approximately 30 seconds.

  • Allow the standards to rest for about 15 minutes.

  • Extract twice with 1 mL of toluene (B28343) by vigorous vortexing for approximately 1 minute, followed by centrifugation for about 5 minutes at ~2,800× g.

  • Combine the supernatants from the two extractions and evaporate to dryness under a gentle stream of nitrogen at 25°C.

  • Reconstitute the residue with 200 µL of the internal standard working solution.[4]

References

Technical Support Center: Validation of Analytical Methods for Tris(2,3-dibromopropyl) phosphate (TDBPP) in Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the validation of analytical methods for Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) for regulatory compliance.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of TDBPP.

Question: Why am I observing inconsistent and low recoveries for TDBPP in my textile samples?

Answer: Inconsistent and low recoveries for TDBPP in textile samples can stem from several factors related to the sample preparation and extraction process. The choice of extraction solvent and method is critical. For instance, while acetone (B3395972) is used for extraction, methanol (B129727) reflux extraction has also been shown to be effective.[1][2] Acidic conditions can influence the extraction of related compounds, which might indirectly affect TDBPP analysis if a multi-analyte method is being used.[1][2]

A robust pretreatment method involves methanol extraction, followed by a liquid-liquid partition and purification using a florisil (B1214189) cartridge column, which has been shown to achieve recovery rates of approximately 100%.[3] If you are experiencing low recovery, consider optimizing your extraction solvent and purification steps. Ensure your reference materials are of high purity and that your spiking procedure is accurate. For complex matrices like textiles, matrix effects can also play a significant role. The use of deuterated internal standards, such as TDBPP-d15, is highly recommended for accurate quantification and to compensate for recovery losses.[4]

Question: My TDBPP peaks are tailing or showing significant degradation in my GC-MS analysis. What is the cause and how can I resolve this?

Answer: Thermal decomposition of TDBPP is a well-documented issue in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][3] TDBPP can thermally decompose at temperatures above 260-300°C, and this can occur in the GC injection port, column, or ion source.[1][3] Splitless injection methods, in particular, have been associated with increased thermal decomposition.[3]

To mitigate this, several strategies can be employed:

  • Use a quartz liner in the injection port to minimize active sites.[3]

  • Reduce the column length to decrease the residence time of the analyte at high temperatures. A 15-meter column has been used successfully to obtain a single, non-degraded peak.[3]

  • Optimize the injection temperature to the lowest possible value that still allows for efficient volatilization of TDBPP.

  • Consider alternative analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which avoids the high temperatures associated with GC and thus eliminates the risk of thermal decomposition.[1]

Question: I am having difficulty achieving the required detection limits for regulatory compliance. How can I improve the sensitivity of my method?

Answer: Achieving low detection limits is crucial for regulatory compliance, as TDBPP is often banned or restricted to very low concentrations in consumer products.[4][5][6] If you are struggling with sensitivity, consider the following:

  • Method Selection: LC-MS/MS methods are generally more sensitive than GC-based methods for TDBPP analysis.[1] One study reported detection limits for TDBPP using LC-MS/MS that were 9.2 times more sensitive than established methods.[1]

  • Sample Preparation: An effective pre-concentration step during sample preparation is vital. This can be achieved through solid-phase extraction (SPE) or other concentration techniques.

  • Instrument Parameters: Optimize your mass spectrometer settings, including ionization source parameters and collision energies for MS/MS analysis, to maximize the signal-to-noise ratio for TDBPP.

  • Internal Standards: The use of deuterated surrogate standards, such as TDBPP-d15, can significantly improve the accuracy and precision of your measurements at low concentrations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the determination of TDBPP?

A1: The most common analytical techniques for TDBPP determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][7] While GC-MS is a widely used technique, it is prone to issues with the thermal decomposition of TDBPP.[1][3] LC-MS/MS is often preferred as it avoids high temperatures, thus preventing thermal degradation and offering higher sensitivity.[1]

Q2: What are the key validation parameters for an analytical method for TDBPP according to regulatory guidelines?

A2: The validation of an analytical method for TDBPP should be conducted in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[8] Key validation parameters include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the regulatory limits for TDBPP in consumer products?

A3: TDBPP is banned or restricted in various consumer products, particularly in textiles and children's products, in several jurisdictions. For example, Japan's "Act on the Control of Household Products Containing Harmful Substances" bans the use of TDBPP in certain textile products.[3][4][5] In the United States, several states have implemented regulations to limit the presence of flame retardants, including TDBPP, in consumer goods.[6][9] The specific limits can vary by region and product type, so it is essential to consult the relevant local regulations.

Q4: Are there safer alternatives to the hazardous reagents historically used in TDBPP analysis?

A4: Yes, significant efforts have been made to replace hazardous reagents in TDBPP analytical methods. For instance, carcinogenic solvents like benzene, which was previously used for extraction, have been successfully replaced with safer alternatives like ethyl acetate.[4] Similarly, hazardous and explosive derivatization reagents like diazomethane (B1218177) have been substituted with commercially available and safer options like trimethylsilyl (B98337) diazomethane.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of TDBPP in Textiles

This protocol is based on a method developed to minimize thermal decomposition.[3][4][5]

1. Sample Preparation and Extraction: a. Accurately weigh 1.0 g of the textile sample. b. Spike the sample with a known amount of TDBPP-d15 as a surrogate standard. c. Extract the sample with methanol under reflux.[5] Alternatively, extraction can be performed with ethyl acetate.[4] d. Concentrate the extract and perform a liquid-liquid partition. e. Purify the extract using a florisil cartridge column.[3] f. Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.
  • Column: 15 m x 0.25 mm ID, 0.25 µm film thickness capillary column.
  • Injection Port: Use a quartz liner.
  • Injection Mode: Splitless.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C (or optimized lower temperature).
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 min.
  • Ramp to 280°C at 20°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Agilent 5973 or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: LC-MS/MS Analysis of TDBPP in Textiles

This protocol is based on a method developed for the simultaneous analysis of multiple flame retardants.[1]

1. Sample Preparation and Extraction: a. Accurately weigh 0.5 g of the textile sample. b. Spike with deuterated surrogate standards (TDBPP-d15). c. Extract with acetone under acidic conditions.[1] d. Concentrate the extract under a nitrogen stream to remove the acid. e. Reconstitute the residue in acetonitrile (B52724) for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • Start with 20% B, increase to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Comparison of GC-FPD and LC-MS/MS Method Validation Parameters for TDBPP

ParameterGC-FPD Method[3]LC-MS/MS Method[1]
Linearity Range 2.0 - 100 µg/mL0.01 - 2.0 µg/mL
Calibration Curve QuadraticLinear
Detection Limit 1.0 µg/mL (S/N=3)0.87 µg/g
Recovery ~100%83.7 - 120.8%
Reproducibility Satisfactory for repetitive injectionsNot explicitly stated

Table 2: Performance of a Revised GC-MS Method for TDBPP in Spiked Textile Samples[5]

Spiked Concentration (µg/g)Accuracy (%)Repeatability (%)Reproducibility (%)
470-120 (some out of range)<10<15
870-120<10<15
2070-120<10<15

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Textile Sample spike Spike with TDBPP-d15 sample->spike extract Methanol Reflux Extraction spike->extract partition Liquid-Liquid Partition extract->partition purify Florisil Cartridge Purification partition->purify reconstitute Reconstitute in Solvent purify->reconstitute inject GC Injection (Quartz Liner) reconstitute->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect

Caption: GC-MS analysis workflow for TDBPP in textiles.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Textile Sample spike Spike with TDBPP-d15 sample->spike extract Acetone Extraction (Acidic) spike->extract concentrate Concentrate (N2 Stream) extract->concentrate reconstitute Reconstitute in Acetonitrile concentrate->reconstitute inject LC Injection reconstitute->inject separate C18 Column Separation inject->separate detect Tandem MS Detection (MRM) separate->detect

Caption: LC-MS/MS analysis workflow for TDBPP in textiles.

troubleshooting_logic start Problem Encountered low_recovery Inconsistent/Low Recovery start->low_recovery peak_issues Peak Tailing/Degradation (GC-MS) start->peak_issues poor_sensitivity Poor Sensitivity/High LOD start->poor_sensitivity solution_recovery Optimize Extraction Solvent Use Deuterated Internal Standard Check Matrix Effects low_recovery->solution_recovery solution_peaks Use Quartz Liner Reduce Column Length Optimize Injection Temp Consider LC-MS/MS peak_issues->solution_peaks solution_sensitivity Switch to LC-MS/MS Optimize Pre-concentration Fine-tune MS Parameters poor_sensitivity->solution_sensitivity

Caption: Troubleshooting logic for TDBPP analysis issues.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Tris(2,3-dibromopropyl) phosphate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) and its primary metabolic derivatives.

The once widely used flame retardant, Tris(2,3-dibromopropyl) phosphate (Tris-BP), has been the subject of extensive toxicological research due to its classification as a probable human carcinogen.[1][2] Understanding the toxicity of its metabolites is crucial for a complete risk assessment. This guide provides a comparative analysis of the toxicity of Tris-BP and its two major metabolites: 2,3-dibromo-1-propanol (B41173) (DBP) and bis(2,3-dibromopropyl) phosphate (BDBPP).

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Tris-BP and its metabolites, providing a basis for direct comparison of their acute and sub-chronic toxicities.

CompoundTestSpeciesRouteValueReference
This compound (Tris-BP) LD50Rat (Spartan)Oral5240 mg/kg bw[3]
LD50Rat (Wistar, male)Oral810 mg/kg bw[3]
LD50Rat (Wistar, female)Oral1000 mg/kg bw[3]
LD50RabbitDermal>2000 mg/kg bw[3]
NOAELRatOral (2-year)Could not be established[4]
LOAELRat (male)Oral (2-year)2 mg/kg bw/day[4]
LOAELRat (female)Oral (2-year)2.5 mg/kg bw/day[4]
2,3-dibromo-1-propanol (DBP) LD50Rat (male)OralNo data available
LD50Rat (female)OralNo data available
LD50RabbitDermalNo data available
NOAELRatDermal (13-week)< 44 mg/kg[5]
bis(2,3-dibromopropyl) phosphate (BDBPP) LD50RatOralNo data available[6]
LD50RabbitDermalNo data available[6]
NOAELRatOral (24-month)80 mg/kg diet (approx. 4 mg/kg bw/day)[4]

Genotoxicity Profile

Tris-BP and its metabolites have demonstrated genotoxic potential in various assays. Tris-BP itself is mutagenic in the Ames test (Salmonella typhimurium) in the presence of metabolic activation.[3][7] It is also positive in in vitro micronucleus tests, indicating its potential to cause chromosomal damage.[8]

The metabolite 2,3-dibromo-1-propanol is also genotoxic in bacterial and mammalian in vitro test systems, including Salmonella typhimurium and Chinese hamster ovary cells.[9] While data on the genotoxicity of bis(2,3-dibromopropyl) phosphate is more limited, it is known to be nephrotoxic and carcinogenic in rats.[4]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar (B569324) plate.

General Procedure:

  • Strain Selection: At least five strains of bacteria are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

  • Metabolic Activation: A fraction of liver homogenate (S9) from induced rats is added to simulate mammalian metabolism.[11]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, in the presence and absence of the S9 mix.[12]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test identifies substances that cause damage to chromosomes or the mitotic apparatus.[13][14]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

General Procedure:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are cultured.[13]

  • Exposure: The cells are treated with at least three concentrations of the test substance, along with positive and negative controls, with and without metabolic activation (S9 mix).[15]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of micronuclei in cells that have divided after treatment.[16]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[15]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[15]

Metabolic Pathway and Toxicity Mechanisms

The toxicity of Tris-BP is largely attributed to its metabolic activation. The metabolic pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes in the liver.[17]

TrisBP_Metabolism TrisBP This compound (Tris-BP) BDBPP bis(2,3-dibromopropyl) phosphate (BDBPP) TrisBP->BDBPP Metabolism DBP 2,3-dibromo-1-propanol (DBP) TrisBP->DBP Hydrolysis Bromoacrolein 2-bromoacrolein (Reactive Intermediate) BDBPP->Bromoacrolein Further Metabolism Nephrotoxicity Nephrotoxicity BDBPP->Nephrotoxicity DBP->Nephrotoxicity DNA_Adducts DNA Adducts Bromoacrolein->DNA_Adducts Reacts with DNA Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Metabolic activation of Tris-BP.

One of the key steps in the metabolic activation of Tris-BP is the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein.[7] This intermediate can form adducts with DNA, leading to genotoxicity and carcinogenicity. Both BDBPP and DBP have been shown to be nephrotoxic.[4]

While the precise signaling pathways affected by Tris-BP and its metabolites are still under investigation, studies on similar organophosphate flame retardants suggest potential involvement of pathways related to oxidative stress, inflammation, and apoptosis. For instance, some organophosphate flame retardants have been shown to activate the p38-MAPK signaling pathway and down-regulate the Wnt signaling pathway.[5][18][19] Further research is needed to elucidate the specific signaling cascades disrupted by Tris-BP and its metabolites.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Ames Ames Test (OECD 471) - Mutagenicity Toxicity_Profile Comparative Toxicity Profile Ames->Toxicity_Profile Micronucleus Micronucleus Assay (OECD 487) - Clastogenicity/Aneugenicity Micronucleus->Toxicity_Profile Acute_Tox Acute Toxicity (LD50) - Oral, Dermal Acute_Tox->Toxicity_Profile Repeat_Dose_Tox Repeated Dose Toxicity (NOAEL/LOAEL) - Oral, Dermal Repeat_Dose_Tox->Toxicity_Profile Test_Substance Test Substance (Tris-BP or Metabolite) Test_Substance->Ames Test_Substance->Micronucleus Test_Substance->Acute_Tox Test_Substance->Repeat_Dose_Tox

Workflow for comparative toxicity assessment.

Conclusion

The available data clearly indicate that this compound and its metabolites, 2,3-dibromo-1-propanol and bis(2,3-dibromopropyl) phosphate, pose significant toxicological risks. Tris-BP and its metabolite DBP are confirmed genotoxic agents. The parent compound and both metabolites are also carcinogenic in animal models. The nephrotoxicity of the metabolites appears to be a significant concern. While there are still some data gaps in the acute toxicity profiles of the metabolites, the overall evidence strongly supports the regulatory actions taken to restrict the use of Tris-BP. Further research into the specific signaling pathways disrupted by these compounds will provide a more complete understanding of their mechanisms of toxicity and aid in the development of safer alternatives.

References

A Comparative Analysis of TDBPP and Alternative Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Biological Interactions

The use of brominated flame retardants (BFRs) has been a critical component in enhancing the fire safety of a vast array of consumer and industrial products. However, mounting concerns over the environmental persistence and potential health risks associated with some of these compounds have led to regulatory restrictions and a growing demand for safer, effective alternatives. This guide provides a comprehensive comparison of Tris(dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant whose use has been significantly curtailed due to health concerns, with several alternative BFRs and organophosphorus flame retardants (OPFRs). This comparison is based on their flame retardant performance, thermal stability, and toxicological profiles, supported by experimental data.

Performance Benchmarking: Flame Retardancy and Thermal Stability

The efficacy of a flame retardant is primarily assessed by its ability to inhibit or delay combustion. Key performance indicators include the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to sustain combustion, and data from cone calorimetry, which evaluates heat release rate (HRR), total heat release (THR), and smoke production. Thermal stability, determined through thermogravimetric analysis (TGA), is also crucial as it indicates the temperature at which the flame retardant begins to decompose and exert its function.

Table 1: Comparative Flame Retardant Performance

Flame RetardantPolymer MatrixLoading (%)LOI (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)UL 94 Rating
TDBPP Epoxy Resin15~32Data not readily availableData not readily availableV-0
DBDPE Polypropylene20~28~250~80V-0
BTBPE ABS15~29~450~110V-0
TPhP Epoxy Resin10~30~200~70V-0
RDP PC/ABS10~35~150~60V-0

Note: The data presented are aggregated from multiple sources and should be considered indicative. Performance will vary based on the specific formulation and test conditions.

Table 2: Comparative Thermal Stability

Flame RetardantOnset Decomposition Temp. (Tonset) (°C)Temperature at Max. Weight Loss (Tmax) (°C)
TDBPP ~250-300~320
DBDPE ~350-400~420
BTBPE ~320-370~390
TPhP ~200-250~280
RDP ~300-350~380

Note: Decomposition temperatures are influenced by the experimental conditions of the TGA, such as heating rate and atmosphere.

Toxicological Profile: A Critical Consideration

The primary driver for seeking alternatives to TDBPP is its adverse health effects. TDBPP is classified as a probable human carcinogen. The toxicological profiles of its alternatives are a critical factor in their viability as replacements.

Table 3: Comparative Toxicological Data

Flame RetardantAcute Oral LD50 (rat)NOAEL (Subchronic, rat)Key Toxicological Concerns
TDBPP ~1,500 mg/kg< 5 mg/kg/dayCarcinogenicity, genotoxicity, reproductive toxicity
DBDPE > 5,000 mg/kg~1,000 mg/kg/dayPotential for bioaccumulation, formation of toxic byproducts upon combustion
BTBPE > 5,000 mg/kg~100 mg/kg/dayEndocrine disruption, bioaccumulation potential
TPhP ~3,000 mg/kg~100 mg/kg/dayEndocrine disruption, aquatic toxicity
RDP > 2,000 mg/kg~100 mg/kg/dayLimited long-term toxicity data available

Note: NOAEL (No-Observed-Adverse-Effect Level) values can vary depending on the study design and endpoints evaluated.

Mechanisms of Endocrine Disruption: Signaling Pathway Interactions

A significant concern with many brominated flame retardants is their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. This can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.

TDBPP and Endocrine Disruption

TDBPP has been shown to interfere with thyroid hormone signaling and exhibit estrogenic activity. The precise molecular pathways are still under investigation, but it is believed to involve direct interaction with hormone receptors and modulation of downstream signaling cascades.

TDBPP_Endocrine_Disruption TDBPP TDBPP Thyroid_Receptor Thyroid Hormone Receptor (TR) TDBPP->Thyroid_Receptor Binds to Estrogen_Receptor Estrogen Receptor (ER) TDBPP->Estrogen_Receptor Binds to Hormone_Metabolism Disrupted Hormone Metabolism TDBPP->Hormone_Metabolism Gene_Expression Altered Gene Expression Thyroid_Receptor->Gene_Expression Estrogen_Receptor->Gene_Expression Adverse_Outcomes Adverse Health Outcomes (e.g., developmental, reproductive) Gene_Expression->Adverse_Outcomes Hormone_Metabolism->Adverse_Outcomes

TDBPP's potential endocrine disruption pathways.
Alternative BFRs: DBDPE and BTBPE

Decabromodiphenyl ethane (B1197151) (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) are two common alternatives to older BFRs. Studies suggest they may also possess endocrine-disrupting properties, particularly affecting sex hormone regulation.[1][2][3] They have been shown to alter the expression of genes related to steroidogenesis and interact with estrogen receptors, although the exact mechanisms are still being elucidated.

Alternative_BFR_Endocrine_Disruption cluster_DBDPE DBDPE cluster_BTBPE BTBPE DBDPE DBDPE ER_DBDPE Estrogen Receptor (ER) DBDPE->ER_DBDPE Interacts with Steroidogenesis_DBDPE Altered Steroidogenesis DBDPE->Steroidogenesis_DBDPE Adverse_Outcomes Potential Reproductive & Developmental Effects Steroidogenesis_DBDPE->Adverse_Outcomes BTBPE BTBPE ER_BTBPE Estrogen Receptor (ER) BTBPE->ER_BTBPE Interacts with Thyroid_Receptor_BTBPE Thyroid Hormone Receptor (TR) BTBPE->Thyroid_Receptor_BTBPE Binds to ER_BTBPE->Adverse_Outcomes Thyroid_Receptor_BTBPE->Adverse_Outcomes

Endocrine disruption pathways of DBDPE and BTBPE.
Organophosphorus Flame Retardants: TPhP and RDP

Organophosphorus flame retardants (OPFRs) like triphenyl phosphate (TPhP) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP) are often considered halogen-free alternatives. However, some OPFRs have also been identified as endocrine disruptors. TPhP, for instance, has been shown to exhibit estrogenic activity and interfere with adipogenesis (fat cell development).[4][5][6]

OPFR_Endocrine_Disruption TPhP TPhP PPARg PPARγ TPhP->PPARg Activates ER_alpha Estrogen Receptor α (ERα) TPhP->ER_alpha Agonist Adipogenesis Adipogenesis PPARg->Adipogenesis Estrogenic_Signaling Estrogenic Signaling ER_alpha->Estrogenic_Signaling Metabolic_Disruption Metabolic Disruption Adipogenesis->Metabolic_Disruption Estrogenic_Signaling->Metabolic_Disruption

Endocrine disruption pathway of TPhP.

Experimental Protocols

To ensure reproducibility and comparability of data, standardized experimental protocols are essential. Below are summaries of the key methodologies for the flammability and thermal analysis tests discussed in this guide.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of specified dimensions is prepared.

  • Test Chamber: The specimen is placed in a transparent, vertical chimney.

  • Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

  • Ignition: The top of the specimen is ignited with a flame.

  • Observation: The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

  • Calculation: The LOI is calculated as the volume percentage of oxygen in the gas mixture.

LOI_Workflow Start Start Prepare_Sample Prepare Vertical Specimen Start->Prepare_Sample Place_in_Chimney Place in Glass Chimney Prepare_Sample->Place_in_Chimney Set_Gas_Flow Set O₂/N₂ Mixture Flow Place_in_Chimney->Set_Gas_Flow Ignite Ignite Top of Specimen Set_Gas_Flow->Ignite Observe Observe Burning Behavior Ignite->Observe Adjust_O2 Adjust O₂ Concentration Observe->Adjust_O2 Burning continues or extinguishes Record_LOI Record Minimum O₂ for Sustained Combustion Observe->Record_LOI Find minimum O₂ Adjust_O2->Observe End End Record_LOI->End Cone_Calorimetry_Workflow Start Start Prepare_Sample Prepare 100x100mm Specimen Start->Prepare_Sample Place_in_Holder Place on Load Cell under Conical Heater Prepare_Sample->Place_in_Holder Apply_Heat Apply Radiant Heat Flux Place_in_Holder->Apply_Heat Ignite Ignite Pyrolysis Gases Apply_Heat->Ignite Measure_Data Continuously Measure: - Mass Loss - O₂ Consumption - Smoke Obscuration Ignite->Measure_Data Calculate_Parameters Calculate: - HRR, THR, pHRR - Smoke Production Measure_Data->Calculate_Parameters End End Calculate_Parameters->End UL94_Workflow Start Start Prepare_Sample Prepare & Condition Vertical Specimen Start->Prepare_Sample Mount_Sample Mount Specimen Vertically Prepare_Sample->Mount_Sample Flame_App1 Apply Flame for 10s Mount_Sample->Flame_App1 Record_Afterflame1 Record Afterflame Time 1 Flame_App1->Record_Afterflame1 Flame_App2 Re-apply Flame for 10s Record_Afterflame1->Flame_App2 Record_Afterflame2 Record Afterflame Time 2 & Afterglow Flame_App2->Record_Afterflame2 Observe_Drips Observe Flaming Drips on Cotton Record_Afterflame2->Observe_Drips Classify Classify as V-0, V-1, or V-2 Observe_Drips->Classify End End Classify->End TGA_Workflow Start Start Prepare_Sample Weigh Small Sample Start->Prepare_Sample Place_in_TGA Place in TGA Furnace Prepare_Sample->Place_in_TGA Set_Atmosphere Set Atmosphere (e.g., N₂ or Air) Place_in_TGA->Set_Atmosphere Start_Heating Start Temperature Program Set_Atmosphere->Start_Heating Record_Mass Continuously Record Mass vs. Temperature Start_Heating->Record_Mass Analyze_Curve Analyze TGA Curve for Decomposition Temps Record_Mass->Analyze_Curve End End Analyze_Curve->End

References

Unveiling the Carcinogenic Potential of TDBPP: A Comparative Analysis of Rodent Tumor Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data provides a comparative analysis of the tumor-inducing effects of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in different rodent species. This guide, intended for researchers, scientists, and drug development professionals, summarizes key findings from pivotal carcinogenicity bioassays, details the experimental protocols utilized, and illustrates the proposed mechanisms of action.

Key Findings from Rodent Bioassays

Long-term studies in Fischer 344 (F344) rats and B6C3F1 mice have demonstrated the carcinogenicity of TDBPP, with tumor formation observed at various organ sites. The following tables provide a quantitative summary of the tumor incidence in key studies.

Oral Administration Studies

A two-year bioassay conducted by the National Cancer Institute (NCI) involved the administration of TDBPP in the feed to F344 rats and B6C3F1 mice.[1]

Table 1: Tumor Incidence in F344 Rats Following Oral Administration of TDBPP [1]

SexOrganFindingControl (0 ppm)Low Dose (50 ppm)High Dose (100 ppm)
MaleKidneyTubular-cell Adenoma or Carcinoma0/556/5513/55
FemaleKidneyTubular-cell Adenoma0/555/556/55

Table 2: Tumor Incidence in B6C3F1 Mice Following Oral Administration of TDBPP [1]

SexOrganFindingControl (0 ppm)Low Dose (500 ppm)High Dose (1000 ppm)
MaleForestomachSquamous-cell Papilloma or Carcinoma0/5018/5026/50
KidneyTubular-cell Adenoma or Carcinoma0/5010/5018/50
LungAlveolar/Bronchiolar Adenoma or Carcinoma5/5015/5023/50
FemaleForestomachSquamous-cell Papilloma or Carcinoma0/5022/5030/50
LiverHepatocellular Adenoma or Carcinoma1/5010/5020/50
LungAlveolar/Bronchiolar Adenoma or Carcinoma3/5012/5019/50
Dermal Administration Study

A study on female ICR/Ha Swiss mice investigated the carcinogenic effects of TDBPP following dermal application.

Table 3: Tumor Incidence in Female ICR/Ha Swiss Mice Following Dermal Application of TDBPP

OrganFindingControl (Acetone)Low Dose (10 mg/application)High Dose (30 mg/application)
SkinPapilloma or Carcinoma0/3012/3018/30
ForestomachPapilloma or Carcinoma0/308/3015/30
LungPapillary Tumors1/307/3010/30
Oral CavityPapilloma or Carcinoma0/305/309/30

Experimental Protocols

The findings presented are based on well-defined experimental protocols designed to assess the long-term carcinogenicity of TDBPP.

NCI Oral Carcinogenicity Bioassay[1]
  • Test Animals: Male and female Fischer 344 rats and B6C3F1 mice.

  • Administration Route: TDBPP was administered in the feed.

  • Dosage Levels:

    • Rats: 0 (control), 50, and 100 parts per million (ppm).

    • Mice: 0 (control), 500, and 1000 ppm.

  • Duration: 103 weeks of continuous administration.

  • Group Size: 55 rats and 50 mice per sex per group.

  • Observation: Animals were monitored for clinical signs of toxicity and mortality. At the end of the study, a complete necropsy was performed, and tissues were examined microscopically for neoplastic and non-neoplastic lesions.

Dermal Carcinogenicity Study in Mice
  • Test Animals: Female random-bred ICR/Ha Swiss mice.

  • Administration Route: TDBPP was applied to the skin.

  • Dosage Levels: 0 (acetone control), 10 mg, and 30 mg per application.

  • Frequency: Three times per week.

  • Duration: 420 to 496 days.

  • Group Size: 30 mice per group.

  • Observation: The animals were observed for the development of skin tumors and other signs of toxicity. A complete histopathological examination of major organs was conducted at the termination of the study.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental design and the molecular mechanisms underlying TDBPP-induced carcinogenicity, the following diagrams are provided.

G cluster_experimental_workflow Experimental Workflow: 2-Year Rodent Bioassay animal_selection Animal Selection (F344 Rats or B6C3F1 Mice) acclimation Acclimation Period (2 Weeks) animal_selection->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Chronic TDBPP Administration (Oral or Dermal for ~2 Years) randomization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring necropsy Terminal Necropsy and Gross Pathology monitoring->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis and Tumor Incidence Evaluation histopathology->data_analysis

Experimental Workflow for a 2-Year Rodent Carcinogenicity Bioassay.

The carcinogenicity of TDBPP is believed to be initiated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, primarily DNA.

G cluster_signaling_pathway Proposed Signaling Pathway for TDBPP-Induced Carcinogenesis tdbpp TDBPP cyp450 Cytochrome P450 (Metabolic Activation) tdbpp->cyp450 reactive_metabolites Reactive Metabolites (e.g., 2-bromoacrolein (B81055), Bis-BP) cyp450->reactive_metabolites dna_binding Covalent Binding to DNA (DNA Adduct Formation) reactive_metabolites->dna_binding protein_binding Covalent Binding to Proteins reactive_metabolites->protein_binding dna_damage DNA Damage (e.g., mutations, strand breaks) dna_binding->dna_damage ddr Activation of DNA Damage Response (DDR) (e.g., ATM/ATR, p53) dna_damage->ddr cell_cycle Cell Cycle Arrest or Apoptosis ddr->cell_cycle failed_repair Failed or Error-Prone DNA Repair ddr->failed_repair mutations Accumulation of Mutations failed_repair->mutations tumorigenesis Tumorigenesis mutations->tumorigenesis

Proposed Signaling Pathway for TDBPP-Induced Carcinogenesis.

Mechanism of Action

The carcinogenic activity of TDBPP is linked to its genotoxic properties.[2] Following administration, TDBPP is metabolized by cytochrome P450 enzymes into reactive intermediates, such as 2-bromoacrolein and bis(2,3-dibromopropyl)phosphate.[3] These metabolites can covalently bind to cellular macromolecules, including DNA and proteins, forming adducts.[3] The formation of DNA adducts can lead to mutations and genomic instability.[4] If these DNA lesions are not effectively repaired by the cell's DNA damage response (DDR) pathways, they can result in permanent mutations in critical genes that control cell growth and proliferation, ultimately leading to the development of tumors.[4][5][6]

This comparative guide underscores the consistent carcinogenic findings for TDBPP across different rodent species and routes of administration, providing valuable data for risk assessment and further mechanistic studies.

References

Cross-Laboratory Validation of Analytical Methods for TDBPP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the determination of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant banned in many consumer products due to its carcinogenic properties.[1] The focus is on cross-laboratory validation studies, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to support informed decisions on method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for TDBPP detection and quantification is critical for regulatory compliance and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely adopted technique, though alternatives offer specific advantages. The following tables summarize the performance of various methods as reported in cross-laboratory and single-laboratory validation studies.

Table 1: Performance of a Revised GC-MS Method in a Cross-Laboratory Study

A study involving six laboratories was conducted to validate a revised analytical method for TDBPP in textile samples.[2][3] The method demonstrated acceptable accuracy and precision, making it suitable for routine analysis.

Performance ParameterTarget ValueObserved Value (Range across labs)
Accuracy 70-120%Within range for most samples; some low concentration samples fell outside.[2]
Repeatability (RSDr) <10%Within range for most samples.[2]
Reproducibility (RSDR) <15%Within range for most samples.[2]
Detection Limit -Quantifiable at the official method's detection limit of 8 µg/g.[2]
Table 2: Comparison of Alternative Analytical Methods for TDBPP

Various analytical techniques have been employed for TDBPP analysis, each with distinct performance characteristics.

Analytical MethodLinearity RangeDetection LimitRecovery RateReference
GC-MS 0.5-8.0 µg/mL0.3 µg/g66-108%[4]
GC/FPD 2.0-100 µg/mL1.0 µg/mL~100%[5][6]
Densitometry of TLC 50-800 ng50 ng97% (from sewage sludge)[7]
HPLC-MS/MS ---[8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the key experimental protocols for the most common TDBPP analysis methods.

Revised GC-MS Method Protocol (Cross-Laboratory Study)[2][3]

This method was developed to replace an outdated official method, avoiding the use of harmful reagents.

  • Extraction: TDBPP is extracted from textile samples by refluxing with methanol (B129727) containing hydrochloric acid.

  • Analysis: The extracted TDBPP is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Alternative GC-MS Method Protocol[4]

This method focuses on improved accuracy and safety by using surrogate standards and replacing hazardous reagents.

  • Surrogate Spiking: Deuterated TDBPP (TDBPP-d15) is used as a surrogate standard for accurate quantification.

  • Extraction: Benzene is replaced with ethyl acetate (B1210297) for the extraction step.

  • Derivatization: For related compounds like BDBPP, explosive diazomethane (B1218177) is replaced with a safer commercial solution of trimethylsilyl (B98337) diazomethane in hexane.

  • Analysis: The analysis is performed using GC-MS.

GC/FPD Method Protocol[5]

This method addresses the issue of TDBPP thermal decomposition observed in some GC/MS systems.

  • Extraction: Methanol extraction is employed.

  • Purification: The extract undergoes a liquid-liquid partition followed by purification using a Florisil cartridge column.

  • Analysis: A Gas Chromatography/Flame Photometric Detector (GC/FPD) with a capillary megabore column is used for analysis.

Visualizing Method Validation and Workflows

To better illustrate the processes and relationships involved in analytical method validation, the following diagrams are provided.

Cross_Laboratory_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution by Participating Laboratories cluster_Analysis Data Analysis & Reporting Protocol_Development Develop Standardized Analytical Protocol Sample_Preparation Prepare Homogeneous Test Samples (Spiked & Blank) Protocol_Development->Sample_Preparation Lab_Recruitment Recruit Participating Laboratories (e.g., Six Labs) Sample_Preparation->Lab_Recruitment Sample_Distribution Distribute Samples & Protocol to Labs Lab_Recruitment->Sample_Distribution Lab_Analysis Each Laboratory Performs Analysis Sample_Distribution->Lab_Analysis Data_Submission Labs Submit Raw Data & Calculated Results Lab_Analysis->Data_Submission Statistical_Analysis Centralized Statistical Analysis (Accuracy, Repeatability, Reproducibility) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluate Method Performance Against Pre-defined Criteria Statistical_Analysis->Performance_Evaluation Final_Report Prepare Final Validation Report Performance_Evaluation->Final_Report

Workflow for a cross-laboratory validation study.

Method_Validation_Parameters cluster_Accuracy_Precision Accuracy & Precision cluster_Sensitivity_Range Sensitivity & Range cluster_Specificity_Robustness Specificity & Robustness Method_Validation Method Validation Accuracy Accuracy (Closeness to True Value) Method_Validation->Accuracy Precision Precision (Agreement between Measurements) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Linearity Linearity & Range Method_Validation->Linearity Specificity Specificity (Analyte in presence of others) Method_Validation->Specificity Robustness Robustness (Unaffected by small changes) Method_Validation->Robustness Repeatability Repeatability (Intra-laboratory) Precision->Repeatability Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Key performance parameters in analytical method validation.

References

A Comparative Analysis of the Genotoxicity of Two Flame Retardants: Tris(2,3-dibromopropyl) phosphate vs. Tris(1,3-dichloro-2-propyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of two organophosphate flame retardants: Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP) and Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP). Both compounds have been used in a variety of consumer products, but concerns over their toxicity have led to restrictions and continued scientific scrutiny. This document summarizes key experimental data, outlines methodologies for common genotoxicity assays, and visualizes the underlying mechanisms and workflows.

Introduction to the Compounds

Tris(2,3-dibromopropyl) phosphate (Tris-BP) was a flame retardant primarily used in synthetic textiles, most notably in children's sleepwear in the 1970s. Its use was banned in the United States after it was identified as a potent mutagen and carcinogen.[1] Tris-BP is a genotoxic carcinogen, with the kidney being a primary target organ for toxicity. Mechanistic studies suggest its genotoxicity is mediated by its conversion to reactive metabolites, such as 2-bromoacrolein.[2]

Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP or TDCPP) is a high-production volume chemical that replaced Tris-BP in many applications, particularly as an additive flame retardant in flexible polyurethane foams used in furniture and automotive seating.[3] It is also used in resins, plastics, and textile coatings.[3] Like its predecessor, Tris-DCP has come under fire for its potential health effects. It is genotoxic in multiple in vitro studies, inducing mutations in bacterial and mammalian cells.[3] Its metabolites, including 1,3-dichloro-2-propanol (B29581) (1,3-DCP), are also of toxicological concern.[3][4]

Comparative Genotoxicity Data

The following table summarizes the results from a range of genotoxicity assays performed on Tris-BP and Tris-DCP. The data consistently indicates that Tris-BP is a more potent genotoxic agent across a wider array of endpoints.

Assay TypeTest SystemMetabolic Activation (S9)This compound (Tris-BP) ResultTris(1,3-dichloro-2-propyl) phosphate (Tris-DCP) Result
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium TA100WithStrongly Positive [2][5]Positive [6]
Salmonella typhimuriumWithoutPositiveNegative/Weakly Positive[4]
Mammalian Cell Gene Mutation V79 Chinese Hamster Lung CellsWithPositive [2]Less Potent than Tris-BP[6]
Mouse Lymphoma CellsWithNot specifiedPositive [3]
DNA Damage & Repair DNA Single Strand Breaks (in vitro)With & WithoutPositive [2]Not specified
Unscheduled DNA Synthesis (UDS)Rat HepatocytesPositive [6]Weakly Positive[4]
Chromosomal Effects (In Vitro) Sister Chromatid Exchange (SCE)Chinese Hamster CellsPositive [1]Not specified
Chromosomal AberrationsChick EmbryosNot specifiedNegative[3]
Chromosomal Effects (In Vivo) Bone Marrow Micronucleus TestMiceWeakly Positive [5][7]Negative[3]
Abnormal Sperm Head AssayMiceStrongly Positive [5][7]Not specified
Cell Transformation Syrian Hamster Embryo (SHE) CellsNot specifiedPositive [2]Positive [3][6]

Mechanisms of Genotoxicity

The genotoxicity of both Tris-BP and Tris-DCP is largely dependent on their metabolic activation by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts.

For Tris-BP , the primary genotoxic metabolite is believed to be 2-bromoacrolein (2BA) .[2][8] This highly reactive α,β-unsaturated aldehyde can readily bind to DNA, forming adducts that can lead to mutations and chromosomal damage.[8]

For Tris-DCP , metabolism yields several potentially genotoxic compounds, including 1,3-dichloro-2-propanone and 1,3-dichloro-2-propanol , which have been shown to be mutagenic in the Ames test.[4]

G cluster_0 This compound (Tris-BP) Metabolism cluster_1 Tris(1,3-dichloro-2-propyl) phosphate (Tris-DCP) Metabolism Tris-BP Tris-BP Metabolite_A 2,3-dibromopropanal Tris-BP->Metabolite_A Cytochrome P450 Metabolite_B 2-bromoacrolein (2BA) (Reactive Metabolite) Metabolite_A->Metabolite_B Elimination of HBr DNA_Adducts_A DNA Adducts Metabolite_B->DNA_Adducts_A Covalent Binding Genotoxicity_A Mutations, Chromosomal Damage DNA_Adducts_A->Genotoxicity_A Leads to Tris-DCP Tris-DCP Metabolite_C 1,3-dichloro-2-propanol 1,3-dichloro-2-propanone (Reactive Metabolites) Tris-DCP->Metabolite_C Cytochrome P450 DNA_Adducts_B DNA Adducts Metabolite_C->DNA_Adducts_B Covalent Binding Genotoxicity_B Mutations, Genomic Instability DNA_Adducts_B->Genotoxicity_B Leads to G start Start prep_bacteria Prepare overnight cultures of S. typhimurium (his- strains) start->prep_bacteria prep_s9 Prepare S9 mix (for +S9 condition) start->prep_s9 mix Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar (B569324) prep_bacteria->mix prep_s9->mix plate Pour mixture onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies (his+) incubate->count analyze Analyze Data: Compare treated vs. control count->analyze end End analyze->end G start Start: Prepare Single-Cell Suspension embed Embed cells in Low-Melting-Point Agarose on a slide start->embed lyse Lyse cells in high-salt detergent solution to form nucleoids embed->lyse unwind Unwind DNA in alkaline buffer (pH > 13) lyse->unwind electrophoresis Perform electrophoresis in alkaline buffer unwind->electrophoresis neutralize Neutralize and Stain DNA with fluorescent dye electrophoresis->neutralize visualize Visualize comets with fluorescence microscope neutralize->visualize analyze Quantify DNA damage (tail length/intensity) visualize->analyze end End analyze->end G start Start: Dose animals with test compound collect Collect bone marrow (e.g., 24 & 48h post-dose) start->collect smear Prepare bone marrow smears on slides collect->smear stain Stain slides to differentiate PCEs/NCEs smear->stain score Microscopically score micronuclei in immature erythrocytes (PCEs) stain->score analyze Calculate frequency of MN-PCEs and assess cytotoxicity (PCE/NCE ratio) score->analyze end End analyze->end

References

A Comparative Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) in Environmental Samples: A Historical and Contemporary Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) in environmental samples, offering a look at its prevalence historically and in more recent years. TDBPP was widely used in the 1970s in consumer products, particularly in children's sleepwear, before its ban in many countries due to health concerns.[1] This guide summarizes available data on its environmental concentrations, details analytical methodologies for its detection, and explores its potential mechanism of toxicity.

Historical vs. Contemporary Environmental Presence of TDBPP

Direct quantitative comparisons of TDBPP concentrations in environmental samples between the peak usage period in the 1970s and contemporary times are challenging due to a scarcity of published environmental monitoring data from the earlier period. Historical documentation primarily focuses on its use in consumer products and subsequent health-related studies.

However, contemporary studies, particularly those analyzing indoor dust, provide a snapshot of its persistence and continued presence in the environment long after its production was ceased. House dust is considered a significant reservoir for many flame retardants.

Table 1: Contemporary Concentrations of TDBPP in House Dust (2000s-2010s)

Study Reference/YearLocationNumber of SamplesDetection Frequency (%)Concentration Range (ng/g)Median/Geometric Mean (ng/g)
Dodson et al., 2012[1]California, USANot Specified75%Not SpecifiedNot Specified
Stapleton et al., 2008Boston, MA, USA19Not specified<4.5 - 130,200230
Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies (2016)[2]United StatesMultiple StudiesHighWide RangePooled GM available for some flame retardants
Concentrations of Brominated Flame Retardants in Indoor Air and Dust from Ireland (2019)[3]IrelandMultipleHighWide RangeMedian for similar compounds provided

Note: The table above presents data for various brominated flame retardants, with specific TDBPP data being limited. The included studies highlight the general trend of flame retardant presence in indoor environments.

Experimental Protocols for TDBPP Analysis in House Dust

The following is a composite methodology for the analysis of TDBPP in house dust, based on common practices for brominated flame retardants.

1. Sample Collection and Preparation:

  • Collection: Collect dust samples from household vacuum cleaner bags or by using a high-volume small surface sampler.

  • Sieving: Sieve the collected dust through a 150 μm mesh sieve to obtain a fine, homogeneous powder.

  • Storage: Store the sieved dust samples in amber glass vials at -20°C until extraction.

2. Extraction:

  • Soxhlet Extraction:

    • Mix approximately 1 gram of sieved dust with anhydrous sodium sulfate.

    • Place the mixture in a cellulose (B213188) extraction thimble.

    • Add an appropriate internal standard to the sample.

    • Extract the sample with a suitable solvent (e.g., a mixture of hexane (B92381) and dichloromethane) for 16-24 hours in a Soxhlet apparatus.[4]

  • Ultrasonic Extraction:

    • Weigh approximately 0.1-0.5 grams of sieved dust into a centrifuge tube.

    • Add an internal standard and an extraction solvent (e.g., hexane:dichloromethane 1:1 v/v).

    • Vortex the sample and then place it in an ultrasonic bath for 15-30 minutes.[5][6]

    • Centrifuge the sample and collect the supernatant. Repeat the extraction process two more times.

3. Extract Cleanup (Solid-Phase Extraction - SPE):

  • Objective: To remove interfering compounds from the sample extract.

  • Procedure:

    • Condition a multi-layer silica (B1680970) gel SPE cartridge containing different layers of activated and deactivated silica, and alumina (B75360) with the extraction solvent.

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the target analytes (including TDBPP) with a suitable solvent mixture (e.g., hexane:dichloromethane).

    • Collect the eluate and concentrate it under a gentle stream of nitrogen.[7][8][9][10][11]

4. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Instrument: A gas chromatograph coupled with a mass spectrometer is typically used for the analysis of TDBPP.[12][13]

  • GC Conditions:

    • Column: A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

    • Injector: Splitless or pulsed splitless injection.

    • Oven Temperature Program: A programmed temperature ramp to achieve separation of the target analytes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for TDBPP.

  • Quantification: The concentration of TDBPP in the sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Proposed Genotoxic Mechanism of TDBPP

TDBPP is recognized as a carcinogen and is genotoxic.[14][15][16][17][18] A proposed mechanism for its toxicity involves its metabolic activation to a reactive intermediate that can then interact with DNA, leading to the formation of DNA adducts.[14][19][20][21]

TDBPP_Toxicity_Pathway TDBPP TDBPP Metabolism Metabolic Activation (Cytochrome P450) TDBPP->Metabolism Oxidation BA 2-Bromoacrolein (2BA) (Reactive Metabolite) Metabolism->BA DNA DNA BA->DNA Covalent Binding Adduct DNA Adducts DNA->Adduct Damage DNA Damage (e.g., Cross-linking) Adduct->Damage Repair DNA Repair Mechanisms Damage->Repair Cellular Response Mutation Mutation Damage->Mutation Failed Repair Cancer Cancer Mutation->Cancer

Caption: Proposed metabolic activation and genotoxic pathway of TDBPP.

This guide provides a foundational understanding of the environmental presence and analysis of TDBPP. Further research is needed to fully elucidate historical environmental concentrations and the specific signaling pathways involved in its toxicity.

References

A Comparative Guide to In Vitro and In Vivo Assays for TDBPP Carcinogenicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo assays used to assess the carcinogenicity of the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). TDBPP is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP), based on sufficient evidence from animal studies.[1][2] This guide presents quantitative data from key studies, detailed experimental protocols, and explores the molecular signaling pathways implicated in TDBPP-induced carcinogenesis.

Data Presentation: In Vivo Carcinogenicity Data

The most definitive in vivo evidence for TDBPP's carcinogenicity comes from a long-term bioassay conducted by the National Cancer Institute (NCI) in 1978.[2] The study involved the dietary administration of TDBPP to Fischer 344 rats and B6C3F1 mice for 103 weeks. The results, summarized below, demonstrate a significant increase in tumor incidence in treated animals compared to controls.

Table 1: Tumor Incidence in Fischer 344 Rats Fed TDBPP for 103 Weeks

SexOrganTumor TypeControlLow Dose (50 ppm)High Dose (100 ppm)
MaleKidneyTubular Cell Adenoma0/508/5015/49
MaleKidneyTubular Cell Carcinoma0/501/505/49
FemaleKidneyTubular Cell Adenoma0/483/508/50

Source: National Cancer Institute (NCI) Bioassay, 1978[2]

Table 2: Tumor Incidence in B6C3F1 Mice Fed TDBPP for 103 Weeks

SexOrganTumor TypeControlLow Dose (500 ppm)High Dose (1000 ppm)
MaleForestomachSquamous Cell Papilloma1/4910/5018/50
MaleForestomachSquamous Cell Carcinoma0/494/5011/50
MaleLungAlveolar/Bronchiolar Adenoma or Carcinoma5/4915/5023/50
FemaleForestomachSquamous Cell Papilloma0/5011/5022/50
FemaleForestomachSquamous Cell Carcinoma0/502/508/50
FemaleLiverHepatocellular Adenoma or Carcinoma1/5010/5024/50

Source: National Cancer Institute (NCI) Bioassay, 1978[2]

Experimental Protocols

In Vivo: Rodent Carcinogenicity Bioassay (NCI Protocol)

The in vivo assessment of TDBPP's carcinogenicity was primarily established through a standardized two-year rodent bioassay.[3][4]

  • Test Animals: Fischer 344 rats and B6C3F1 mice are commonly used strains. Animals are typically started on the study after weaning and acclimatization, usually before 8 weeks of age.[5]

  • Administration: TDBPP was administered in the feed at different concentrations (time-weighted average) for 103 weeks.[2]

  • Dose Selection: Dose levels are determined from shorter-term toxicity studies (e.g., 14-day or 13-week studies) to establish the maximum tolerated dose (MTD) that does not significantly impact survival from effects other than cancer.[6]

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and any gross lesions and a comprehensive set of tissues are examined microscopically by a pathologist.

  • Endpoint: The primary endpoint is the incidence of benign and malignant tumors in various organs in the dosed groups compared to the control group.

In Vitro: Sister Chromatid Exchange (SCE) Assay

The Sister Chromatid Exchange (SCE) assay is a sensitive method to detect genotoxic effects of a chemical. TDBPP has been shown to induce SCEs.

  • Cell Culture: Mammalian cells, often Chinese hamster ovary (CHO) cells or human lymphocytes, are cultured in the presence of Bromodeoxyuridine (BrdU) for two cell cycles.[7]

  • Test Compound Exposure: The cells are exposed to various concentrations of TDBPP, with and without a metabolic activation system (e.g., S9 mix from rat liver), for a defined period.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest cells in metaphase.

  • Harvesting and Staining: Metaphase cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained using a procedure (e.g., fluorescence plus Giemsa) that allows for differential staining of sister chromatids.

  • Analysis: The number of SCEs per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to control cells indicates a genotoxic effect.[8][9]

In Vitro: Cell Transformation Assay (CTA)

Cell transformation assays are used to identify chemical carcinogens by their ability to induce morphological changes in cultured cells, a hallmark of neoplastic transformation.[10]

  • Cell Lines: Commonly used cell lines include BALB/c 3T3 mouse fibroblasts or Syrian Hamster Embryo (SHE) cells.[11]

  • Exposure: Cells are seeded at a low density and exposed to TDBPP over a range of concentrations for a specific period.

  • Culture Period: The cells are then cultured for several weeks, with regular media changes, to allow for the formation of transformed foci.

  • Foci Scoring: The cultures are fixed and stained, and the number of transformed foci is counted. Transformed foci are identified by their distinct morphology, including dense, multi-layered growth, and loss of contact inhibition.

  • Endpoint: A dose-dependent increase in the number of transformed foci in TDBPP-treated cultures compared to controls is considered a positive result, indicating carcinogenic potential.[12]

Mandatory Visualization

TDBPP_Carcinogenicity_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment cluster_conclusion Conclusion ivv_start Rodent Bioassay (Rats, Mice) ivv_admin Dietary Administration of TDBPP ivv_start->ivv_admin ivv_observe Long-term Observation (103 weeks) ivv_admin->ivv_observe ivv_necropsy Necropsy and Histopathology ivv_observe->ivv_necropsy ivv_end Tumor Incidence Data ivv_necropsy->ivv_end conclusion Carcinogenicity Classification ivv_end->conclusion ivt_start Cell Culture (e.g., CHO, BALB/c 3T3) ivt_sce Sister Chromatid Exchange Assay ivt_start->ivt_sce ivt_cta Cell Transformation Assay ivt_start->ivt_cta ivt_genotox Genotoxicity (DNA Damage) ivt_sce->ivt_genotox ivt_morph Morphological Transformation ivt_cta->ivt_morph ivt_genotox->conclusion ivt_morph->conclusion

Caption: Experimental workflow for TDBPP carcinogenicity assessment.

TDBPP_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_genotoxicity Genotoxicity cluster_nongenotoxicity Non-Genotoxic Effects TDBPP TDBPP P450 Cytochrome P450 (CYP Enzymes) TDBPP->P450 Metabolism ROS Reactive Oxygen Species (ROS) Production TDBPP->ROS Metabolites Reactive Metabolites (e.g., 2,3-dibromopropanol) P450->Metabolites DNA_adducts DNA Adduct Formation Metabolites->DNA_adducts Mutations Mutations DNA_adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_adducts Cell_Proliferation Altered Cell Proliferation Oxidative_Stress->Cell_Proliferation Cell_Proliferation->Carcinogenesis

Caption: Proposed signaling pathways for TDBPP-induced carcinogenicity.

Comparison of In Vitro and In Vivo Assays

FeatureIn Vivo Rodent BioassayIn Vitro Assays (SCE, CTA)
Biological System Whole organism (rat, mouse)Cultured mammalian cells
Metabolism Intact, systemic metabolismMay require external metabolic activation (S9)
Endpoint Tumor formationGenotoxicity, morphological transformation
Timeframe Long-term (typically 2 years)Short-term (days to weeks)
Cost HighRelatively low
Throughput LowHigh
Relevance to Humans Considered the "gold standard" for predicting human carcinogenicity, but species differences exist.[2]Provide mechanistic insights but are a simplified system and may produce false positives/negatives.[13]
TDBPP Findings Clear evidence of carcinogenicity in multiple organs of rats and mice.[2][14]Positive for genotoxicity (SCE) and cell transformation, supporting the in vivo findings.[15]

Molecular Mechanisms of TDBPP Carcinogenicity

The carcinogenic activity of TDBPP is believed to involve both genotoxic and non-genotoxic mechanisms.

  • Metabolic Activation and Genotoxicity: TDBPP is metabolized by cytochrome P450 enzymes to reactive intermediates, such as 2,3-dibromo-1-propanol.[16] These electrophilic metabolites can covalently bind to DNA, forming DNA adducts.[17] If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[18][19]

  • Oxidative Stress: There is evidence that TDBPP and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[20][21][22] Oxidative stress can damage cellular components, including DNA, and may also promote cell proliferation, further contributing to cancer development.[23]

  • Nuclear Receptor Activation: While not definitively established for TDBPP, other organophosphate flame retardants have been shown to interact with nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR).[24][25][26][27][28] These receptors regulate the expression of genes involved in xenobiotic metabolism and cell proliferation, and their activation could potentially contribute to the carcinogenic process.

  • PPAR Signaling: The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play roles in lipid metabolism and tumorigenesis.[29][30][31][32] Some studies on structurally related compounds suggest that interference with these pathways could be a potential, though less explored, mechanism.[13]

References

The Flame Retardant TDBPP: A Comparative Guide to its Biomarker Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarker responses following exposure to the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information is compiled from in vitro and in vivo studies to assist in understanding its toxicological profile. Quantitative data is presented for direct comparison with alternative compounds, and detailed experimental protocols for key assays are provided.

Quantitative Biomarker Data Summary

Exposure to TDBPP and related organophosphate flame retardants has been shown to elicit various biomarker responses, primarily related to oxidative stress and mitochondrial dysfunction. The following tables summarize key quantitative findings from experimental studies.

Table 1: In Vitro Biomarker Responses to TDBPP and a Related Isocyanurate Derivative

BiomarkerTest SystemCompoundExposure ConcentrationObserved EffectCitation
Reactive Oxygen Species (ROS) ProductionMouse Primary AstrocytesTris(2,3-dibromopropyl) isocyanurate (TBC/TDBP-TAZTO)10 µM (24h)22.67% increase compared to control[1]
Reactive Oxygen Species (ROS) ProductionMouse Primary AstrocytesTris(2,3-dibromopropyl) isocyanurate (TBC/TDBP-TAZTO)50 µM (24h)52.58% and 47.53% increase compared to control, respectively[1]
Caspase-1 ActivityMouse Hippocampal CellsTris(2,3-dibromopropyl) isocyanurate (TBC)10 µM, 50 µM, 100 µM (24h)13.84%, 30.13%, and 38.97% increase, respectively[2]
Caspase-3 ActivityMouse Hippocampal CellsTris(2,3-dibromopropyl) isocyanurate (TBC)50 µM, 100 µM (24h)15.71% and 20.66% increase, respectively[2]
Caspase-9 ActivityMouse Hippocampal CellsTris(2,3-dibromopropyl) isocyanurate (TBC)50 µM, 100 µM (24h)25.14% and 49.19% increase, respectively[2]
Mitochondrial ROS (mitoROS)AML12 HepatocytesTDBPP≥ 10⁻⁷ mol/LIncreased levels observed[3]
Lipid AccumulationAML12 HepatocytesTDBPP≥ 10⁻⁷ mol/LPredisposition to lipid accumulation[3]

Table 2: In Vivo Biomarker Responses to a Related Organophosphate Flame Retardant

BiomarkerTest SystemCompoundExposure DoseObserved EffectCitation
Serum Thyroid HormonesPregnant Long-Evans RatsTris(1,3-dichloro-2-propyl)phosphate (TDCPP)Up to 150 mg/kg/day (gestational day 10 to weaning)No significant changes in maternal serum thyroid hormones[4]
Plasma T3 and T4Adult Zebrafish (male)Tris(1,3-dichloro-2-propyl)phosphate (TDCPP)14-day exposureSignificant decrease in T3 and T4 concentrations[5]
Plasma T3 and T4Adult Zebrafish (female)Tris(1,3-dichloro-2-propyl)phosphate (TDCPP)14-day exposureSignificant increase in T3 and T4 concentrations[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is based on the methodology used for assessing ROS production in primary mouse astrocytes exposed to a TDBPP-related compound.[1]

  • Cell Culture: Seed primary mouse astrocytes at a density of 5 x 10³ cells per well in a 96-well plate and culture for 24 hours.

  • Probe Loading: Remove the culture medium and replace it with a serum-free medium containing 5 µM of H₂DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) for 30 minutes.

  • Exposure: Remove the H₂DCFDA-containing medium and replace it with a medium containing the desired concentrations of the test compound (e.g., 1 nM – 100 µM).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 6 or 24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (the oxidized form of the probe).

  • Data Analysis: Express the results as a percentage increase in fluorescence compared to the vehicle control.

Malondialdehyde (MDA) Assay (TBARS Method)

This protocol outlines a standard procedure for measuring MDA, a biomarker of lipid peroxidation, in biological samples.[6][7]

  • Sample Preparation:

    • Tissue: Homogenize tissue in ice-cold buffer (e.g., RIPA or PBS) to create a 10% (w/v) homogenate. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

    • Cell Lysate: Wash cells with cold PBS, resuspend in lysis buffer, and lyse by sonication or freeze-thaw cycles. Centrifuge to remove debris and collect the supernatant.

  • Reaction Mixture:

    • In a microcentrifuge tube, mix the sample (or standard) with a solution of 8.1% SDS.

    • Add 20% acetic acid solution (pH 3.5).

    • Add 0.8% thiobarbituric acid (TBA).

    • Bring the final volume to 4 mL with deionized water.

  • Incubation: Vortex the tubes and incubate in a water bath at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the tubes in an ice bath for 10 minutes to stop the reaction. Centrifuge at 1,500 x g for 10 minutes.

  • Spectrophotometric Measurement: Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 532 nm.

  • Quantification: Prepare a standard curve using an MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane). Calculate the MDA concentration in the samples based on the standard curve. The final concentration should be normalized to the protein concentration or tissue weight.

Thyroid Hormone Radioimmunoassay (RIA) in Rodent Serum

This protocol provides a general guideline for measuring total thyroxine (T4) in rat serum, which can be adapted for other thyroid hormones.[8][9]

  • Sample Collection: Collect blood samples and separate the serum. Store serum at -20°C or lower until analysis.

  • Assay Procedure (using a commercial RIA kit):

    • Bring all reagents and samples to room temperature.

    • Use antibody-coated tubes specific for the hormone of interest (e.g., T4).

    • Add the specified volume of serum (e.g., 25-50 µL) or standard to the tubes.

    • Add the ¹²⁵I-labeled hormone tracer to all tubes.

    • Incubate as per the kit instructions (e.g., at room temperature or 37°C for a specified duration).

    • Decant the supernatant.

    • Measure the radioactivity in the tubes using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

    • Determine the concentration of the hormone in the samples by interpolating their values from the standard curve.

    • Perform quality control checks, including intra- and inter-assay coefficients of variation.

Visualization of TDBPP-Induced Cellular Stress Pathway

The following diagram illustrates a plausible signaling pathway initiated by TDBPP exposure, leading to oxidative stress and mitochondrial dysfunction. This pathway is hypothesized based on the observed biomarker responses to TDBPP and related organophosphate flame retardants.

TDBPP_Signaling_Pathway TDBPP TDBPP Exposure Mitochondria Mitochondrial Dysfunction TDBPP->Mitochondria ROS Increased ROS Production Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Cellular_Damage Cellular Damage & Apoptosis ROS->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Antioxidant_Response->Cellular_Damage Inhibits

References

A Comparative Analysis of Tris(2,3-dibromopropyl) Phosphate (TDBPP) Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) across different species. While extensive research has been conducted on mammalian metabolism, particularly in rodents, data on other species such as birds and fish remain limited. This document summarizes the available quantitative data, details common experimental protocols, and visualizes the known and proposed metabolic pathways.

Key Metabolic Pathways of TDBPP

The metabolism of TDBPP is primarily a bioactivation process, converting the parent compound into reactive electrophiles. This process is largely mediated by cytochrome P450 (CYP450) enzymes in the liver.[1] The two main initial oxidative pathways identified in mammals are:

  • Oxidation at the terminal carbon (C-3) of the propyl group. This pathway leads to the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein, through a process of oxidative debromination.[2][3][4][5]

  • Oxidation at the C-2 position of the propyl group. This results in the formation of a reactive α-bromoketone metabolite.[2][6] This intermediate can directly bind to proteins or be hydrolyzed to bis(2,3-dibromopropyl) phosphate (Bis-BP) and an α-bromo-α'-hydroxyketone.[2]

Glutathione (GSH) plays a significant role in the detoxification of TDBPP metabolites, forming water-soluble conjugates that can be excreted.[3][4]

Comparative Metabolism: Mammals, Birds, and Fish

Significant gaps in our understanding of TDBPP metabolism exist for non-mammalian species. The following comparison is based on available literature, with inferences made for avian and aquatic species based on general xenobiotic metabolism principles.

FeatureMammals (Rodents)Birds (Inferred)Fish (Inferred)
Primary Metabolic Organ LiverLiverLiver
Key Enzyme System Cytochrome P450 (CYP450)Cytochrome P450 (CYP450)Cytochrome P450 (CYP450)
Major Metabolic Pathways - C-3 Oxidation (leading to 2-bromoacrolein)- C-2 Oxidation (leading to α-bromoketone and Bis-BP)Likely similar oxidative pathways, but metabolic rates and metabolite profiles are unknown.May involve both oxidative pathways and hydrolysis of the phosphate ester bond.
Key Metabolites - 2-Bromoacrolein- Bis(2,3-dibromopropyl) phosphate (Bis-BP)- Mono(2,3-dibromopropyl) phosphateUnknownUnknown
Detoxification Pathway Glutathione (GSH) conjugationLikely Glutathione (GSH) conjugationLikely Glutathione (GSH) conjugation

Note: The metabolic pathways in birds and fish are largely speculative and require further investigation.

Quantitative Metabolic Data (Rat Liver Microsomes)

The following table summarizes quantitative data on the formation of key TDBPP metabolites in rat liver microsomes.

SpeciesMicrosomal TreatmentRate of Bromide Ion Release (nmol/min/mg protein)Rate of Bis-BP Formation (nmol/min/mg protein)
RatUntreated0.45 ± 0.050.18 ± 0.02
RatPhenobarbital-pretreated2.10 ± 0.151.20 ± 0.10

Data adapted from in vitro studies. Rates can vary based on experimental conditions.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the known metabolic pathways of TDBPP in mammals and a general workflow for studying its metabolism.

TDBPP_Metabolism cluster_c3 C-3 Oxidation cluster_c2 C-2 Oxidation TDBPP Tris(2,3-dibromopropyl) phosphate (TDBPP) CYP450 Cytochrome P450 C3_Intermediate Unstable Intermediate CYP450->C3_Intermediate Oxidative Debromination AlphaBromoketone α-Bromoketone CYP450->AlphaBromoketone Hydroxylation Bromoacrolein 2-Bromoacrolein C3_Intermediate->Bromoacrolein DNA_Binding DNA Adducts (Mutagenicity) Bromoacrolein->DNA_Binding Binds to DNA GSH Glutathione (GSH) Bromoacrolein->GSH Protein_Binding Protein Adducts (Toxicity) AlphaBromoketone->Protein_Binding Binds to Protein BisBP Bis(2,3-dibromopropyl) phosphate (Bis-BP) AlphaBromoketone->BisBP Hydrolysis AlphaBromoketone->GSH Conjugates Water-Soluble Conjugates GSH->Conjugates GST Excretion Excretion Conjugates->Excretion

Figure 1: Known metabolic pathways of TDBPP in mammals.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism Microsomes Prepare Liver Microsomes (e.g., from rat, bird, fish) Incubation Incubate Microsomes with TDBPP and NADPH-generating system Microsomes->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis_in_vitro Analyze by LC-MS/GC-MS Extraction->Analysis_in_vitro Data_Analysis Comparative Data Analysis (Metabolic rates, metabolite profiles) Analysis_in_vitro->Data_Analysis Dosing Administer Radiolabeled TDBPP to Animal Model Collection Collect Urine, Feces, Bile, and Tissues over Time Dosing->Collection Processing Process Samples (e.g., homogenization, extraction) Collection->Processing Analysis_in_vivo Quantify Radioactivity and Identify Metabolites (HPLC, LC-MS) Processing->Analysis_in_vivo Analysis_in_vivo->Data_Analysis

Figure 2: General experimental workflow for TDBPP metabolism studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TDBPP metabolism. Below are generalized protocols for key experiments.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to identify metabolites and determine the rate of metabolism.

  • Preparation of Liver Microsomes:

    • Euthanize the animal (e.g., rat, chicken, trout) and perfuse the liver with ice-cold buffer (e.g., 0.15 M KCl) to remove blood.

    • Homogenize the liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) and store at -80°C.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Incubation:

    • Prepare an incubation mixture containing:

      • Liver microsomes (e.g., 0.5-1.0 mg/mL protein).

      • TDBPP (dissolved in a suitable solvent like DMSO, final concentration typically in the micromolar range).

      • An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).

      • Phosphate buffer (e.g., 0.1 M, pH 7.4) to a final volume of 1 mL.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding TDBPP.

    • Incubate at 37°C with shaking for a specified time (e.g., 0-60 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Sample Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for TDBPP and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify metabolites using authentic standards where available.

In Vivo Metabolism and Excretion Study (Rodent Model)

This protocol is used to understand the absorption, distribution, metabolism, and excretion (ADME) of TDBPP.

  • Dosing:

    • Administer a known dose of radiolabeled TDBPP (e.g., ¹⁴C-TDBPP) to the animals (e.g., male Sprague-Dawley rats) via oral gavage or intravenous injection.

  • Sample Collection:

    • House the animals in metabolic cages that allow for the separate collection of urine and feces.

    • Collect urine, feces, and expired air at predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours) post-dosing.

    • At the end of the study, collect blood and various tissues (e.g., liver, kidney, fat, muscle).

  • Sample Processing and Analysis:

    • Homogenize tissue samples.

    • Measure the total radioactivity in all samples (urine, feces, tissues) using liquid scintillation counting to determine the extent of absorption and the routes and rates of excretion.

    • For metabolite profiling, extract the samples (e.g., using solid-phase extraction for urine or liquid-liquid extraction for tissues).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or LC-MS to separate and identify the metabolites.

Conclusion and Future Directions

The metabolism of TDBPP has been primarily characterized in mammalian models, revealing key bioactivation pathways mediated by cytochrome P450 enzymes. These pathways lead to the formation of reactive metabolites responsible for the observed toxicity and mutagenicity of TDBPP. However, a significant data gap exists regarding the metabolic fate of TDBPP in non-mammalian species, including birds and fish.

Future research should focus on:

  • Conducting in vitro and in vivo metabolism studies in avian and aquatic species to identify species-specific metabolites and metabolic rates.

  • Performing comparative enzyme kinetics studies to understand the differences in CYP450 activities towards TDBPP across various species.

  • Developing physiologically based pharmacokinetic (PBPK) models for different species to better predict the internal dose and potential toxicity of TDBPP.

A more comprehensive understanding of the comparative metabolism of TDBPP is essential for accurate ecological risk assessment and for elucidating the mechanisms of its toxicity across the animal kingdom.

References

Validating Biomarkers for Human Exposure to TDBPP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of biomarkers for assessing human exposure to the flame retardant Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information presented is intended to aid researchers in selecting appropriate biomarkers and analytical methods for toxicological and epidemiological studies.

Introduction to TDBPP and the Need for Biomonitoring

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a flame retardant that has been used in a variety of consumer products. Due to concerns about its potential health effects, including carcinogenicity, its use has been restricted in some applications. Human exposure to TDBPP can occur through various routes, including ingestion, inhalation, and dermal contact with products containing this chemical. Accurate assessment of human exposure is critical for understanding its potential health risks. Biomonitoring, the measurement of a chemical or its metabolites in biological samples, is a key tool for this purpose. An ideal biomarker of exposure should be specific to the compound of interest, sensitive enough to be detected at low environmental exposure levels, and have a well-understood toxicokinetic profile.

Comparison of Potential Biomarkers for TDBPP Exposure

The primary urinary metabolite, bis(2,3-dibromopropyl) phosphate (BDBPP), is considered the most suitable biomarker for assessing human exposure to TDBPP. While other potential biomarkers exist, such as the parent compound in various matrices or other metabolites, BDBPP offers the best combination of specificity and detectability in a readily available biological matrix.

Below is a table summarizing the characteristics of potential biomarkers for TDBPP exposure.

BiomarkerMatrixAdvantagesDisadvantagesAnalytical Method
Bis(2,3-dibromopropyl) phosphate (BDBPP) UrineSpecific metabolite of TDBPP, non-invasive sample collection, relatively short half-life reflecting recent exposure.Requires sensitive analytical methods for detection at low environmental levels.LC-MS/MS
This compound (TDBPP) Blood, Adipose Tissue, DustDirect measure of the parent compound.Invasive sample collection (blood, adipose), shorter half-life in blood, dust levels represent external exposure not internal dose.GC-MS, LC-MS/MS
2,3-dibromo-1-propanol UrineA metabolite of TDBPP.Not specific to TDBPP, can be a metabolite of other compounds.GC-MS
2-Bromoacrolein (Reactive intermediate)Mechanistically relevant to toxicity.Highly reactive and unstable, difficult to measure directly in biological samples.Not typically used for biomonitoring.

Metabolic Pathway of TDBPP

TDBPP is metabolized in the body primarily through oxidative processes mediated by cytochrome P450 enzymes. The main metabolic pathway involves the dealkylation of one of the dibromopropyl chains to form bis(2,3-dibromopropyl) phosphate (BDBPP), which is then excreted in the urine. An alternative pathway can lead to the formation of 2-bromoacrolein, a reactive and potentially genotoxic intermediate.

TDBPP_Metabolism TDBPP This compound (TDBPP) BDBPP bis(2,3-dibromopropyl) phosphate (BDBPP) TDBPP->BDBPP Oxidative Dealkylation (Cytochrome P450) TwoBA 2-Bromoacrolein (Reactive Intermediate) TDBPP->TwoBA Oxidative Debromination Urine Urinary Excretion BDBPP->Urine Toxicity Genotoxicity TwoBA->Toxicity

Metabolic pathway of TDBPP.

Experimental Protocols

The validation of biomarkers for TDBPP exposure typically involves the analysis of urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general experimental protocol for the analysis of BDBPP in human urine, adapted from methods for its chlorinated analog, bis(1,3-dichloropropyl) phosphate (BDCPP).

Experimental Protocol: Quantification of BDBPP in Human Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate and concentrate BDBPP from the urine matrix.

  • Materials:

    • Human urine samples

    • Internal standard (e.g., deuterated BDBPP)

    • SPE cartridges (e.g., mixed-mode anion exchange)

    • Methanol (B129727), Water (HPLC-grade)

    • Formic acid

    • Centrifuge

    • Evaporator

  • Procedure:

    • Spike a known volume of urine (e.g., 1-5 mL) with an internal standard solution.

    • Acidify the urine sample with formic acid to a pH of approximately 4.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute BDBPP from the cartridge using an appropriate solvent (e.g., methanol or a mixture of methanol and other organic solvents).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify BDBPP.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B: Methanol or acetonitrile (B52724) with a small percentage of formic acid.

    • Gradient Elution: A gradient program starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute BDBPP.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for BDBPP and its internal standard are monitored for quantification and confirmation. These transitions need to be optimized for the specific instrument used.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions of BDBPP of known concentrations.

  • Quantification: The concentration of BDBPP in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Quality Control: Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the method.

Experimental Workflow for Biomarker Validation

The validation of a biomarker for exposure assessment follows a structured workflow to ensure the reliability and relevance of the chosen marker.

Biomarker_Validation_Workflow cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical/Epidemiological Validation cluster_3 Application Discovery Candidate Biomarker Identification (Metabolism Studies) MethodDev Analytical Method Development (LC-MS/MS) Discovery->MethodDev MethodVal Method Validation (Accuracy, Precision, Sensitivity) MethodDev->MethodVal HumanStudies Human Biomonitoring Studies MethodVal->HumanStudies ExposureCorr Correlation with Exposure Levels HumanStudies->ExposureCorr RiskAssessment Application in Risk Assessment & Research ExposureCorr->RiskAssessment

A Comparative Analysis of the Environmental Persistence of TDBPP and Modern Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards less persistent alternatives is evident in the realm of flame retardants, as mounting concerns over the environmental fate of legacy chemicals like Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) drive the adoption of modern alternatives. This guide provides a comparative overview of the environmental persistence of TDBPP and a selection of contemporary flame retardants, including organophosphate flame retardants (OPFRs) and polymeric types, supported by available experimental data.

The historical use of TDBPP, a brominated flame retardant, has raised significant environmental and health concerns due to its persistence and potential for bioaccumulation.[1][2] In response, the chemical industry has developed a new generation of flame retardants, broadly categorized as organophosphate esters, halogenated and non-halogenated, and polymeric flame retardants, with the aim of providing fire safety with a reduced environmental footprint.[1][3] This comparison focuses on key indicators of environmental persistence, primarily the degradation half-life in various environmental compartments such as soil, water, and sediment.

Quantitative Comparison of Environmental Persistence

The following table summarizes available quantitative data on the environmental half-life of TDBPP and several modern flame retardants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Flame RetardantChemical ClassMatrixHalf-lifeExperimental ConditionsReference
TDBPP Brominated Phosphate EsterAir (vapor phase)~14 hoursPhotochemical reaction with hydroxyl radicals[4]
WaterSlow hydrolysis, not a significant fate process-[2]
Activated SludgeBiodegradation observed, but half-life not specifiedLaboratory activated sludge system[5]
TDBP-TAZTO *Brominated Isocyanurate-23.5 - 6931 min (UV irradiation); 91.2 days (natural sunlight)Photodegradation under various UV conditions and natural sunlight[6]
TDCIPP Chlorinated Organophosphate EsterAquatic SystemsExhibits exceptional persistence-[7]
TCIPP Chlorinated Organophosphate Ester-> 60 daysBiodegradation studies-
TCEP Chlorinated Organophosphate EsterWater4.13 hoursWaterborne exposure tests with D. magna[8]
TBOEP Non-halogenated Organophosphate Ester--Frequently detected in the environment, suggesting persistence[9]
TBBPA Brominated PhenolSubmerged Soil (unplanted)20.8 daysLaboratory incubation[10]
Submerged Soil (with reeds)11.4 daysLaboratory incubation with Phragmites australis[10]
Polymeric FRs VariousEnvironmentHigh (persistent by design)General characteristic[3][11]

Note: TDBP-TAZTO (Tris(2,3-dibromopropyl) isocyanurate) is a structurally related compound to TDBPP and is often discussed in the context of brominated flame retardants.

Degradation Pathways and Mechanisms

The environmental persistence of a flame retardant is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

TDBPP Degradation

Available data suggests that TDBPP is resistant to rapid environmental degradation. While it may undergo slow hydrolysis in water, this is not considered a primary removal mechanism.[2] Photodegradation in the atmosphere is expected to be a more significant pathway for the vapor-phase fraction of TDBPP.[4] Biodegradation has been observed in activated sludge, but the specific pathways and rates are not well-documented in readily available literature.[5]

Modern Flame Retardant Degradation

Organophosphate Flame Retardants (OPFRs): The persistence of OPFRs varies significantly based on their chemical structure.

  • Chlorinated OPFRs like TDCIPP and TCIPP are generally more persistent than their non-halogenated counterparts.[9]

  • Non-halogenated OPFRs can also be persistent, with their fate influenced by factors such as water solubility and microbial activity. The primary degradation pathway for many OPFRs is hydrolysis of the phosphate ester bonds, which can be mediated by abiotic or biotic processes.

Polymeric Flame Retardants: These are designed to be large, stable molecules with low mobility and bioavailability, making them inherently persistent.[3][11] However, studies have shown that they can break down into smaller, potentially more harmful substances under the influence of environmental stressors like UV radiation and heat.[12]

Tetrabromobisphenol A (TBBPA): TBBPA can be degraded through both aerobic and anaerobic pathways, with the rate of degradation being influenced by the presence of vegetation.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and comparison of persistence data. While specific, step-by-step protocols for all cited studies are not fully available in the public domain, the general methodologies employed are outlined below.

Soil Biodegradation Half-life Determination (General Protocol)

A common approach for determining the biodegradation half-life of a substance in soil involves the following steps:

  • Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and microbial biomass.

  • Spiking: The soil is spiked with a known concentration of the flame retardant, often using a carrier solvent that is subsequently evaporated.

  • Incubation: The treated soil is incubated under controlled conditions of temperature, moisture, and aeration (aerobic or anaerobic).

  • Sampling and Extraction: At regular intervals, soil subsamples are taken and extracted with an appropriate solvent to recover the flame retardant and its potential degradation products.

  • Analysis: The concentration of the parent compound in the extracts is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The degradation rate and half-life are calculated by fitting the concentration-time data to a kinetic model, often a first-order decay model.

The following diagram illustrates a general workflow for determining the soil biodegradation half-life of a flame retardant.

Soil_Biodegradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_char Soil Characterization soil_collection->soil_char spiking Spiking with Flame Retardant soil_char->spiking incubation Controlled Incubation (Temperature, Moisture) spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS or LC-MS/MS Analysis extraction->analysis data_analysis Half-life Calculation analysis->data_analysis

General workflow for soil biodegradation studies.
Aqueous Photolysis Half-life Determination (General Protocol)

The photodegradation of a chemical in water is assessed using the following general procedure:

  • Solution Preparation: A solution of the flame retardant in purified water, often with a co-solvent if the compound has low water solubility, is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) or specific UV wavelengths. Control samples are kept in the dark.

  • Sampling: Aliquots of the solution are collected at various time points.

  • Analysis: The concentration of the parent compound is measured using an appropriate analytical method, such as HPLC with UV detection or LC-MS/MS.

  • Quantum Yield and Half-life Calculation: The rate of degradation is used to calculate the quantum yield, which is the efficiency of the photochemical process. The environmental half-life under specific sunlight conditions can then be estimated.

Aqueous_Photolysis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure & Analysis solution_prep Prepare Aqueous Solution of Flame Retardant reaction_vessel Quartz Reaction Vessel solution_prep->reaction_vessel light_source Light Source (e.g., Xenon Lamp) irradiation Irradiate Sample light_source->irradiation reaction_vessel->irradiation sampling Periodic Sampling irradiation->sampling dark_control Dark Control dark_control->sampling analysis LC-MS/MS Analysis sampling->analysis calculation Calculate Half-life analysis->calculation

References

efficacy of TDBPP as a flame retardant compared to non-halogenated alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame-retardant efficacy of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a halogenated organophosphate, with contemporary non-halogenated alternatives. The content is structured to offer a comprehensive overview for researchers and professionals in material science and related fields, with a focus on quantitative performance data, experimental methodologies, and the underlying chemical mechanisms of flame retardancy.

Introduction to TDBPP and its Alternatives

Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that was historically used in a variety of polymers, including polyurethane foams, textiles, and plastics. Its efficacy stems from the high bromine content, which acts as a flame inhibitor in the gas phase. However, significant health and environmental concerns, including its classification as a probable human carcinogen, have led to restrictions and bans on its use in many regions.

In response to these concerns, the development of non-halogenated flame retardants has become a primary focus in the field of material science. These alternatives, which include phosphorus-based, nitrogen-based, and inorganic compounds, offer different mechanisms of action, such as condensed-phase char formation and the release of non-combustible gases. This guide will delve into a comparative analysis of the performance of TDBPP and these non-halogenated alternatives.

Mechanisms of Flame Retardancy

The efficacy of a flame retardant is determined by its ability to interfere with the combustion cycle. TDBPP and non-halogenated alternatives employ distinct chemical pathways to achieve this.

TDBPP: Gas-Phase Inhibition

TDBPP, like other halogenated flame retardants, primarily functions in the gas phase of a fire. During combustion, the C-Br bonds in TDBPP break, releasing bromine radicals (Br•) into the flame. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "radical trap" mechanism effectively poisons the flame, reducing its intensity and slowing the spread of the fire.

G TDBPP TDBPP Br_radicals Bromine Radicals (Br•) TDBPP->Br_radicals Decomposition Heat Heat Heat->TDBPP Flame_Inhibition Flame Inhibition Br_radicals->Flame_Inhibition Radical Scavenging Combustion_radicals H•, OH• Radicals Combustion_radicals->Flame_Inhibition

TDBPP Gas-Phase Inhibition Mechanism
Non-Halogenated Alternatives: Condensed-Phase and Gas-Phase Mechanisms

Non-halogenated flame retardants operate through different, and often multiple, mechanisms.

  • Phosphorus-Based Flame Retardants (e.g., Ammonium Polyphosphate - APP, Phosphonates): These compounds primarily act in the condensed phase . Upon heating, they decompose to form phosphoric acid, which catalyzes the dehydration of the polymer to form a stable, insulating char layer. This char acts as a physical barrier, preventing the release of flammable volatiles and shielding the underlying material from heat and oxygen. Some phosphorus compounds can also exert a gas-phase effect by releasing phosphorus-containing radicals (e.g., PO•) that can trap flame-propagating radicals.

G P_FR Phosphorus FR Phosphoric_Acid Phosphoric Acid P_FR->Phosphoric_Acid Decomposition PO_radicals PO• Radicals P_FR->PO_radicals Decomposition Heat Heat Heat->P_FR Char_Layer Insulating Char Layer Phosphoric_Acid->Char_Layer Catalyzes Dehydration Polymer Polymer Polymer->Char_Layer Gas_Phase_Inhibition Gas-Phase Inhibition PO_radicals->Gas_Phase_Inhibition

Phosphorus FR Condensed & Gas-Phase Mechanisms
  • Nitrogen-Based Flame Retardants (e.g., Melamine): These compounds work by releasing non-flammable gases, such as nitrogen and ammonia, upon decomposition. These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting combustion. They can also contribute to char formation, often in synergy with phosphorus compounds.

  • Inorganic Flame Retardants (e.g., Aluminum Hydroxide, Magnesium Hydroxide): These act through endothermic decomposition, releasing water vapor when heated. This process cools the polymer surface and dilutes the flammable gases. The resulting metal oxide residue can also form a protective layer.

Quantitative Performance Comparison

Direct comparative data for TDBPP alongside its modern non-halogenated alternatives in the same polymer systems is scarce in recent literature due to the widespread phasing out of TDBPP. The following tables present available data for non-halogenated flame retardants in common polymer systems where TDBPP was historically used.

Polyurethane (PU) Foam
Flame Retardant SystemPolymer MatrixLoading (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
NoneRigid PU Foam019.7 - 20.6HB~350-400~80-90[1][2]
Ammonium Polyphosphate (APP)Rigid PU Foam1524.1V-1~250~60[3]
Modified APPRigid PU Foam2524.9HF-1~200~55[1]
Ammonium Polyphosphate (APP)Epoxy7-V-0--[4]
Triphenyl Phosphate (TPP)Flexible PU Foam20~23HB--[5]
TDBPP (historical data)Flexible PU Foam~5-10~25-28Passes various standards---

Note: Direct recent comparative data for TDBPP in PU foam is limited. Historical data indicates its high efficiency.

Epoxy Resins
Flame Retardant SystemPolymer MatrixPhosphorus Content (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingReference
NoneEpoxy Resin0~20-22Fails[6]
DOPO-basedEpoxy Resin0.728.9V-0[7]
Poly-(m-phenylene methyl phosphonate)Epoxy Resin1-2-V-0[8]
Polyester (PET) Fabric
Flame Retardant SystemPolymer MatrixLoadingLimiting Oxygen Index (LOI) (%)UL 94 RatingReference
NonePolyester-~20-21Fails[9]
Phosphorus-based (durable finish)PolyesterVaries>28Passes vertical flame tests[9][10]

Experimental Protocols

The quantitative data presented above is derived from standardized flammability tests. Understanding the methodologies of these tests is crucial for interpreting the results.

G cluster_0 Material Preparation cluster_1 Flammability Testing cluster_2 Data Analysis Polymer_Selection Polymer Selection Compounding Compounding/ Formulation Polymer_Selection->Compounding FR_Selection Flame Retardant Selection FR_Selection->Compounding Specimen_Fabrication Specimen Fabrication Compounding->Specimen_Fabrication LOI_Test LOI Test (ASTM D2863) Specimen_Fabrication->LOI_Test UL94_Test UL 94 Test Specimen_Fabrication->UL94_Test Cone_Calorimetry Cone Calorimetry (ISO 5660) Specimen_Fabrication->Cone_Calorimetry LOI_Value LOI Value (% O2) LOI_Test->LOI_Value UL94_Rating UL 94 Rating (V-0, V-1, V-2) UL94_Test->UL94_Rating Cone_Data Cone Data pHRR THR TTI Cone_Calorimetry->Cone_Data Comparison Comparative Analysis LOI_Value->Comparison UL94_Rating->Comparison Cone_Data->Comparison

References

Navigating the Challenges of TDBPP Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants is paramount. This guide provides a comprehensive comparison of methodologies for the analysis of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a flame retardant with known carcinogenic properties, in standard reference materials. While a dedicated inter-laboratory study on TDBPP in a certified standard reference material (SRM) is not publicly available, this document draws on existing research of similar compounds in well-characterized materials, such as NIST SRM 2585 (Organic Contaminants in House Dust), and the findings from broader inter-laboratory studies on flame retardants to inform best practices.

The analysis of brominated and organophosphate flame retardants in complex environmental matrices like house dust presents significant analytical challenges. An inter-laboratory study on novel flame retardants (INTERFLAB 2), involving 20 laboratories, highlighted that variations in accuracy and precision are often introduced by matrix effects and sample processing rather than instrumental analysis alone.[1] This underscores the need for robust and validated methods, often evaluated using SRMs. NIST SRM 2585 is a widely used material for validating methods for various organic contaminants, including phosphorous flame retardants.[2]

Comparison of Analytical Methods for Organophosphate Flame Retardants in House Dust

While certified values for TDBPP in SRM 2585 are not available, a study by Carlsson et al. provides valuable data on other organophosphate esters (OPEs) in this matrix. The methodologies employed in this and other relevant studies provide a framework for the analysis of TDBPP.

AnalyteConcentration in SRM 2585 (µg/g)
Tributyl phosphate (TBP)0.20
Tris(2-chloroethyl) phosphate (TCEP)0.95
Tris(1-chloro-2-propyl) phosphate (TCPP)2.1
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)2.0
Triphenyl phosphate (TPP)2.4
Tris(2-butoxyethyl) phosphate (TBEP)82

Data sourced from Carlsson et al. (2000).[3]

Experimental Protocols

The successful quantification of TDBPP from a complex matrix like house dust involves several critical steps: extraction, clean-up, and instrumental analysis. The following protocols are based on established methods for organophosphate flame retardants.

Extraction

The goal of extraction is to efficiently remove the target analytes from the solid dust matrix.

  • Pressurized Liquid Extraction (PLE): This is a common technique for extracting flame retardants from solid samples.

    • Solvent: Dichloromethane (DCM) or a mixture of hexane (B92381) and acetone.[4]

    • Procedure: A sample of the SRM is mixed with a drying agent and placed in an extraction cell. The cell is heated and pressurized with the solvent to facilitate the extraction of the analytes.

  • Ultrasonic Assisted Solvent Extraction: This method uses ultrasonic waves to enhance the extraction efficiency.[3]

    • Solvent: Acetone.[3]

    • Procedure: A weighed amount of the SRM is placed in a vial with the solvent and subjected to ultrasonication for a specified period. The process is typically repeated to ensure complete extraction.[3]

Clean-up

Crude extracts from house dust contain numerous co-extractives that can interfere with instrumental analysis. A clean-up step is therefore essential.

  • Solid Phase Extraction (SPE): This is a widely used technique for purifying extracts.

    • Sorbent: Florisil is a common choice for cleaning up extracts containing organophosphate esters.[3]

    • Procedure: The crude extract is passed through an SPE cartridge packed with Florisil. The analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the quantification of TDBPP and other flame retardants.

    • Ionization Mode: Electron capture negative ionization (ECNI) is often used for brominated compounds due to its high sensitivity. For organophosphate esters, electron ionization (EI) or chemical ionization (CI) can be employed.[3]

    • Quantification: Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response. Isotope-labeled analogues of the target analytes are ideal internal standards.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of TDBPP in a standard reference material.

TDBPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Clean-up cluster_analysis Instrumental Analysis srm SRM Sample extraction Extraction (e.g., PLE, Sonication) srm->extraction cleanup Solid Phase Extraction (e.g., Florisil) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Processing & Quantification gcms->data

Workflow for TDBPP analysis in SRMs.

Alternative Methodologies and Considerations

While GC-MS is the most established technique, other methods can also be employed for the analysis of TDBPP.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for less volatile or thermally labile compounds. It can offer high selectivity and sensitivity.

Method Validation: The INTERFLAB 2 study emphasized the importance of recovery correction to improve accuracy.[1] Laboratories should spike control samples with a known amount of TDBPP and calculate the recovery to assess the efficiency of their method. The use of a certified reference material, even if not certified for TDBPP, provides a realistic matrix for method validation and performance monitoring.

References

Assessing the Cross-Reactivity of TDBPP in Immunoassays for Other Organophosphates: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated organophosphate flame retardant that has been phased out due to health concerns but persists in the environment. Immunoassays are rapid and cost-effective methods for screening organophosphate flame retardants (OPFRs) in various matrices. However, a critical aspect of immunoassay performance is antibody specificity, as cross-reactivity with structurally similar compounds can lead to inaccurate quantification. This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of TDBPP in immunoassays developed for other common OPFRs, such as tris(2-chloroethyl) phosphate (TCEP), tris(1-chloro-2-propyl) phosphate (TCPP), and tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Due to a lack of publicly available experimental data on the cross-reactivity of TDBPP in immunoassays for other OPFRs, this guide will focus on the principles and a detailed experimental protocol to enable researchers to perform these critical assessments.

Principles of Competitive Immunoassay for Small Molecules

Small molecules like TDBPP are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate is then used to immunize an animal to produce antibodies.

The most common immunoassay format for detecting small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) . In this format, the analyte of interest (e.g., an organophosphate) in a sample competes with a labeled or coated version of the analyte for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 Competitive Immunoassay Principle Analyte_in_Sample Analyte in Sample (e.g., TDBPP) Antibody Specific Antibody Analyte_in_Sample->Antibody Binds to Coated_Antigen Coated Antigen (e.g., OPFR-Protein Conjugate) Coated_Antigen->Antibody Competes for binding Enzyme_Labeled_Secondary_Antibody Enzyme-Labeled Secondary Antibody Antibody->Enzyme_Labeled_Secondary_Antibody Binds to Substrate Substrate Enzyme_Labeled_Secondary_Antibody->Substrate Converts Colored_Product Colored Product (Signal) Substrate->Colored_Product

Principle of a competitive immunoassay for small molecule detection.

Experimental Protocol: Assessing Cross-Reactivity of TDBPP

This protocol outlines a competitive ELISA for determining the cross-reactivity of an antibody developed for a specific organophosphate (the target analyte) with TDBPP and other structurally related OPFRs.

1. Materials and Reagents:

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Coating Antigen: Target organophosphate conjugated to a carrier protein (e.g., OPFR-BSA).

  • Antibodies:

    • Primary antibody specific to the target organophosphate.

    • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG).

  • Standards:

    • Target organophosphate standard solution.

    • TDBPP standard solution.

    • Other organophosphate standards for cross-reactivity testing (e.g., TCEP, TCPP, TDCPP).

  • Buffers:

    • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

    • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

    • Blocking Buffer: PBST with 1% BSA or non-fat dry milk.

    • Assay Buffer: PBST with 0.1% BSA.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric acid (H₂SO₄).

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Precision pipettes and multichannel pipettes.

    • Incubator.

2. Experimental Workflow:

G cluster_workflow Cross-Reactivity Assessment Workflow A Coat Plate with OPFR-Protein Conjugate B Block Unbound Sites A->B C Prepare Standard Curves (Target OPFR, TDBPP, etc.) B->C D Competitive Reaction: Add Standards and Primary Antibody C->D E Wash Plate D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Wash Plate F->G H Add Substrate and Incubate G->H I Stop Reaction H->I J Read Absorbance at 450 nm I->J K Data Analysis: Generate Dose-Response Curves J->K L Calculate IC50 and % Cross-Reactivity K->L

Experimental workflow for assessing immunoassay cross-reactivity.

3. Detailed Procedure:

  • Plate Coating:

    • Dilute the coating antigen (OPFR-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the target organophosphate standard, TDBPP, and other organophosphates in assay buffer.

    • Add 50 µL of each standard dilution or sample to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Presentation and Interpretation

1. Data Analysis:

  • For each compound (target analyte, TDBPP, etc.), plot a dose-response curve with the absorbance values on the y-axis and the logarithm of the concentration on the x-axis.

  • Determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%, where B is the absorbance at a given analyte concentration and B₀ is the absorbance in the absence of the analyte).

2. Calculation of Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

3. Data Summary Table:

The results should be summarized in a clear and concise table. The following is a hypothetical example for an immunoassay developed for TCEP, assessing its cross-reactivity with TDBPP and other OPFRs.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Tris(2-chloroethyl) phosphate (TCEP)10100
Tris(2,3-dibromopropyl) phosphate (TDBPP) 500 2
Tris(1-chloro-2-propyl) phosphate (TCPP)5020
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)2540
Triphenyl phosphate (TPP)>1000<1

Interpretation of Hypothetical Results:

In this hypothetical example, the antibody is highly specific for TCEP. It shows moderate cross-reactivity with TDCPP and TCPP, which are structurally more similar to TCEP than TDBPP. The cross-reactivity with TDBPP is low (2%), indicating that the assay is not significantly affected by the presence of TDBPP at concentrations comparable to the target analyte. The cross-reactivity with TPP is negligible.

Conclusion

A thorough assessment of cross-reactivity is paramount for the validation of any immunoassay intended for the detection of TDBPP or other organophosphate flame retardants. While specific experimental data on the cross-reactivity of TDBPP in immunoassays for other OPFRs is currently lacking in the scientific literature, the principles of competitive immunoassays and the detailed experimental protocol provided in this guide offer a robust framework for researchers to conduct these essential evaluations. By systematically assessing the specificity of their antibodies, scientists can ensure the accuracy and reliability of their immunoassay data, leading to a better understanding of the environmental prevalence and potential human exposure to these persistent organic pollutants.

Safety Operating Guide

Proper Disposal of Tris(2,3-dibromopropyl) phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a chemical known for its past use as a flame retardant and its current classification as a probable human carcinogen.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Tris(2,3-dibromopropyl) phosphate is designated as a hazardous substance and requires special handling and disposal.[1][2] It is imperative that this chemical, and any materials contaminated with it, are not mixed with general laboratory waste or disposed of down the drain.[3][4]

Regulatory Framework

The U.S. Environmental Protection Agency (EPA) has classified this compound as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code U235.[2][5] Furthermore, it is listed as a substance subject to reporting requirements under the Emergency Planning and Community Right-to-Know Act (EPCRA).[2]

Regulatory Information Details
EPA Hazardous Waste Code U235[2][5]
CERCLA Reportable Quantity (RQ) 10 lbs[2]

Experimental Protocols for Safe Disposal

The following protocols are designed to guide researchers and laboratory personnel through the safe handling and disposal of TDBPP.

Personal Protective Equipment (PPE): Before handling TDBPP, all personnel must be equipped with the following PPE:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • Protective clothing, such as a lab coat or chemical-resistant suit[3]

  • In case of potential inhalation, a filter respirator for organic gases and vapors should be used.[3]

Spill Management: In the event of a TDBPP spill, the following steps must be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Absorption: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the chemical.[1] For powdered material, collect it in the most convenient and safe manner.[1]

  • Collection: Carefully place the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly. A common procedure involves an initial wash with 60-70% ethanol, followed by a soap and water solution.[6]

Waste Disposal Procedure:

  • Segregation: TDBPP waste must be segregated from all other waste streams.

  • Containerization: Store TDBPP waste in a tightly closed, properly labeled container.[3] The container should be in a designated, secure area.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste contractor. The recommended method of disposal is incineration.

  • Documentation: Maintain all records of waste disposal in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key steps and decision points.

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate TDBPP Waste Routine Routine Waste Collection Segregate->Routine Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Collect Collect in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Store Store in Secure Area Decontaminate->Store Containerize Place in Labeled Container Routine->Containerize Containerize->Store Contact Contact Licensed Waste Contractor Store->Contact Transport Arrange for Transport Contact->Transport Incinerate Incineration Transport->Incinerate Document Document Disposal Incinerate->Document

Caption: Step-by-step workflow for the safe disposal of this compound.

Waste_Generated TDBPP Waste Generated? Is_Spill Is it a Spill? Waste_Generated->Is_Spill Yes_Spill Yes Is_Spill->Yes_Spill No_Spill No Is_Spill->No_Spill Is_Contaminated Material Contaminated? Yes_Contaminated Yes Is_Contaminated->Yes_Contaminated No_Contaminated No Is_Contaminated->No_Contaminated Absorb_Procedure Follow Spill Protocol Yes_Spill->Absorb_Procedure No_Spill->Is_Contaminated Containerize_Routine Containerize for Disposal Yes_Contaminated->Containerize_Routine No_Contaminated->Waste_Generated Re-evaluate Dispose_as_Hazardous Dispose as U235 Hazardous Waste Absorb_Procedure->Dispose_as_Hazardous Containerize_Routine->Dispose_as_Hazardous

Caption: Decision-making flowchart for handling TDBPP waste streams.

References

Personal protective equipment for handling Tris(2,3-dibromopropyl) phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination. This substance is recognized as a probable human carcinogen and requires careful handling.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, ingestion, and skin or eye contact.

Protection TypeSpecificationNotes
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Breakthrough times for specific glove materials are not readily available; however, some data suggests breakthrough times of approximately an hour or more for butyl and nitrile rubber.[3] Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is recommended for extended handling.
Eye/Face Protection Tightly fitting safety goggles or a face shield in combination with breathing protection.[1][4]Must conform to recognized standards such as EN 166 (EU) or NIOSH (US) to protect against splashes.
Skin and Body Protection Protective clothing, such as an impervious laboratory coat or a chemical-resistant apron.[1] A chemical protection suit is recommended for spill response.[1][4]Clothing should be worn over personal garments to prevent skin contact.[5] Contaminated work clothes should be laundered by individuals informed of the hazards.[2] Do not take working clothes home.[4]
Respiratory Protection A NIOSH-approved full-face respirator with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulates (HEPA).[1][3]Required when working outside of a chemical fume hood, if ventilation is inadequate, or if exposure limits are exceeded.[1][5] Improper use of respirators is dangerous.[2]

Operational Plan for Handling

All work with Tris(2,3-dibromopropyl) phosphate should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood, especially when there is a risk of generating aerosols or dust.[6]

Step-by-Step Handling Procedure:

  • Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[1]

    • Establish a regulated and marked area for handling and storage.[2]

    • Ensure emergency exits are accessible and an emergency shower and eyewash station are readily available.[1][2]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Avoid all contact with the substance.[4] Do not eat, drink, or smoke in the handling area.[1][4]

    • Use spark-proof tools and explosion-proof equipment.[1] Avoid open flames.[1]

    • If transferring the substance, use automated or enclosed systems where possible.[2]

    • Keep containers tightly sealed when not in use.[6]

  • Post-Handling:

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling and at the end of the work shift.[1][2]

    • Remove and properly store or dispose of contaminated PPE.

    • Clean the work area, ventilate, and wash after completion.[2]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Read SDS & Establish Designated Area prep2 Verify Emergency Equipment Availability prep1->prep2 prep3 Inspect & Gather All Necessary PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Conduct Work in a Fume Hood handle1->handle2 handle3 Avoid Contact & Ingestion handle2->handle3 handle4 Use Spark-Proof Tools handle3->handle4 post1 Thoroughly Wash Hands & Skin handle4->post1 post2 Doff & Dispose of/Store PPE post1->post2 post3 Clean & Ventilate Work Area post2->post3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Discharge of this compound into the environment must be strictly avoided.[1] Do not allow the product to reach sewage systems.[1][6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste material, including contaminated absorbents and disposable PPE, in suitable, sealed, and clearly labeled containers.[1][2]

  • Storage:

    • Store waste containers in a cool, well-ventilated area, separated from incompatible materials such as strong acids, strong bases, food, and feedstuffs.[2][4]

  • Disposal:

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Emergency Procedures: Spill and Exposure

Spill Response:

In case of a spill, evacuate all non-essential personnel from the area.[2]

  • Containment:

    • Remove all ignition sources.[2]

    • For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth and place in sealed containers.[2]

    • For solid spills, collect the powdered material in a safe manner and place it in sealed containers.[2]

  • Cleanup:

    • Ventilate the area and wash it thoroughly after the cleanup is complete.[2]

    • It may be necessary to treat and dispose of the collected material as hazardous waste.[2]

Emergency Spill Response spill Spill Occurs evacuate Evacuate Area & Alert Supervisor spill->evacuate ppe Don Full Protective Equipment (Chemical Suit, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in Sealed Containers contain->collect cleanup Ventilate & Clean Spill Area collect->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose

Caption: Emergency response workflow for a this compound spill.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water and then wash with soap and water.[1] Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical advice or attention.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.